Octane
Description
Structure
3D Structure
Properties
IUPAC Name |
octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMXDCGIABBOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18, Array | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9065-92-3 | |
| Record name | Polyoctene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9065-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0026882 | |
| Record name | Octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-octane is a colorless liquid with an odor of gasoline. Less dense than water and insoluble in water. Hence floats on water. Produces irritating vapor., Gas or Vapor; Liquid, Colorless liquid with a gasoline-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor. | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/106 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Octane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OCTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/128 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
258.1 °F at 760 mmHg (USCG, 1999), 125.62 °C, 125.00 to 126.00 °C. @ 760.00 mm Hg, 126 °C, 258 °F | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OCTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/128 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
56 °F (USCG, 1999), 56 °F (13 °C) (Closed cup), 72 °F (22 °C) (Open cup), 13 °C c.c., 56 °F | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OCTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/128 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
7e-05 % at 77 °F (NIOSH, 2023), In water, 0.66 mg/L at 25 °C, Soluble in ethyl ether; miscible with ethanol, acetone, benzene, Miscible with benzene, petroleum ether, gasoline; soluble in ether; slightly soluble in alcohol, 0.00066 mg/mL, Solubility in water: none, (77 °F): 0.00007% | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Octane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.703 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6986 g/cu cm at 25 °C, Relative density (water = 1): 0.70, 0.7, 0.70 | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OCTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/128 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.86 (Air= 1), Relative vapor density (air = 1): 3.94 | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
10 mmHg (NIOSH, 2023), 14.1 [mmHg], 14.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.33, 10 mmHg | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/106 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-OCTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/108 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | OCTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | OCTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/128 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Octane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid, Clear liquid | |
CAS No. |
111-65-9, 31372-91-5 | |
| Record name | N-OCTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1240 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | n-Octane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | octane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Octane | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Octane | |
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| Record name | Octane | |
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| Record name | Octane | |
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| Record name | OCTANE | |
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| Record name | N-OCTANE | |
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| Record name | Octane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
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| Record name | OCTANE | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
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| Record name | OCTANE | |
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| Record name | Octane | |
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Melting Point |
-70.2 °F (USCG, 1999), -56.73 °C, -56.8 °C, -70 °F | |
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| Record name | N-OCTANE | |
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| Record name | Octane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001485 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | OCTANE | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0933 | |
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| Record name | OCTANE | |
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| URL | https://www.osha.gov/chemicaldata/128 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Octane | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0470.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Isomers of Octane and Their Properties
Introduction: The Concept of Structural Isomerism in Hydrocarbons
In the realm of organic chemistry, the molecular formula provides a foundational, albeit incomplete, description of a compound. The formula C₈H₁₈, for instance, denotes the alkane octane, a key component of gasoline. However, this simple formula belies a significant degree of molecular diversity. There are, in fact, 18 unique compounds that share this exact molecular formula, known as structural (or constitutional) isomers.[1] These isomers, while composed of the same number and type of atoms, differ in their atomic connectivity—the very architecture of their carbon skeletons. This guide provides a comprehensive exploration of the 18 structural isomers of this compound, detailing their distinct physicochemical properties and the fundamental principles that govern the relationship between their structure and function. For researchers in materials science, petrochemistry, and drug development, understanding these relationships is paramount for predicting molecular behavior and designing materials with tailored properties.
The Eighteen Isomers of this compound: A Structural Overview
The structural diversity of this compound stems from the various ways in-which eight carbon atoms can be arranged, from a simple linear chain to highly branched, compact structures. Each unique arrangement constitutes a distinct isomer with a specific IUPAC (International Union of Pure and Applied Chemistry) name that precisely describes its structure.
The 18 structural isomers of this compound are:
-
n-Octane
-
2-Methylheptane
-
3-Methylheptane
-
4-Methylheptane
-
3-Ethylhexane
-
2,2-Dimethylhexane
-
2,3-Dimethylhexane
-
2,4-Dimethylhexane
-
2,5-Dimethylhexane
-
3,3-Dimethylhexane
-
3,4-Dimethylhexane
-
3-Ethyl-2-methylpentane
-
3-Ethyl-3-methylpentane
-
2,2,3-Trimethylpentane
-
2,2,4-Trimethylpentane (Iso-octane)
-
2,3,3-Trimethylpentane
-
2,3,4-Trimethylpentane
-
2,2,3,3-Tetramethylbutane
Below are the graphical representations of these molecular structures, generated using the DOT language.
Comparative Physicochemical Properties
The seemingly subtle differences in molecular architecture among the this compound isomers lead to significant variations in their physical properties. These differences are primarily dictated by the nature and strength of intermolecular van der Waals forces, which are influenced by the molecule's surface area and its ability to pack efficiently in the solid state.
Data Summary
The following table summarizes key physical properties for the 18 structural isomers of this compound. These properties are critical for applications ranging from fuel formulation to solvent selection.
| Isomer No. | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Research this compound Number (RON) |
| 1 | n-Octane | 125.7 | -56.8 | 0.703 | -19 |
| 2 | 2-Methylheptane | 117.6 | -109.0 | 0.698[2] | 23 |
| 3 | 3-Methylheptane | 119.0 | -120.5 | 0.705 | 35 |
| 4 | 4-Methylheptane | 117.7 | -121.2 | 0.704 | 39 |
| 5 | 3-Ethylhexane | 118.6 | -118.8 | 0.712[3] | 30 |
| 6 | 2,2-Dimethylhexane | 106.8 | -121.2 | 0.695 | 73 |
| 7 | 2,3-Dimethylhexane | 115.6 | -110 (approx.) | 0.719[4] | 71 |
| 8 | 2,4-Dimethylhexane | 109.4 | -119.1 | 0.699 | 65 |
| 9 | 2,5-Dimethylhexane | 109.1 | -91.3 | 0.694[5] | 56 |
| 10 | 3,3-Dimethylhexane | 112.0 | -126.1[6] | 0.710 | 76 |
| 11 | 3,4-Dimethylhexane | 117.7 | -110 (approx.) | 0.719 | 76 |
| 12 | 3-Ethyl-2-methylpentane | 115.6 | -115 (approx.) | 0.718 | 80 |
| 13 | 3-Ethyl-3-methylpentane | 118.3[7] | -90.9[7] | 0.727 | 82 |
| 14 | 2,2,3-Trimethylpentane | 109.8 | -112.3[8] | 0.716 | 96 |
| 15 | 2,2,4-Trimethylpentane | 99.2 | -107.4 | 0.692[9] | 100[9] |
| 16 | 2,3,3-Trimethylpentane | 114.8[9] | -100.7[9] | 0.726 | 99 |
| 17 | 2,3,4-Trimethylpentane | 113.5 | -109.4 | 0.719[10] | 102.7[11] |
| 18 | 2,2,3,3-Tetramethylbutane | 106.5 | 100.7 | 0.690 (at 105°C) | >100 |
Note: Some values are approximated from available literature. Density is typically measured at 20°C unless otherwise specified.
Structure-Property Relationships: Causality and Insights
The data presented above reveals clear trends that can be explained by fundamental principles of intermolecular forces and molecular geometry.
Boiling Point: The Influence of Surface Area
The boiling point of a nonpolar substance like an alkane is determined by the strength of the London dispersion forces, a type of van der Waals force, between its molecules. The strength of these forces is directly proportional to the surface area of the molecule.
-
Linear vs. Branched Isomers: n-Octane, the linear isomer, has the largest surface area, allowing for maximum intermolecular contact and the strongest dispersion forces. Consequently, it has the highest boiling point (125.7°C).
-
Effect of Branching: As branching increases, the molecule becomes more compact and spherical. This reduces the available surface area for intermolecular interaction, weakening the dispersion forces and resulting in a lower boiling point. For example, the highly branched 2,2,4-trimethylpentane (iso-octane) has a boiling point of only 99.2°C, significantly lower than n-octane.
Melting Point: The Role of Molecular Symmetry and Packing
The melting point is the temperature at which a substance transitions from a highly ordered crystalline lattice to a disordered liquid state. This transition requires overcoming the forces holding the molecules in the lattice.
-
Symmetry and Packing Efficiency: Unlike boiling points, melting points are highly dependent on how well a molecule can pack into a crystal lattice. Highly symmetrical, compact molecules tend to pack more efficiently, leading to a more stable crystal lattice that requires more energy (a higher temperature) to break apart.
-
The Case of 2,2,3,3-Tetramethylbutane: This isomer provides a striking example. Despite being highly branched, its exceptional symmetry allows it to pack very efficiently into a crystal lattice. This results in an unusually high melting point of 100.7°C, making it a solid at room temperature. This contrasts sharply with its relatively low boiling point (106.5°C).
This compound Rating: Combustion Stability
The Research this compound Number (RON) is a critical measure of a fuel's ability to resist "knocking" or pre-ignition in a spark-ignition engine.[12] The scale is defined by two reference points: n-heptane (RON = 0) and 2,2,4-trimethylpentane (iso-octane), which is assigned a RON of 100.[9][12][13]
-
Branching and Stability: Straight-chain alkanes like n-octane tend to auto-ignite under compression, leading to engine knock; hence, n-octane has a very low (negative) this compound rating.[14] Branched isomers are more stable and resistant to pre-ignition. The presence of tertiary and quaternary carbons in branched structures leads to the formation of more stable carbocation intermediates during combustion, allowing for a smoother, more controlled burn.
-
General Trend: As the degree of branching increases, the this compound rating generally increases. This is why highly branched isomers like 2,2,4-trimethylpentane and 2,3,4-trimethylpentane are highly desirable components in gasoline.[11]
Experimental Methodologies for Property Determination
The accurate determination of these physical properties relies on standardized, validated laboratory protocols. Trustworthiness in these measurements is achieved through careful control of experimental variables and proper calibration of instrumentation.
Protocol 1: Boiling Point Determination by Simple Distillation
This method is suitable for determining the boiling point of a liquid sample when a sufficient quantity (typically >5 mL) is available.[4][8]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. At this temperature, a stable equilibrium exists between the liquid and vapor phases, which is measured by a thermometer placed in the vapor path.[15]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head (still head), a condenser, a receiving flask, and a calibrated thermometer.
-
Sample Preparation: Place 5-10 mL of the this compound isomer into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the distilling liquid.
-
Heating: Gently heat the distilling flask using a heating mantle.
-
Observation: As the liquid boils, vapors will rise and surround the thermometer bulb. The temperature will rise and then stabilize as the vapor condenses and collects in the receiving flask.
-
Data Recording: Record the stable temperature at which the liquid is distilling at a steady rate (e.g., 1 drop per second). This temperature is the boiling point.
-
Pressure Correction: Record the ambient barometric pressure. If the pressure is not at standard sea-level pressure (760 mmHg), the observed boiling point may need to be corrected using a nomograph or the Clausius-Clapeyron relation.
Protocol 2: Melting Point Determination by Capillary Method
This is the standard pharmacopeial method for determining the melting point of a solid crystalline substance.[16][17]
Principle: A small, finely powdered sample is heated at a controlled rate. The melting point range is the temperature from the first appearance of liquid (onset of melting) to the complete liquefaction of the sample (clear point).[18] A pure substance will exhibit a sharp, narrow melting range.[19]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Finely grind the crystalline sample into a powder using a mortar and pestle.[17]
-
Capillary Loading: Press the open end of a glass capillary tube into the powdered sample to pack a small amount (2-3 mm high) into the sealed end.[18] Tap the tube gently to compact the sample at the bottom.[17]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): First, heat the sample rapidly to determine an approximate melting point. This saves time in subsequent, more accurate measurements.[18][19]
-
Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Begin heating again at a slow, controlled rate (typically 1-2°C per minute) when the temperature is about 15°C below the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating and record the temperature at which the last solid crystal melts into a clear liquid (T₂).[18]
-
Reporting: Report the result as a melting point range (T₁ - T₂). For a pure compound, this range should be narrow (0.5-2°C).
Protocol 3: Research this compound Number (RON) Determination
The determination of RON is a highly specialized procedure governed by standards such as ASTM D2699.[13][20][21]
Principle: The knocking characteristic of a test fuel is compared to that of Primary Reference Fuels (PRFs) in a standardized single-cylinder Cooperative Fuel Research (CFR) engine under specific operating conditions.[21]
References
- 1. byjus.com [byjus.com]
- 2. 2-甲基庚烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-ethylhexane [stenutz.eu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hexane, 3-ethyl- [webbook.nist.gov]
- 6. scribd.com [scribd.com]
- 7. 2-Methylheptane - Wikipedia [en.wikipedia.org]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
- 10. 2,3,4-トリメチルペンタン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2,3,4-Trimethylpentane|98+% Purity|CAS 565-75-3 [benchchem.com]
- 12. This compound rating - Wikipedia [en.wikipedia.org]
- 13. pei.org [pei.org]
- 14. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. mt.com [mt.com]
- 17. thinksrs.com [thinksrs.com]
- 18. jk-sci.com [jk-sci.com]
- 19. SSERC | Melting point determination [sserc.org.uk]
- 20. bp.com [bp.com]
- 21. 2,3,4-Trimethylpentane - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to n-Octane as a Nonpolar Aprotic Solvent
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Abstract
In the landscape of organic chemistry and pharmaceutical development, the choice of solvent is a critical parameter that dictates reaction pathways, influences yield, and determines the feasibility of purification processes. Among the plethora of available solvents, n-octane, a straight-chain alkane, serves as a quintessential example of a nonpolar aprotic solvent. Its unique physicochemical properties—chiefly its lack of polarity and inability to donate protons—render it an invaluable tool for specific applications, ranging from an inert reaction medium to a mobile phase in chromatographic separations. This technical guide provides a comprehensive exploration of n-octane's role, grounded in fundamental principles and practical applications. We will delve into the causality behind its selection in various experimental contexts, present its core properties in a comparative format, and offer detailed protocols for its use in key laboratory workflows.
The Physicochemical Landscape of n-Octane
At its core, a solvent's behavior is governed by its molecular structure. N-octane (C₈H₁₈) is a saturated hydrocarbon, meaning it consists solely of carbon and hydrogen atoms connected by single bonds.[1][2] This simple, non-functionalized structure is the origin of its defining characteristics as a solvent. The electronegativity difference between carbon and hydrogen is minimal, resulting in nonpolar covalent bonds. Consequently, the molecule as a whole has no significant dipole moment, making it fundamentally nonpolar.[3]
Furthermore, octane is classified as "aprotic" because it lacks any hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen.[3][4] This structural feature means it cannot act as a hydrogen-bond donor, a crucial distinction from protic solvents like water or ethanol. These characteristics dictate its interactions with solutes, making it an ideal solvent for other nonpolar molecules based on the principle of "like dissolves like."[5][6] Van der Waals dispersion forces are the primary intermolecular interactions at play when this compound solvates a solute.[5]
The following table summarizes the essential physicochemical properties of n-octane, which are foundational to its application in a laboratory setting.
| Property | Value | Significance in Application |
| Molecular Formula | C₈H₁₈[1][7] | Defines its basic composition and non-functionalized nature. |
| Molar Mass | 114.23 g/mol [1][7][8] | Used for stoichiometric calculations in reactions. |
| Appearance | Colorless liquid[8] | Allows for easy visual inspection of reactions and solutions. |
| Density | 0.703 g/cm³ (at 20-25°C)[1][7] | Less dense than water, causing it to form the upper layer in extractions. |
| Boiling Point | 125.6°C[8][9][10] | Higher than hexane (~69°C), enabling reactions at elevated temperatures. |
| Melting Point | -56.8°C[9][10][11] | Wide liquid range suitable for various process temperatures. |
| Dielectric Constant | ~2.0 (at 20°C)[12][13][14][15][16] | Quantifies its very low polarity and inability to stabilize charged species. |
| Polarity Index (P') | 0.1[17][18][19] | A relative measure confirming its status as a highly nonpolar solvent. |
| Solubility in Water | Insoluble (0.0007 g/L at 20°C)[5][7][20] | Essential for its use in liquid-liquid extractions with aqueous phases. |
| Solubility in Organics | Soluble/Miscible[5][20][21] | Readily dissolves other nonpolar substances like oils, fats, and hydrocarbons. |
| Flash Point | 13°C[7][9][22] | Highly flammable; requires stringent safety precautions. |
Core Applications in Synthesis and Separation
The selection of n-octane is not arbitrary; it is a deliberate choice driven by the specific demands of a chemical system. Its primary functions are to serve as an inert reaction environment and as a discriminating phase in separation processes.
This compound as an Inert Reaction Medium
In organic synthesis, particularly when dealing with highly reactive organometallic reagents or nonpolar substrates, the solvent must not participate in the reaction. This compound's saturated hydrocarbon structure renders it chemically inert under many reaction conditions.
Causality for Selection:
-
Preventing Side Reactions: Unlike ethers (e.g., THF, diethyl ether) which can be cleaved by strong bases or acids, or halogenated solvents which can participate in radical reactions, this compound provides a stable, non-participatory environment.
-
Solubilizing Nonpolar Reactants: For reactions involving lipids, long-chain alkyl compounds, or other hydrophobic molecules, this compound is an excellent choice for ensuring homogeneity of the reaction mixture.[20]
-
Temperature Control: With a boiling point of 125.6°C, this compound allows for a significantly wider operational temperature range compared to more volatile alkanes like pentane or hexane, facilitating reactions that require sustained heating.[5]
Diagram: Role of this compound as an Inert Solvent The following diagram illustrates the conceptual role of this compound as a non-participating medium, facilitating the interaction between nonpolar reactants A and B.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gauthmath.com [gauthmath.com]
- 7. N-OCTANE | 111-65-9 [chemicalbook.com]
- 8. thermopedia.com [thermopedia.com]
- 9. Physical Data and Uses of n-Octane - Junyuan Petroleum Group ᴾᵘʳⁱᵗʸ. Qᵘᵃˡⁱᵗʸ. ᵀʳᵘˢᵗ. [junyuanpetroleumgroup.com]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 11. This compound [chemister.ru]
- 12. Dielectric Constant Values for Common Materials [clippercontrols.com]
- 13. library.e.abb.com [library.e.abb.com]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. Dielectric Constant [macro.lsu.edu]
- 16. scribd.com [scribd.com]
- 17. Polarity Index [macro.lsu.edu]
- 18. scribd.com [scribd.com]
- 19. scribd.com [scribd.com]
- 20. haltermann-carless.com [haltermann-carless.com]
- 21. This compound - Sciencemadness Wiki [sciencemadness.org]
- 22. ICSC 0933 - this compound [chemicalsafety.ilo.org]
Authored by a Senior Application Scientist
An In-depth Technical Guide: The Thermodynamic Landscape of Octane Isomers: A Guide to Structure, Stability, and Energy
Foreword: Beyond the Formula
To the casual observer, all this compound isomers share the simple chemical formula C₈H₁₈.[1] For the researcher, scientist, and engineer, however, this formula represents a diverse family of 18 structural isomers, each with a unique three-dimensional architecture and, consequently, a distinct set of thermodynamic properties.[1][2] This guide delves into the core thermodynamic principles governing these isomers, moving beyond mere data tabulation to explain the causal relationships between molecular structure and energetic stability. Understanding these properties—enthalpy, entropy, and Gibbs free energy—is not an academic exercise; it is fundamental to applications ranging from optimizing internal combustion engines, where isomers like 2,2,4-trimethylpentane (iso-octane) are prized for their anti-knock characteristics, to designing and controlling chemical synthesis processes.[3][4] This document is structured to provide a comprehensive, field-proven perspective on the thermodynamic properties of this compound isomers, grounded in authoritative data and methodologies.
The Principle of Structural Energetics: Why Branching Dictates Stability
The stability of a hydrocarbon is inversely related to its potential energy. In thermodynamics, the standard enthalpy of formation (ΔfH°) is the primary metric for this potential energy. A more negative ΔfH° signifies a more stable compound, as it indicates that less energy is stored within its chemical bonds and more energy has been released upon its formation from its constituent elements (carbon and hydrogen).
For this compound isomers, the degree of branching in the carbon chain is the single most important factor determining their relative stability. The general, well-established trend is:
Increased Branching → Increased Stability → More Negative Enthalpy of Formation
This phenomenon arises from subtle differences in intramolecular forces and bond energies. In a linear alkane like n-octane, the C-C and C-H bonds have characteristic energies. When branching occurs, tertiary (a carbon bonded to three other carbons) and quaternary (a carbon bonded to four other carbons) centers are created. These centers introduce stabilizing effects, including:
-
Intramolecular Dispersion Forces: A more compact, spherical shape of a highly branched isomer allows for greater intramolecular van der Waals interactions compared to the more extended, linear shape of n-octane.
-
Bond Strength Variations: While often treated as constant, the strength of C-H and C-C bonds can vary slightly depending on their chemical environment. The electronic environment in branched structures can lead to a net stabilization.
This relationship between structure and stability is a cornerstone of hydrocarbon chemistry.
Caption: Relationship between branching, enthalpy, and stability.
Comparative Thermodynamic Data for Key this compound Isomers
The National Institute of Standards and Technology (NIST) Chemistry WebBook serves as an authoritative and freely accessible database for thermochemical data.[5][6] The data presented below for selected this compound isomers in the ideal gas phase at 298.15 K (25 °C) and 1 bar are compiled from this essential resource. These values provide a quantitative foundation for understanding the principles discussed.
| Isomer | IUPAC Name | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | ΔfG°(gas) (kJ/mol) |
| n-Octane | This compound | -208.75 ± 0.74 | 466.79 ± 0.63 | 16.25 ± 0.93 |
| 2-Methylheptane | 2-Methylheptane | -213.0 ± 1.3 | 457.6 ± 2.1 | 13.9 ± 2.4 |
| 3-Methylheptane | 3-Methylheptane | -211.7 ± 1.3 | 464.2 ± 2.1 | 16.9 ± 2.4 |
| 2,2-Dimethylhexane | 2,2-Dimethylhexane | -224.1 ± 1.4 | 442.9 ± 2.1 | 10.7 ± 2.5 |
| 2,4-Dimethylhexane | 2,4-Dimethylhexane | -218.4 ± 1.3 | 448.9 ± 2.1 | 13.8 ± 2.4 |
| 2,5-Dimethylhexane | 2,5-Dimethylhexane | -217.4 ± 1.3 | 443.2 ± 2.1 | 11.2 ± 2.4 |
| 2,2,4-Trimethylpentane | 2,2,4-Trimethylpentane | -224.13 ± 0.73 | 425.26 ± 0.54 | 7.97 ± 0.91 |
| 2,3,4-Trimethylpentane | 2,3,4-Trimethylpentane | -220.0 ± 1.4 | 437.3 ± 2.1 | 15.6 ± 2.5 |
| 2,2,3,3-Tetramethylbutane | 2,2,3,3-Tetramethylbutane | -225.94 ± 0.81 | 398.8 ± 1.7 | 15.1 ± 1.9 |
Data sourced from the NIST Chemistry WebBook.[7][8] Uncertainties are provided as reported by the source.
Analysis of Trends:
-
Enthalpy of Formation (ΔfH°): The data clearly validates the principle of branching. The linear n-octane has the least negative enthalpy of formation (-208.75 kJ/mol). As branching increases, the value becomes more negative, culminating in the highly branched 2,2,3,3-tetramethylbutane at -225.94 kJ/mol, indicating it is the most stable isomer listed.
-
Standard Molar Entropy (S°): Entropy is a measure of molecular disorder or randomness. Linear molecules like n-octane, with greater conformational flexibility (more ways for the chain to rotate and bend), possess the highest entropy (466.79 J/mol·K). As branching increases, the molecule becomes more rigid and compact, restricting its degrees of freedom and leading to a lower entropy value. 2,2,3,3-tetramethylbutane, a highly symmetric and rigid molecule, has a significantly lower entropy (398.8 J/mol·K).
-
Gibbs Free Energy of Formation (ΔfG°): Gibbs free energy combines enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate arbiter of thermodynamic spontaneity and equilibrium.[9] At standard conditions, the isomers with the most favorable (lowest) Gibbs free energy of formation, such as 2,2,4-trimethylpentane (iso-octane), will be present in the highest concentrations at equilibrium.[10] This property is crucial for predicting the outcomes of isomerization reactions.
Methodologies for Determining Thermodynamic Properties
The high-quality data in resources like the NIST WebBook are the result of meticulous experimental work and, increasingly, sophisticated computational chemistry.[11]
Experimental Protocol: Combustion (Bomb) Calorimetry
The cornerstone for experimentally determining the enthalpy of formation for a hydrocarbon is combustion calorimetry.[12] The protocol is a self-validating system designed to precisely measure the heat released during complete combustion.
Step-by-Step Methodology:
-
Sample Preparation: A precise mass of the pure this compound isomer is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to ensure complete combustion.
-
Immersion: The bomb is submerged in a precisely known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically. The combustion reaction (C₈H₁₈ + 12.5 O₂ → 8 CO₂ + 9 H₂O) releases heat, which is transferred to the surrounding water and the calorimeter hardware.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and begins to cool. The total temperature change (ΔT) is determined, often with corrections for heat loss to the environment.
-
Calculation of Heat of Combustion: The heat of combustion (ΔcH°) is calculated using the formula: q = (C_calorimeter + C_water) × ΔT The heat capacity of the calorimeter (C_calorimeter) is determined beforehand by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of the isomer is then calculated using Hess's Law, by combining the experimentally determined ΔcH° with the known standard enthalpies of formation for CO₂(g) and H₂O(l).[12]
Computational Protocol: Ab Initio Calculations
Modern computational chemistry provides a powerful, complementary approach to experimental methods.[13] High-level ab initio ("from the beginning") methods can predict thermochemical properties by solving the Schrödinger equation for the molecule.
Caption: Workflows for determining the enthalpy of formation.
Generalized Computational Steps:
-
Geometry Optimization: The 3D structure of the this compound isomer is computationally optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to determine the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Single-Point Energy Calculation: A very high-level, computationally expensive calculation is performed on the optimized geometry to obtain a highly accurate electronic energy.
-
Thermochemical Calculation: The enthalpy of formation is typically calculated using one of two robust, self-validating schemes:
-
Atomization Energy: The energy required to break the molecule into its constituent atoms is calculated. By subtracting this from the known enthalpies of formation of the individual atoms, ΔfH° for the molecule is found.[14]
-
Isodesmic Reactions: A balanced hypothetical reaction is constructed where the types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change for this reaction and using known ΔfH° values for the other species in the reaction, the unknown ΔfH° can be determined with high accuracy due to the cancellation of systematic errors.[14]
-
Temperature Dependence: The Role of Heat Capacity
The thermodynamic properties discussed thus far are for standard conditions (298.15 K). To understand these properties at other temperatures, we must consider heat capacity (Cp). Heat capacity is the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin.[15]
The standard enthalpy and entropy at a temperature T can be calculated by integrating the heat capacity function:
-
H(T) = H(298.15 K) + ∫ C_p(T) dT
-
S(T) = S(298.15 K) + ∫ [C_p(T) / T] dT
Heat capacity itself is temperature-dependent.[16] For this compound isomers, Cp increases with temperature as more vibrational and rotational energy modes become active. The structural differences between isomers also influence their heat capacities. Generally, more flexible linear alkanes have slightly higher heat capacities than their rigid, branched counterparts at a given temperature, as they have more low-frequency vibrational modes (torsions) that can absorb thermal energy.
Conclusion
The thermodynamic properties of this compound isomers are a direct consequence of their molecular architecture. The stability of these compounds is enhanced by branching, a trend quantitatively confirmed by increasingly negative enthalpies of formation. This structural impact also governs entropy, with more compact, rigid isomers exhibiting lower entropy than their linear counterparts. These fundamental properties, determined through rigorous experimental and computational protocols, are not merely of academic interest. They are critical for predicting chemical equilibria, understanding fuel performance, and engineering efficient chemical processes. The data and principles outlined in this guide provide a robust framework for professionals working with these vital hydrocarbons.
References
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- 2. quora.com [quora.com]
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- 16. rsc.org [rsc.org]
An In-Depth Technical Guide to the Solubility of Octane in Organic Solvents
Introduction: The Principles of Octane Solubility
For researchers, scientists, and professionals in drug development, a comprehensive understanding of solubility is paramount for a multitude of applications, from reaction engineering to formulation science. This guide provides a detailed exploration of the solubility of this compound (C₈H₁₈), a nonpolar aliphatic hydrocarbon, in a range of common organic solvents. The solubility behavior of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a qualitative summation of the complex interplay of intermolecular forces.[1][2][3][4][5]
This compound, being a saturated hydrocarbon, exclusively exhibits weak van der Waals forces (specifically, London dispersion forces) as its primary intermolecular interaction.[2][3][4][5] Consequently, its solubility is greatest in solvents that also primarily engage in these types of forces. The dissolution process involves the disruption of intermolecular forces within both the solute (this compound-octane) and the solvent (solvent-solvent), followed by the formation of new interactions between the solute and solvent molecules (this compound-solvent).[2][3][4] When the energy required to break the existing interactions is comparable to the energy released upon forming new interactions, dissolution is favorable.[2][3]
This guide will delve into the quantitative solubility of this compound in various solvent classes, providing a comparative data table. Furthermore, a detailed experimental protocol for determining solubility via the robust shake-flask method is presented to ensure a self-validating system for your own investigations.
The Role of Solvent Polarity in this compound Solubility
The polarity of a solvent is a critical determinant of its ability to dissolve a nonpolar compound like this compound. Polarity is a measure of the separation of electric charge leading to a molecule or its chemical groups having an electric dipole moment. This property is often quantified by the dielectric constant or a polarity index. Solvents can be broadly categorized as nonpolar, polar aprotic, and polar protic.
-
Nonpolar Solvents: These solvents, such as other alkanes (e.g., hexane), aromatic hydrocarbons (e.g., benzene, toluene), and some ethers, have low dielectric constants and are characterized by weak intermolecular forces.[6][7] this compound is readily miscible with these solvents as the energy balance of breaking and forming van der Waals forces is highly favorable.[2][3][4][8][9]
-
Polar Aprotic Solvents: Solvents like acetone and methyl ethyl ketone possess a significant dipole moment but lack hydroxyl or amine groups, meaning they cannot act as hydrogen bond donors. While the "like dissolves like" principle would suggest poor solubility, this compound can still be miscible with some polar aprotic solvents, particularly those with significant nonpolar character themselves.[8]
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, and butanol are characterized by the presence of a hydroxyl group, which allows for strong hydrogen bonding. The significant energy required to disrupt the hydrogen bonding network of these solvents makes the dissolution of nonpolar this compound energetically less favorable.[2][3] As a result, the solubility of this compound in polar protic solvents is generally lower and decreases with increasing solvent polarity.
The following diagram illustrates the relationship between solvent polarity and the anticipated solubility of this compound.
Caption: Relationship between solvent polarity and this compound solubility.
Quantitative Solubility Data of this compound in Organic Solvents
The following table summarizes the solubility of n-octane in a selection of organic solvents at standard temperature and pressure, where available. The data is presented to facilitate easy comparison across different solvent classes.
| Solvent Class | Solvent | Polarity Index | Dielectric Constant (at 20°C) | Solubility of n-Octane |
| Alcohols | Methanol | 5.1 | 32.7 | 21.1 g/100g (at 20°C)[8] |
| Ethanol | 4.3 | 24.5 | Soluble[8][10] | |
| n-Propanol | 4.0 | 20.3 | Miscible[11] | |
| n-Butanol | 3.9 | 17.5 | Soluble[12][13][14] | |
| Ketones | Acetone | 5.1 | 20.7 | Miscible[8] |
| Methyl Ethyl Ketone | 4.7 | 18.5 | Partially miscible with water[15][16][17][18] | |
| Ethers | Diethyl Ether | 2.8 | 4.3 | Soluble[8] |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | Miscible with water[19][20][21] | |
| Aromatic Hydrocarbons | Benzene | 2.7 | 2.3 | Miscible[8] |
| Toluene | 2.4 | 2.4 | Miscible with many organic solvents[22] | |
| Xylene | 2.5 | 2.3-2.6 | Soluble in organic solvents | |
| Chlorinated Solvents | Dichloromethane | 3.1 | 9.1 | Soluble |
| Chloroform | 4.1 | 4.8 | Miscible[8] | |
| Carbon Tetrachloride | 1.6 | 2.2 | Soluble[23][24][25] |
Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions. "Soluble" indicates a significant degree of dissolution, though not necessarily complete miscibility. The solubility of this compound in methyl ethyl ketone and tetrahydrofuran is not explicitly quantified in the search results, but their properties are provided for context.
Experimental Determination of this compound Solubility: The Shake-Flask Method
To ensure the trustworthiness and accuracy of solubility data, a robust and validated experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a solvent.[1][6][26][27][28][29] The following protocol is a synthesized guide based on established methodologies, such as those outlined by the OECD and EPA.[10][26][30][31][32]
Objective: To determine the saturation solubility of n-octane in a given organic solvent at a specified temperature.
Principle: An excess of the solute (n-octane) is added to the solvent of interest. The mixture is agitated for a sufficient period to reach equilibrium, at which point the concentration of the dissolved solute in the solvent is determined analytically.
Materials:
-
n-Octane (high purity)
-
Solvent of interest (high purity)
-
Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)
-
Thermostatically controlled shaker or water bath
-
Centrifuge (optional)
-
Syringes and filters (e.g., PTFE syringe filters)
-
Analytical instrument for quantification (e.g., gas chromatograph with a flame ionization detector - GC-FID)
-
Volumetric flasks and pipettes for standard preparation
Step-by-Step Methodology:
-
Preparation of the Saturated Solution:
-
Add a known volume of the solvent to a series of flasks.
-
Add an excess amount of n-octane to each flask. A visible excess of the this compound phase should be present to ensure saturation.
-
Seal the flasks tightly to prevent evaporation.
-
-
Equilibration:
-
Place the flasks in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the flasks for a predetermined period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the rate of dissolution.[28] It is crucial to establish the equilibration time by analyzing samples at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, cease agitation and allow the two phases (if immiscible) or the excess solute to separate from the saturated solution.
-
For systems with two distinct liquid phases, carefully extract an aliquot from the solvent phase.
-
For systems where this compound is a solid at the test temperature, centrifugation can be used to sediment the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the saturated solvent phase using a syringe.
-
Filter the sample through a syringe filter compatible with the solvent to remove any undissolved this compound droplets or solid particles.
-
Prepare a series of calibration standards of n-octane in the same solvent.
-
Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-FID.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of n-octane in the sample from the calibration curve.
-
Causality and Self-Validation:
-
Excess Solute: The presence of an excess of this compound ensures that the solution is truly saturated at equilibrium.
-
Equilibration Time: Demonstrating that the concentration does not change over an extended period confirms that a state of thermodynamic equilibrium has been reached.[28]
-
Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
Calibration Standards: The use of a calibration curve provides a robust and accurate method for quantifying the dissolved this compound, making the protocol self-validating.
The following diagram outlines the experimental workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination method.
Conclusion
The solubility of this compound in organic solvents is a direct consequence of the intermolecular forces at play, adhering closely to the "like dissolves like" principle. Nonpolar solvents readily dissolve this compound, while the solubility in polar solvents is more limited, particularly in those with strong hydrogen bonding networks. This guide has provided a foundational understanding of these principles, a comparative table of quantitative solubility data, and a detailed, self-validating experimental protocol for the shake-flask method. By applying this knowledge and methodology, researchers can confidently determine and understand the solubility of this compound in their specific applications, ensuring the reliability and accuracy of their scientific endeavors.
References
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- 7. solubilityofthings.com [solubilityofthings.com]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
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- 15. Methyl Ethyl Ketone Solvent Properties [macro.lsu.edu]
- 16. methyl ethyl ketone [stenutz.eu]
- 17. Methyl Ethyl Ketone | C4H8O | CID 6569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Product information: Methyl Ethyl Ketone (MEK) - Cedre [wwz.cedre.fr]
- 19. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
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The Strategic Deployment of Octane and its Derivatives in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The eight-carbon alkane, octane, and its varied derivatives represent a cornerstone in the edifice of modern organic synthesis. Far from being a mere hydrocarbon solvent, the this compound framework provides a versatile scaffold that can be strategically functionalized to construct complex molecular architectures, ranging from blockbuster pharmaceuticals to intricate natural products. This in-depth technical guide provides a comprehensive overview of the synthesis, functionalization, and strategic application of this compound-derived building blocks. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols for their implementation, and showcase their utility in the synthesis of bioactive molecules. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this ubiquitous and versatile chemical entity.
The this compound Scaffold: Beyond a Passive Solvent
While n-octane is widely utilized as a non-polar solvent in organic reactions, its true potential lies in its capacity to serve as a foundational building block.[1] Its linear eight-carbon chain offers a readily available and inexpensive starting point for the introduction of complex functionality. Furthermore, the rich isomerism of this compound provides a diverse array of structural motifs for synthetic exploitation.[2] The strategic value of this compound and its derivatives is underscored by their prevalence in numerous industrial and pharmaceutical applications.[3]
Accessing Functionalized this compound Derivatives: A Synthetic Toolkit
The transformation of the relatively inert this compound backbone into functionalized intermediates is the first critical step in harnessing its synthetic potential. A variety of methods, from classical organic reactions to modern catalytic C-H functionalization, are employed to achieve this.
From Alkanes to Alkenes: The Gateway to Functionality
The introduction of unsaturation into the this compound skeleton, typically through the formation of octenes, is a common strategy to unlock its reactivity.
The direct dehydrogenation of n-octane to octenes is a significant industrial process. This transformation is typically achieved at high temperatures over metal oxide catalysts.[4] The mechanism often proceeds via the Mars-van Krevelen mechanism, where lattice oxygen from the catalyst facilitates the C-H bond cleavage.[5]
Table 1: Comparison of Catalysts for Oxidative Dehydrogenation of n-Octane
| Catalyst | Temperature (°C) | n-Octane Conversion (%) | Octene Selectivity (%) | Reference |
| V-Mg-O | 500 | 15 | 65 | [6] |
| MoO₃/Al₂O₃ | 450 | 10 | 55 | [6] |
| Cr₂O₃-ZrO₂ | 550 | 20 | 40 | [6] |
For laboratory applications, the dehydration of 1-octanol provides a convenient route to 1-octene.[4]
Experimental Protocol: Dehydration of 1-Octanol to 1-Octene
Materials:
-
1-Octanol
-
Aluminum oxide (activated)
-
Distillation apparatus
-
Heating mantle
-
Ice bath
Procedure:
-
Set up a fractional distillation apparatus with a heating mantle.
-
In the distillation flask, place activated aluminum oxide (as a catalyst).
-
Add 1-octanol to the flask.
-
Gently heat the mixture to initiate the dehydration reaction.
-
Collect the distillate, which is a mixture of 1-octene and water, in a receiving flask cooled in an ice bath.
-
Separate the organic layer (1-octene) from the aqueous layer using a separatory funnel.
-
Dry the 1-octene over anhydrous sodium sulfate.
-
Purify the 1-octene by simple distillation.
The Power of C-H Functionalization
The direct conversion of C-H bonds to C-C, C-N, or C-O bonds represents a paradigm shift in synthetic efficiency, and this compound has been a key substrate in the development of these methodologies.[7][8] This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences.[9]
Palladium catalysis has emerged as a powerful tool for the regioselective arylation of alkanes.[2] The use of directing groups can control the site of functionalization.
Experimental Protocol: Regioselective C-H Arylation of an this compound Derivative
Materials:
-
Octanoic acid derivative (with a directing group)
-
Aryl halide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., a phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene or DMF)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative, aryl halide, Pd(OAc)₂, ligand, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This compound Derivatives as Versatile Building Blocks in Total Synthesis
The true measure of a synthetic methodology is its application in the construction of complex and biologically relevant molecules. This compound derivatives have proven to be invaluable synthons in the total synthesis of a wide array of natural products.
The Bicyclo[3.2.1]this compound Core in Natural Products
The bicyclo[3.2.1]this compound skeleton is a common motif in a number of diterpenoid families, including kauranes, grayananes, and gibberellanes.[4] The synthesis of functionalized bicyclo[3.2.1]octanes is therefore a key strategic goal in the total synthesis of these complex natural products.[10] A common strategy involves a Wagner-Meerwein rearrangement of a bicyclo[2.2.2]this compound framework.[11]
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Natural Product Synthesis: The Endless Quest for Unreachable Perfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Properties of Different Octane Isomers
Abstract
This technical guide provides an in-depth exploration of the spectroscopic properties of various octane (C₈H₁₈) isomers. It is designed for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and differentiation of hydrocarbons. This document synthesizes technical data with field-proven insights into Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as an authoritative reference for the spectroscopic analysis of this compound isomers.
Introduction: The Significance of Isomeric Differentiation
This compound, with its 18 structural isomers, presents a classic challenge in chemical analysis. These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to their varied carbon skeletons. This structural diversity is of paramount importance in industries ranging from petrochemicals, where this compound ratings are critical, to pharmaceutical development, where isomeric purity can have significant implications for efficacy and safety.
Spectroscopic techniques offer powerful tools for the unambiguous identification and differentiation of these isomers. This guide will focus on three cornerstone techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To probe the chemical environment and connectivity of hydrogen and carbon atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of chemical bonds.
-
Mass Spectrometry (MS): To determine molecular weight and analyze fragmentation patterns.
We will primarily examine three representative this compound isomers to illustrate the principles of spectroscopic differentiation: the linear n-octane, the moderately branched 2-methylheptane, and the highly branched 2,2,4-trimethylpentane (isothis compound). Data for other isomers will also be presented for a comprehensive overview.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The "Why": Experimental Choices in NMR
Choice of Deuterated Solvent: For non-polar analytes like this compound isomers, deuterated chloroform (CDCl₃) is a common and effective choice. Its moderate polarity allows for excellent dissolution of hydrocarbons, and its single residual proton signal at 7.26 ppm in ¹H NMR and carbon signal at 77.16 ppm in ¹³C NMR provide a convenient internal reference for chemical shift calibration.[1] The use of a deuterated solvent is crucial to avoid overwhelming the analyte signals with those from the solvent protons.[1]
Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended. Higher field strengths lead to greater chemical shift dispersion, reducing signal overlap and simplifying spectral interpretation, which is particularly beneficial for complex isomers with multiple, similar chemical environments.[1]
¹H NMR Spectroscopy: Proton Environments and Splitting Patterns
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
n-Octane: Due to the molecule's symmetry, the 18 protons of n-octane exist in only four chemically distinct environments. At low resolution, the spectrum appears as two broad signals: a triplet around 0.88 ppm corresponding to the two terminal methyl (CH₃) groups and a multiplet around 1.27 ppm for the six methylene (CH₂) groups.[1]
-
2-Methylheptane: The introduction of a branch increases the number of unique proton environments, leading to a more complex spectrum with more distinct signals and splitting patterns.
-
2,2,4-Trimethylpentane (Isothis compound): This highly branched isomer exhibits four distinct proton signals, including a characteristic singlet for the nine equivalent protons of the tert-butyl group.[1]
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Proton-decoupled ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the different carbon environments.
-
n-Octane: The symmetry of the linear chain results in only four signals in the ¹³C NMR spectrum.[2]
-
2-Methylheptane: The branching in 2-methylheptane breaks the symmetry, resulting in seven distinct carbon signals.
-
2,2,4-Trimethylpentane (Isothis compound): This isomer displays five unique carbon signals, reflecting its specific branched structure.[1]
Data Summary: NMR Spectroscopic Properties of Selected this compound Isomers
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | No. of Unique ¹H Signals | No. of Unique ¹³C Signals |
| n-Octane | ~0.88 (t, 6H, -CH₃), ~1.27 (m, 12H, -CH₂-)[1] | ~14.1, ~22.7, ~29.3, ~31.9[1] | 4 | 4 |
| 2-Methylheptane | ~0.86 (d), ~0.88 (t), ~1.25 (m), ~1.5 (m) | ~14.0, ~22.5, ~23.0, ~29.3, ~32.1, ~39.0 | 7 | 7 |
| 2,2,4-Trimethylpentane | ~0.90 (s, 9H), ~0.95 (d, 6H), ~1.55 (d, 2H), ~1.85 (m, 1H)[1] | ~24.7, ~30.2, ~31.1, ~53.3[1] | 4 | 5 |
| 2,3-Dimethylhexane | Multiple overlapping signals in the 0.8-1.6 ppm range | ~11.5, ~14.2, ~18.9, ~20.6, ~25.8, ~34.9, ~36.8, ~41.9 | 8 | 8 |
| 3-Ethylhexane | Multiple overlapping signals in the 0.8-1.4 ppm range | ~10.8, ~14.2, ~25.5, ~29.3, ~36.9, ~44.5 | 6 | 6 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Data compiled from various sources including BenchChem and NIST.[1][3][4]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality NMR spectra of liquid this compound isomers.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound isomer into a clean, dry vial.[5] b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] c. Gently swirl the vial to ensure complete dissolution. d. Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter. e. Cap the NMR tube securely.
2. NMR Data Acquisition (400 MHz Spectrometer): a. ¹H NMR Acquisition: i. Pulse Program: Standard single pulse (e.g., 'zg30').[6] ii. Spectral Width: 0 - 12 ppm. iii. Acquisition Time: 2 - 4 seconds.[1] iv. Relaxation Delay (d1): 1 - 2 seconds.[1] v. Number of Scans: 8 - 16 scans.[1] b. ¹³C NMR Acquisition: i. Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').[6] ii. Spectral Width: 0 - 60 ppm (for alkanes). iii. Acquisition Time: 1 - 2 seconds.[1] iv. Relaxation Delay (d1): 2 - 5 seconds.[1] v. Number of Scans: 128 or more, depending on concentration.[1]
3. Data Processing: a. Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.[6] b. Phase and baseline correct the spectrum.[6] c. Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy is a rapid and sensitive technique for identifying the types of chemical bonds present in a molecule by measuring their characteristic vibrational frequencies. For alkanes, the most informative regions are the C-H stretching and bending vibrations.
The "Why": Experimental Choices in FTIR
Sample Preparation: For liquid samples like this compound isomers, analyzing the neat liquid is the most straightforward method. A thin film between two salt plates (e.g., NaCl or KBr) is a common and effective approach.[7] This avoids the use of solvents that would introduce their own absorption bands.
Spectral Range: A typical mid-IR range of 4000-400 cm⁻¹ is sufficient to capture all the characteristic vibrations of alkanes.[7]
Interpreting the FTIR Spectra of this compound Isomers
While all this compound isomers will show characteristic alkane absorptions, subtle differences in the spectra can aid in their differentiation.
-
C-H Stretching (3000-2850 cm⁻¹): All this compound isomers exhibit strong absorptions in this region due to the stretching of C-H bonds in methyl (CH₃) and methylene (CH₂) groups.[8] The relative intensities of the asymmetric and symmetric stretching bands of CH₂ and CH₃ groups can provide clues about the degree of branching.
-
C-H Bending (1470-1350 cm⁻¹): The bending (scissoring) vibrations of CH₂ groups typically appear around 1465 cm⁻¹, while CH₃ groups show a characteristic asymmetric bending vibration around 1450 cm⁻¹ and a symmetric "umbrella" bending vibration around 1375 cm⁻¹.[8] The presence of a tert-butyl group, as in isothis compound, often results in a strong, characteristic doublet in the 1390-1365 cm⁻¹ region.
-
Skeletal Vibrations (Fingerprint Region, <1300 cm⁻¹): This region contains complex vibrations involving the entire carbon skeleton. While difficult to interpret from first principles, the pattern of peaks in the fingerprint region is unique to each isomer and can be used for definitive identification by comparison with a spectral library.[8] A weak absorption around 725 cm⁻¹ is characteristic of a chain of four or more methylene groups, and is thus present in n-octane but absent in highly branched isomers.[8]
Data Summary: Key FTIR Absorption Bands for this compound Isomers
| Vibrational Mode | n-Octane (cm⁻¹) | 2-Methylheptane (cm⁻¹) | 2,2,4-Trimethylpentane (cm⁻¹) |
| C-H Stretch | 2950-2845 (strong, multiple peaks)[9] | 2960-2850 (strong, multiple peaks) | 2960-2870 (strong, multiple peaks) |
| CH₂ Bend | 1480-1440 (medium)[9] | ~1465 (medium) | ~1470 (medium) |
| CH₃ Bend | 1470-1435 & 1385-1370 (medium)[9] | ~1460 & ~1380 (medium) | ~1390 & ~1365 (strong doublet) |
| -(CH₂)n- Rock | ~725 (weak)[9] | Absent | Absent |
Note: Frequencies are approximate. Data compiled from various sources including Doc Brown's Chemistry and spectral databases.[8][9]
Experimental Protocol: FTIR Spectroscopy
This protocol describes the analysis of liquid this compound isomers using the thin film method.
1. Sample Preparation: a. Place one to two drops of the neat this compound isomer onto the center of a clean, dry salt plate (NaCl or KBr).[7] b. Carefully place a second salt plate on top to create a thin, uniform liquid film, avoiding air bubbles.
2. FTIR Data Acquisition: a. Record a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences. b. Place the sample-containing salt plates in the spectrometer's sample holder. c. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[7] d. Co-add 16-32 scans to improve the signal-to-noise ratio.[7]
3. Data Processing: a. The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
The "Why": Experimental Choices in MS
Ionization Method: Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of hydrocarbons.[10]
Electron Energy: A standard electron energy of 70 eV is used. This energy is significantly higher than the ionization energy of most organic molecules, leading to extensive and reproducible fragmentation.[11] The resulting fragmentation patterns are highly characteristic of a molecule's structure and can be compared to extensive spectral libraries for identification. At 70 eV, small variations in electron energy do not significantly alter the fragmentation pattern, ensuring reproducibility across different instruments.[11]
Interpreting the Mass Spectra of this compound Isomers
All this compound isomers have a molecular weight of 114.23 g/mol , and their molecular ion (M⁺) peak will appear at an m/z of 114. However, the branching of the carbon skeleton has a profound effect on the fragmentation pattern, which is the key to their differentiation by MS. A comprehensive study of the mass spectra of all 18 this compound isomers was conducted by Bloom et al. in 1948, providing a foundational dataset for their identification.[12]
-
n-Octane: The mass spectrum of n-octane is characterized by a series of cluster peaks separated by 14 mass units, corresponding to the successive loss of CH₂ groups.[13] The most abundant fragment (base peak) is typically at m/z 43, corresponding to the propyl cation ([C₃H₇]⁺).[13]
-
Branched Isomers: Branching significantly influences the stability of the carbocation fragments formed upon ionization. Cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.
-
2,2,4-Trimethylpentane (Isothis compound): The fragmentation of isothis compound is dominated by the formation of the highly stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57, which is often the base peak.[12] The molecular ion peak is typically very weak or absent due to the ease of fragmentation.
-
General Trends: Isomers containing a tertiary butyl group tend to have similar spectra dominated by the m/z 57 peak.[12] Other isomers tend to dissociate at carbon atoms with one or two side chains.[12] The loss of four carbon groups is probable when the molecule can break in half in a single dissociation step.[12]
Data Summary: Characteristic Mass Spectral Fragments of Selected this compound Isomers
| Isomer | Molecular Ion (m/z 114) | Base Peak (m/z) | Other Key Fragments (m/z) |
| n-Octane | Present, weak[14] | 43[13] | 29, 57, 71, 85 |
| 2-Methylheptane | Present, weak | 43 | 29, 57, 71, 99 |
| 2,2,4-Trimethylpentane | Very weak or absent[12] | 57[12] | 41, 43, 99 |
| 2,3-Dimethylhexane | Present, weak | 43 | 57, 71, 85 |
| 3-Ethylhexane | Present, weak | 57 | 29, 43, 85 |
Note: Relative intensities can vary. Data compiled from Bloom et al. (1948) and the NIST Chemistry WebBook.[3][12]
Experimental Protocol: GC-MS
This protocol provides a general method for the separation and identification of this compound isomers.
1. Sample Preparation: a. Prepare a dilute solution of the this compound isomer or mixture in a volatile solvent such as hexane or pentane (e.g., 1 µL of analyte in 1 mL of solvent).
2. GC-MS System and Parameters: a. Gas Chromatograph: i. Column: A nonpolar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating hydrocarbon isomers based on their boiling points.[9] A long column (e.g., 30-60 m) will provide better resolution. ii. Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[15] iii. Injection Port: Set to a temperature of 250 °C.[9] iv. Oven Temperature Program:
- Initial temperature: 40 °C, hold for 2 minutes.
- Ramp: Increase temperature at a rate of 5-10 °C/min to 200 °C.[15]
- Final hold: Hold at 200 °C for 5 minutes. b. Mass Spectrometer: i. Ionization Mode: Electron Ionization (EI) at 70 eV.[10] ii. Mass Range: Scan from m/z 35 to 200.[10] iii. Source Temperature: 230 °C. iv. Transfer Line Temperature: 280 °C.[15]
3. Data Analysis: a. Identify the peaks in the total ion chromatogram (TIC). b. Analyze the mass spectrum of each peak. c. Compare the obtained mass spectra with a spectral library (e.g., NIST, Wiley) for compound identification.
Conclusion
The spectroscopic differentiation of this compound isomers is a clear demonstration of the power of modern analytical techniques. By systematically applying NMR, FTIR, and MS, researchers can confidently elucidate the structures of these closely related compounds.
-
NMR provides the most detailed structural information, revealing the unique carbon and proton environments within each isomer.
-
FTIR offers a rapid method for identifying key functional groups and can provide clues to the degree of branching.
-
MS , particularly when coupled with GC, allows for the separation of isomeric mixtures and provides characteristic fragmentation patterns that serve as molecular fingerprints.
This guide has provided a framework for understanding and applying these techniques, from the theoretical underpinnings to practical, field-tested protocols. By leveraging the complementary nature of these spectroscopic methods, scientists can achieve comprehensive and unambiguous characterization of this compound isomers and other complex hydrocarbon systems.
References
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- 2. eng.uc.edu [eng.uc.edu]
- 3. Hexane, 2,3-dimethyl- [webbook.nist.gov]
- 4. 3-Ethylhexane | C8H18 | CID 12096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 13. C8H18 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of n-octane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
An In-depth Technical Guide to the Chemical Stability and Reactivity of Octane
This guide provides a comprehensive technical overview of the chemical stability and reactivity of octane (C8H18), a key component of gasoline and a fundamental molecule in hydrocarbon chemistry. Tailored for researchers, scientists, and professionals in drug development and related fields, this document delves into the thermodynamic underpinnings of this compound's stability and explores its diverse reactivity through combustion, pyrolysis, oxidation, and halogenation.
Section 1: Introduction to this compound and its Structural Isomers
This compound is a saturated hydrocarbon belonging to the alkane series, with the chemical formula C8H18.[1] It exists as 18 structural isomers, with n-octane being the straight-chain form. The branched isomers, such as the well-known 2,2,4-trimethylpentane (iso-octane), exhibit significantly different chemical behaviors, particularly in combustion, which is quantified by the this compound rating.[1] This guide will primarily focus on the properties of n-octane unless otherwise specified, while also drawing comparisons to its branched isomers to highlight the profound impact of molecular structure on reactivity.
Section 2: Thermodynamic Stability of this compound
The chemical stability of this compound is rooted in the strength of its carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. These are nonpolar covalent bonds with high bond dissociation energies, making alkanes like this compound relatively unreactive under ambient conditions. The thermodynamic properties of n-octane provide a quantitative measure of its stability.
Table 1: Key Thermodynamic Properties of n-Octane
| Property | Value | Source |
| Standard Enthalpy of Formation (liquid, 298.15 K) | -250.1 kJ/mol | |
| Standard Enthalpy of Formation (gas, 298.15 K) | -208.4 kJ/mol | |
| Standard Molar Entropy (liquid, 298.15 K) | 360.8 J/(mol·K) | [2] |
| Standard Molar Entropy (gas, 298.15 K) | 466.7 J/(mol·K) | [2] |
| Standard Gibbs Free Energy of Formation (gas, 298.15 K) | 16.4 kJ/mol | [2] |
The negative enthalpy of formation indicates that the formation of this compound from its constituent elements (carbon and hydrogen) is an exothermic process, contributing to its relative stability. The positive Gibbs free energy of formation for the gaseous state suggests that at standard conditions, the formation from elements is not spontaneous. However, once formed, its decomposition requires significant energy input to overcome the activation energy barriers of bond breaking.
Section 3: Reactivity of this compound
Despite its general stability, this compound undergoes several important chemical reactions under specific conditions. These reactions are fundamental to its application as a fuel and its role as a feedstock in the chemical industry.
Combustion
The most critical reaction of this compound is combustion, an exothermic oxidation process that releases a substantial amount of energy. The efficiency and characteristics of this reaction are paramount in internal combustion engines.
In the presence of sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide (CO2) and water (H2O).
Balanced Chemical Equation: 2 C8H18(l) + 25 O2(g) → 16 CO2(g) + 18 H2O(g) + Energy
This reaction is highly exothermic, with a standard enthalpy of combustion of approximately -5470 kJ/mol for liquid n-octane.[2]
The performance of gasoline is quantified by its this compound rating, which measures its resistance to autoignition, a phenomenon known as "knocking" or "pinging" in an internal combustion engine.[3] The this compound rating scale is defined by two reference fuels: n-heptane, with an this compound rating of 0, and iso-octane (2,2,4-trimethylpentane), with a rating of 100.[3]
-
Research this compound Number (RON): Determined under simulated mild driving conditions at 600 rpm.
-
Motor this compound Number (MON): Determined under more severe conditions at 900 rpm with a preheated fuel mixture.
Branched isomers of this compound, like iso-octane, have higher this compound ratings because their molecular structure is more resistant to the free-radical chain reactions that lead to premature detonation.
The combustion of this compound is a complex process involving hundreds of elementary reactions and numerous intermediate species. Detailed kinetic models are essential for accurately simulating and understanding these processes. These models incorporate pathways for fuel decomposition, oxidation of intermediate species, and the formation of pollutants.
Diagram 1: Simplified High-Level Combustion Workflow
Caption: A simplified workflow of this compound combustion.
Recent research has focused on developing comprehensive kinetic models that are validated against experimental data from shock tubes and rapid compression machines over a wide range of temperatures and pressures.[4][5] These models are crucial for designing more efficient and cleaner combustion engines.
Pyrolysis (Cracking)
Pyrolysis, or cracking, is the thermal decomposition of hydrocarbons in the absence of oxygen. This process is vital in the petroleum industry for converting large, less valuable hydrocarbon molecules into smaller, more useful ones, such as those found in gasoline and alkenes for polymer production.[6]
Thermal cracking involves subjecting this compound to high temperatures (typically 450°C to 750°C) and high pressures (up to 70 atm).[6] The reaction proceeds through a free-radical mechanism, leading to the homolytic cleavage of C-C and C-H bonds. This process is less selective and produces a mixture of smaller alkanes and alkenes.
Example Pyrolysis Reaction: C8H18 → C6H14 + C2H4 (this compound) (Hexane) (Ethene)
Catalytic cracking is a more modern and efficient method that employs catalysts, typically zeolites, at lower temperatures (around 500°C) and moderate pressures.[7] The mechanism involves the formation of carbocation intermediates on the acidic sites of the catalyst. This process is more selective and yields a higher proportion of branched alkanes and aromatic compounds, which are valuable for increasing the this compound rating of gasoline.[7]
Experimental Protocol: Laboratory-Scale Pyrolysis of n-Octane
-
Apparatus: A quartz tube reactor placed inside a tube furnace, a system for delivering a continuous flow of an inert gas (e.g., nitrogen or argon), a condenser to collect liquid products, and a gas collection system.
-
Procedure: a. Assemble the apparatus, ensuring all connections are gas-tight. b. Purge the system with the inert gas for at least 30 minutes to remove any oxygen. c. Heat the furnace to the desired pyrolysis temperature (e.g., 600°C). d. Introduce a controlled flow of n-octane vapor, carried by the inert gas, into the heated reactor. e. The products exit the reactor and pass through the condenser, where liquid products are collected. f. Non-condensable gaseous products are collected in a gas bag or directed to a gas chromatograph for analysis. g. Analyze the liquid and gaseous products using techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the various hydrocarbons produced.
Diagram 2: Simplified Pyrolysis Experimental Setup
Caption: A basic experimental setup for this compound pyrolysis.
Low-Temperature Oxidation
At temperatures below approximately 600°C, the oxidation of this compound proceeds through a different set of reaction pathways compared to high-temperature combustion. This low-temperature oxidation is characterized by the formation of oxygenated intermediates, such as hydroperoxides and aldehydes. These reactions are responsible for the "negative temperature coefficient" region observed in hydrocarbon autoignition.
The mechanism involves the addition of molecular oxygen to alkyl radicals to form alkylperoxy radicals (RO2•). These can then undergo internal hydrogen abstraction to form hydroperoxyalkyl radicals (•QOOH), which can lead to chain branching and autoignition. The structure of the initial alkane significantly influences the rates of these reactions, which is why branched isomers like iso-octane are more resistant to autoignition.
Halogenation
Halogenation is a substitution reaction where one or more hydrogen atoms in an alkane are replaced by halogen atoms (e.g., chlorine or bromine). This reaction typically proceeds via a free-radical chain mechanism and is initiated by ultraviolet (UV) light or heat.
The reaction occurs in three main stages:
-
Initiation: The halogen-halogen bond is homolytically cleaved by UV light or heat to form two halogen radicals. Cl2 + UV light → 2 Cl•
-
Propagation: A halogen radical abstracts a hydrogen atom from an this compound molecule, forming an octyl radical and a hydrogen halide. The octyl radical then reacts with another halogen molecule to form a halo-octane and a new halogen radical, which continues the chain. C8H18 + Cl• → C8H17• + HCl C8H17• + Cl2 → C8H17Cl + Cl•
-
Termination: The reaction is terminated when two radicals combine. Cl• + Cl• → Cl2 C8H17• + Cl• → C8H17Cl C8H17• + C8H17• → C16H34
Diagram 3: Free-Radical Halogenation Mechanism
Caption: The three stages of free-radical halogenation.
It is important to note that the halogenation of this compound can lead to a mixture of mono- and poly-halogenated products, and the position of halogenation is influenced by the stability of the resulting alkyl radical (tertiary > secondary > primary).
Section 4: Conclusion
This compound, while relatively stable under ambient conditions, exhibits a rich and complex reactivity that is fundamental to its widespread use as a fuel and its role in industrial chemistry. Its combustion, pyrolysis, oxidation, and halogenation reactions are governed by principles of thermodynamics, kinetics, and reaction mechanisms. A thorough understanding of these processes is essential for the development of more efficient energy conversion technologies, advanced chemical synthesis routes, and improved safety protocols in handling this important hydrocarbon. The continued development of detailed kinetic models and advanced experimental techniques will further elucidate the intricate chemical behavior of this compound and its isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (CAS 111-65-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. DSpace [researchrepository.universityofgalway.ie]
- 4. Iso-Octane Version 3 | Combustion [combustion.llnl.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: High-Throughput Octane and Compositional Analysis of Spark-Ignition Fuels by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and efficient method for the comprehensive analysis of spark-ignition engine fuels using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a detailed hydrocarbon analysis (DHA), enabling the precise quantification of individual components and the subsequent calculation of critical fuel properties, including Research Octane Number (RON) and Motor this compound Number (MON). This methodology, grounded in principles outlined in standard methods like ASTM D6730, offers a powerful alternative to traditional engine-based this compound testing, providing deeper compositional insights valuable for refinery process optimization, quality control, and regulatory compliance.
Introduction: The Critical Role of this compound and Detailed Hydrocarbon Analysis
The this compound rating of gasoline is a critical measure of its ability to resist "knocking" or "pinging" during combustion in a spark-ignition engine. This premature detonation of the air-fuel mixture can lead to engine damage and reduced efficiency. The two most common this compound ratings are the Research this compound Number (RON) and the Motor this compound Number (MON), which are determined under different engine operating conditions.
Traditionally, this compound numbers are measured using standardized single-cylinder cooperative fuel research (CFR) engines, a process that is time-consuming, expensive, and requires specialized facilities.[1][2] Gas chromatography (GC) based methods provide a rapid and cost-effective alternative by correlating the detailed hydrocarbon composition of a fuel to its this compound performance.[1][3]
Gasoline is a complex mixture of hundreds of hydrocarbons, including paraffins, isoparaffins, olefins, naphthenes, and aromatics (PIONA), as well as oxygenates.[4][5][6] The concentration of these individual components directly influences the fuel's this compound rating and other performance characteristics.[4][7] Detailed Hydrocarbon Analysis (DHA) using high-resolution capillary gas chromatography is a well-established technique for speciating these complex mixtures.[4][6][7]
The coupling of gas chromatography with mass spectrometry (GC-MS) provides an unparalleled level of analytical power. While GC separates the components of the mixture based on their volatility and interaction with the stationary phase, the MS provides positive identification of the eluting compounds based on their unique mass spectra.[8][9] This "hyphenated" technique is essential for unambiguously identifying co-eluting peaks and ensuring the accuracy of the compositional analysis.[8] This application note outlines a comprehensive GC-MS workflow for the detailed analysis of gasoline, enabling the calculation of this compound numbers and providing a complete PIONA profile.
Principles of GC-MS for Fuel Analysis
The GC-MS analysis of gasoline involves the separation of its volatile components in the gas chromatograph followed by the detection and identification of each component by the mass spectrometer.[8]
-
Gas Chromatography (GC): A small volume of the gasoline sample is injected into the heated inlet of the gas chromatograph, where it is vaporized. An inert carrier gas (typically helium or hydrogen) transports the vaporized sample onto a long, thin capillary column. The inner wall of the column is coated with a stationary phase. As the sample components travel through the column, they interact differently with the stationary phase based on their boiling points and polarities, causing them to separate. Compounds with lower boiling points and less affinity for the stationary phase travel through the column faster and elute first.[8][10]
-
Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer. Here, the molecules are bombarded with electrons, causing them to ionize and fragment in a reproducible manner. These charged fragments are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a "molecular fingerprint" for that specific compound.[8][9][10] By comparing the acquired mass spectra to a reference library, the individual components of the gasoline can be positively identified.[9]
Experimental Workflow
A systematic approach is crucial for obtaining accurate and reproducible results. The following sections detail the key steps in the GC-MS analysis of gasoline for this compound determination.
Instrumentation and Consumables
Gas Chromatograph:
-
GC System: An Agilent 8890 GC or equivalent, equipped with a split/splitless inlet and a high-precision electronic pneumatic control (EPC) system.[11]
-
Autosampler: An automated liquid sampler for precise and repeatable injections.
-
Column: A high-resolution capillary column is essential for separating the hundreds of components in gasoline. A 100 m x 0.25 mm ID, 0.5 µm film thickness 100% dimethyl polysiloxane column is recommended as per ASTM D6730.[6][12] A precolumn may be used to enhance the resolution of critical pairs.[12][13]
Mass Spectrometer:
-
MS System: An Agilent 5977 Series GC/MSD or equivalent, capable of electron ionization (EI) and with a mass range of 45-300 amu.[14]
-
Data System: A computer with compatible software for instrument control, data acquisition, and analysis, including a comprehensive mass spectral library (e.g., NIST).
Consumables:
-
Carrier Gas: Helium (99.999% purity or higher).
-
Vials and Caps: 2 mL amber glass vials with PTFE-lined septa.
-
Syringes: 10 µL autosampler syringe.
Sample and Standard Preparation
-
Calibration Standard: A gravimetrically prepared standard containing a known concentration of n-paraffins (e.g., C5-C12) is used to determine Kovats retention indices for peak identification.[12]
-
Gasoline Samples: Samples should be collected in appropriate containers and stored at a cool temperature to minimize the loss of volatile components. A small aliquot is typically diluted with a suitable solvent (e.g., pentane) containing an internal standard like decane before analysis.[15]
GC-MS Method Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and application.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Mode | Split | Prevents column overloading with the complex gasoline matrix.[5] |
| Split Ratio | 150:1 | A high split ratio is necessary to introduce a small, representative amount of the sample onto the column.[5] |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of all gasoline components.[15] |
| Carrier Gas | ||
| Gas | Helium | Provides good separation efficiency and is inert. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A constant flow ensures reproducible retention times. |
| Oven Program | ||
| Initial Temperature | 40 °C, hold for 4 min | Allows for the separation of highly volatile components.[15] |
| Ramp 1 | 1 °C/min to 60 °C | A slow ramp rate is crucial for resolving the numerous closely eluting isomers in the C4-C7 range.[15] |
| Ramp 2 | 2 °C/min to 225 °C, hold for 10 min | A faster ramp elutes the heavier components in a reasonable time. The final hold ensures all components have eluted. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique for volatile organic compounds. |
| Ion Source Temp. | 230 °C | Standard temperature for EI.[10] |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer.[10] |
| Scan Range | m/z 35-500 | Covers the mass range of typical gasoline components.[16] |
| Solvent Delay | 4 min | Prevents the solvent peak from saturating the detector.[10] |
Data Acquisition and Processing
-
Sequence Setup: Create a sequence in the data system including blanks, calibration standards, and unknown gasoline samples.
-
Data Acquisition: Run the sequence. The system will automatically inject each sample, acquire the total ion chromatogram (TIC), and the corresponding mass spectra.
-
Peak Identification: Process the chromatograms using software that automates peak deconvolution and identification. Identification is based on a combination of retention index and mass spectral library matching.[7][12]
-
Quantification: Calculate the concentration of each identified component, typically as a mass percentage, using internal standard calibration.[2]
-
PIONA Grouping: The software categorizes each identified compound into its respective PIONA group.[7]
-
This compound Calculation: The calculated compositional data is then used in a mathematical model to predict the RON and MON. These models utilize the known this compound numbers of individual hydrocarbons and their respective concentrations in the fuel.[3][17]
Results and Discussion
The GC-MS analysis of a typical gasoline sample will result in a complex chromatogram containing hundreds of well-resolved peaks.
Data Presentation
The quantitative results for different grades of gasoline can be summarized in a table for easy comparison.
| Hydrocarbon Group | Regular Unleaded (wt%) | Premium Unleaded (wt%) |
| n-Paraffins | 15-25 | 10-20 |
| Iso-Paraffins | 30-40 | 40-50 |
| Olefins | 5-15 | 3-10 |
| Naphthenes | 10-15 | 8-12 |
| Aromatics | 20-30 | 25-35 |
| Oxygenates (e.g., Ethanol) | 0-10 | 0-10 |
| Calculated this compound | ||
| RON | 87-90 | 91-94 |
| MON | 81-84 | 85-88 |
Note: These are typical ranges and can vary significantly based on the specific blend.
Experimental Protocols
Protocol 1: Instrument Calibration
-
Prepare a calibration standard containing n-paraffins from C5 to C12 in a suitable solvent.
-
Inject the standard using the established GC-MS method.
-
Identify the n-paraffin peaks based on their mass spectra.
-
Create a retention index calibration file by assigning the appropriate index value (e.g., 500 for n-pentane, 600 for n-hexane) to the retention time of each n-paraffin.
Protocol 2: Sample Analysis
-
Dilute the gasoline sample 1:100 in pentane containing 1% decane as an internal standard.
-
Vortex the sample to ensure homogeneity.
-
Transfer the diluted sample to an autosampler vial.
-
Inject the sample into the GC-MS system.
-
Acquire the data using the established method.
Protocol 3: Data Processing and this compound Calculation
-
Load the acquired data file into the analysis software.
-
Apply the retention index calibration file.
-
Perform automated peak identification and integration. The software will compare the retention index and mass spectrum of each peak to the library for positive identification.
-
The software will then calculate the weight percent of each component based on its peak area relative to the internal standard.
-
The compositional data is automatically fed into a pre-established this compound prediction model to calculate the RON and MON.[3][17]
Visualizations
Experimental Workflow Diagram
Caption: GC-MS workflow for this compound analysis.
Composition to this compound Relationship Diagram
Caption: Impact of hydrocarbon classes on this compound.
Conclusion
The GC-MS method detailed in this application note provides a powerful, reliable, and efficient tool for the comprehensive analysis of spark-ignition fuels. By providing a detailed hydrocarbon profile, this technique not only allows for the accurate prediction of RON and MON but also offers invaluable data for refinery process control, product blending optimization, and regulatory compliance. The enhanced specificity of mass spectrometric detection ensures a high degree of confidence in compound identification, making this a superior approach to traditional GC-FID methods for complex fuel analysis.
References
- 1. Determination of catalytic reformed gasoline this compound number by high resolution gas chromatography (Journal Article) | ETDEWEB [osti.gov]
- 2. psecommunity.org [psecommunity.org]
- 3. researchgate.net [researchgate.net]
- 4. thinghiemxangdau.vn [thinghiemxangdau.vn]
- 5. Detailed Hydrocarbon Analysis : Shimadzu (Europe) [shimadzu.eu]
- 6. Detailed Hydrocarbon Analysis Featuring Rtx-DHA Columns [discover.restek.com]
- 7. ciinformatics.co.uk [ciinformatics.co.uk]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 10. tamukairmonitoringgroup.pbworks.com [tamukairmonitoringgroup.pbworks.com]
- 11. PAC-Gasoline-Detailed Hydrocarbon Analyzer (DHA) [paclp.com]
- 12. scioninstruments.com [scioninstruments.com]
- 13. gcms.cz [gcms.cz]
- 14. epa.gov [epa.gov]
- 15. whitman.edu [whitman.edu]
- 16. gcms.cz [gcms.cz]
- 17. unichrom.com [unichrom.com]
Determining Fuel Anti-Knock Quality: A Detailed Guide to Octane Number Measurement Using the Cooperative Fuel Research (CFR) Engine
Abstract
The octane number of a spark-ignition engine fuel is the cardinal metric defining its ability to resist autoignition, or "knock," under combustion. Accurate and repeatable determination of this value is paramount for engine manufacturers, fuel refineries, and research institutions to ensure optimal engine performance, efficiency, and longevity. This document provides a comprehensive guide for researchers and scientists on the standardized methodologies for determining Research this compound Number (RON) and Motor this compound Number (MON) using the Cooperative Fuel Research (CFR) engine, as prescribed by ASTM International standards. We will delve into the fundamental principles of this compound rating, the intricate workings of the CFR engine, and provide detailed, field-proven protocols for conducting these critical tests.
Introduction: The Principle of this compound Rating and the Role of the CFR Engine
Engine knock is a destructive phenomenon in spark-ignition engines caused by the premature autoignition of the unburned air-fuel mixture (end gas) ahead of the propagating flame front. This rapid, uncontrolled combustion creates a sharp pressure rise, resulting in an audible "knocking" or "pinging" sound, and can lead to significant engine damage. A fuel's resistance to knock is quantified by its this compound number.
The this compound scale is defined by two primary reference fuels (PRFs): iso-octane (2,2,4-trimethylpentane), which is highly resistant to knock and is assigned an this compound number of 100, and n-heptane, which knocks readily and is assigned an this compound number of 0.[1] The this compound number of a test fuel is the percentage by volume of iso-octane in a PRF blend that exhibits the same knocking characteristics as the test fuel under specific, controlled conditions.
The universally accepted apparatus for this determination is the Cooperative Fuel Research (CFR) engine.[2] This standardized, single-cylinder, four-stroke engine features a unique variable compression ratio mechanism, allowing for precise control over the combustion chamber pressure to induce a standard level of knock.[3] By comparing the knock intensity of a sample fuel to that of PRF blends, a precise this compound rating can be determined.
Two distinct test methods are used to simulate different driving conditions:
-
Research this compound Number (RON, ASTM D2699): This method simulates milder, low-speed driving conditions, such as city driving with frequent acceleration.[3][4] It is conducted at a lower engine speed (600 rpm) and is generally considered to reflect a fuel's performance under less severe operating conditions.[5]
-
Motor this compound Number (MON, ASTM D2700): This method represents more severe, high-speed, high-load conditions, like highway driving or towing.[3][6] It utilizes a higher engine speed (900 rpm) and a preheated fuel-air mixture, placing greater stress on the fuel's knock resistance.[4][5]
The MON value for a given fuel is typically lower than its RON. The difference between these two values is known as "fuel sensitivity." In North America, the this compound rating posted at the pump is the Anti-Knock Index (AKI), which is the average of the RON and MON ((R+M)/2).[3]
The CFR F1/F2 this compound Rating Unit: Key Components and Operating Parameters
The CFR F1/F2 is the specified engine for both RON and MON testing.[5] Its critical feature is the ability to change the compression ratio while the engine is running by raising or lowering the entire cylinder assembly relative to the crankcase.
Core Components:
-
Variable Compression Ratio Cylinder: The heart of the CFR engine, allowing for precise adjustment of the combustion chamber volume.[5]
-
Four-Bowl Carburetor: This system allows for rapid switching between the sample fuel and different reference fuel blends without shutting down the engine. Modern units often feature a falling-level mode for efficiently determining the fuel-air ratio that produces the maximum knock intensity.[7]
-
Detonation Pickup (Knock Sensor): A magnetostrictive sensor that screws into the cylinder head. It measures the rate of pressure change in the combustion chamber, generating a voltage signal proportional to the knock intensity.[8]
-
Detonation Meter and Knockmeter: This electronic system processes the signal from the detonation pickup and displays the knock intensity on a 0-100 scale, allowing for quantitative comparison between fuels.
Standard Operating Conditions
The precise control of engine operating parameters is critical for the repeatability and reproducibility of this compound number determination. The key differences between the RON and MON methods are summarized in the table below.
| Parameter | Research Method (RON) - ASTM D2699 | Motor Method (MON) - ASTM D2700 | Causality and Significance |
| Engine Speed | 600 ± 6 rpm | 900 ± 9 rpm | Higher speed in MON testing increases engine temperatures and reduces the time available for the end gas to autoignite, thus stressing the fuel more. |
| Spark Timing | Fixed at 13° BTDC | Varies with compression ratio | Variable timing in MON testing further simulates high-load conditions where ignition timing is often advanced. |
| Intake Air Temp. | Varies with barometric pressure (typically ~52°C) | 38 ± 2.8°C (100 ± 5°F) | Controlled, cooler intake air for MON. |
| Intake Mixture Temp. | Not directly controlled | 149 ± 1.1°C (300 ± 2°F) | The significantly preheated mixture in MON testing is a primary factor for its higher severity, as it brings the fuel closer to its autoignition temperature. |
| Coolant Temp. | 100 ± 1.5°C (212 ± 3°F) | 100 ± 1.5°C (212 ± 3°F) | Maintained consistently to ensure stable engine operating temperatures. |
| Oil Temperature | 57 ± 8.5°C (135 ± 15°F) | 57 ± 8.5°C (135 ± 15°F) | Crucial for consistent lubrication and engine friction characteristics. |
Table 1: Comparison of Standard Operating Conditions for RON and MON Testing.[4][5]
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the essential steps for determining the this compound number of a sample fuel. Adherence to these procedures, along with the specific details in the corresponding ASTM standards, is mandatory for valid results.
Pre-Test Preparation and Engine Start-Up
A meticulous pre-test routine is the foundation of an accurate this compound rating.
Pre-Start Checklist:
-
Fluid Levels: Verify the engine crankcase oil level and the jacket coolant level in the condenser sight glass.
-
Ice Tower/Refrigeration: If using an ice tower for intake air humidity control, ensure it is filled with ice to a depth of at least 920 mm (36 in.). If using a refrigeration unit, turn it on.
-
Cooling Water: Open the main cooling water valve to ensure flow to the condenser.
-
Engine Rotation: Manually rotate the crankshaft several times to ensure all parts move freely.
-
Fuel System: Fill one of the carburetor bowls with a warm-up fuel. Purge any air from the fuel lines.[7]
-
Initial Compression Ratio: Set the cylinder height to a low compression ratio to prevent severe knocking upon startup.
Engine Start-Up and Warm-Up:
-
Ensure the ignition switch is OFF.
-
Start the engine motor.
-
Turn the ignition switch ON.
-
Switch the fuel selector valve to the warm-up fuel.
-
Allow the engine to warm up for approximately one hour to ensure all operating temperatures have stabilized at the values specified in Table 1.[7] During the final 20 minutes of the warm-up, the engine should be operated at a typical knock intensity.
Engine Standardization and Calibration
Before rating a sample, the engine's knock measurement system must be standardized to a "standard knock intensity," which is typically a mid-scale reading of 50 ± 2 divisions on the knockmeter. This ensures that the measurement is consistent day-to-day and between different CFR units.
Standardization Workflow:
Caption: Workflow for standardizing the CFR engine to a standard knock intensity.
Protocol for this compound Number Determination (Bracketing Method)
The bracketing procedure is the most common method for determining the this compound number. It involves finding two PRF blends, one with a slightly higher and one with a slightly lower this compound number than the sample, that "bracket" the knock intensity of the sample fuel.
Step-by-Step Protocol (Bracketing - Equilibrium Fuel Level):
-
Run Sample Fuel: With the engine standardized, switch to the sample fuel.
-
Find Max Knock: Adjust the fuel level in the carburetor sight glass to find the fuel-air ratio that produces the maximum knock intensity.
-
Adjust Cylinder Height: Adjust the cylinder height (compression ratio) until the knockmeter reads 50 ± 2 divisions. Record the cylinder height reading.
-
Estimate O.N.: Use the recorded cylinder height and the standard guide tables to get an initial estimate of the sample's this compound number.
-
Run First Reference Fuel (RF-1): Prepare a PRF blend with an this compound number close to the sample's estimated O.N. Run RF-1 in the engine at the same cylinder height set for the sample fuel. Adjust its fuel level for maximum knock and record the equilibrium knockmeter reading.
-
Run Second Reference Fuel (RF-2): Prepare a second PRF blend that is expected to give a knockmeter reading on the opposite side of the sample's reading. The two reference fuels should not differ by more than two this compound numbers. Run RF-2 at the same cylinder height, find its maximum knock condition, and record the equilibrium knockmeter reading.
-
Verify Bracket: Confirm that the knockmeter reading for the sample fuel lies between the readings for RF-1 and RF-2. If not, prepare a new reference fuel blend until the sample is bracketed.
-
Repeat Readings: To ensure equilibrium and accuracy, repeat the readings in the order: Sample, RF-2, RF-1.
-
Calculate this compound Number: The this compound number of the sample is calculated by linear interpolation based on the knockmeter readings of the sample and the two bracketing reference fuels.
Formula for Interpolation: O.N.Sample = O.N.LRF + [ ( K.I.LRF - K.I.Sample ) / ( K.I.LRF - K.I.HRF ) ] x ( O.N.HRF - O.N.LRF )
Where:
-
O.N.Sample: this compound Number of the Sample
-
O.N.LRF: this compound Number of the Lower Reference Fuel (higher knock reading)
-
O.N.HRF: this compound Number of the Higher Reference Fuel (lower knock reading)
-
K.I.Sample: Knock Intensity (knockmeter reading) of the Sample
-
K.I.LRF: Knock Intensity of the Lower Reference Fuel
-
K.I.HRF: Knock Intensity of the Higher Reference Fuel
Quality Control and System Validation
To ensure the entire system is operating correctly, a "fit-for-use" test should be performed at least once during each 12-hour period of rating. This involves rating a Toluene Standardization Fuel (TSF) blend. TSFs are specially prepared fuels with known this compound ratings that are more representative of commercial gasolines than PRFs. The result obtained for the TSF blend must be within the specified tolerance of its accepted reference value for the engine to be considered fit for use.
Maintenance, Troubleshooting, and Data Integrity
Consistent and reliable this compound ratings are contingent upon a rigorously maintained CFR engine. A formal preventative maintenance program is essential.[9]
Routine Maintenance Schedule
| Frequency | Task | Rationale |
| Daily | Check oil and coolant levels. Clean fuel filters. | Ensures basic engine health and prevents fuel starvation issues. |
| Every 50 Hours | Change engine oil. | Prevents buildup of contaminants and ensures proper lubrication. |
| Every 250 Hours | Inspect and clean detonation pickup sensor. | A clean sensor is critical for accurate knock signal detection. |
| As Needed | Decarbonize combustion chamber. | Carbon deposits can increase the compression ratio and lead to erroneous knock readings. |
| Annually | Complete top-end overhaul (cylinder, piston, valves). | Restores critical engine tolerances to ASTM specifications.[10] |
Table 2: Abridged Preventative Maintenance Schedule.
Common Troubleshooting Scenarios
| Issue | Potential Cause(s) | Corrective Action(s) |
| Unstable Knockmeter Reading | - Dirty fuel filters- Air bubbles in fuel line- Engine temperatures not stabilized- Faulty detonation pickup or wiring | - Clean or replace filters.- Purge fuel lines.- Allow for full engine warm-up.- Inspect sensor and connections. |
| Cannot Achieve Standard Knock | - Incorrect spark timing- Incorrect cylinder height setting- Carbon deposits in combustion chamber- Incorrect fuel-air ratio | - Verify spark timing with a timing light.- Re-check basic cylinder height setting.- Perform decarbonization procedure.- Re-determine fuel level for maximum knock. |
| TSF Rating Out of Tolerance | - Incorrect engine standardization- Engine operating parameters out of spec- Contaminated reference fuels- Mechanical issue (e.g., worn piston rings) | - Re-run standardization procedure.- Verify all temperatures, pressures, and speeds.- Use fresh, properly stored reference fuels.- Perform compression check and inspect engine. |
Table 3: Common CFR Engine Troubleshooting Guide.
Conclusion
The determination of Research and Motor this compound Numbers using a CFR engine is a highly standardized but technically demanding process. The causality behind each step—from the meticulous control of engine parameters that simulate different driving severities to the bracketing procedure that ensures a self-validating comparison—is designed to produce results of the highest accuracy and precision. By adhering to the protocols outlined in this guide and the referenced ASTM standards, researchers can ensure the integrity of their fuel quality data, which is fundamental to the development of more efficient and robust spark-ignition engines and the fuels they consume.
References
- 1. haltermannsolutions.com [haltermannsolutions.com]
- 2. fixyourdirtbike.com [fixyourdirtbike.com]
- 3. ASTM D2699 Method for this compound Number | Ayalytical [ayalytical.com]
- 4. combustion-engines.eu [combustion-engines.eu]
- 5. F1/F2 this compound Rating | CFR Engines [cfrengines.com]
- 6. store.astm.org [store.astm.org]
- 7. m.youtube.com [m.youtube.com]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. Preventative Maintenance | CFR Engines [cfrengines.com]
- 10. iip.res.in [iip.res.in]
Navigating the Apolar Frontier: Octane as a Specialized Solvent in Pharmaceutical Applications
[Application Note & Protocol Guide]
Abstract
The selection of a solvent is a critical, often decisive, parameter in pharmaceutical development and manufacturing. While polar and aqueous systems dominate many applications, the strategic use of nonpolar solvents like n-octane offers unique advantages in specific, high-value contexts. This guide provides an in-depth exploration of n-octane's application as a solvent in pharmaceutical research and development. We will move beyond a simple recitation of properties to a functional analysis, explaining the causality behind its use in niche applications such as the crystallization of poorly soluble active pharmaceutical ingredients (APIs), specialized chromatography, and as an inert medium for specific organic syntheses. This document provides detailed protocols, safety considerations, and a framework for rational solvent selection, grounded in established scientific principles and regulatory awareness.
Introduction: The Rationale for Nonpolar Solvents in a Polar World
The pharmaceutical landscape is overwhelmingly dominated by molecules designed for solubility and absorption in the aqueous environment of the human body. However, the journey of a drug from a lab-scale reaction to a finished dosage form often involves intermediates and final APIs with significant lipophilic character.[1][2] In these scenarios, traditional polar solvents can be inefficient or even counterproductive.
N-octane (C₈H₁₈), a straight-chain alkane, represents a highly nonpolar, inert, and water-immiscible solvent.[3][4] Its utility stems from a unique combination of physical properties that allow for precise control over solubility, precipitation, and separation processes for lipophilic compounds. Unlike more volatile short-chain alkanes (e.g., hexane), octane's higher boiling point (125-127 °C) and lower vapor pressure provide a greater degree of safety and process control, minimizing evaporative loss and fugitive emissions.[3][5]
The core principle behind this compound's utility lies in the concept of "like dissolves like." For highly nonpolar or "greasy" compounds, this compound provides a thermodynamically favorable environment, enabling solubilization where solvents like water, ethanol, or even acetone would fail.[3] It is used as an inert solvent for purification, recrystallization, and washing of active pharmaceutical substances.[3][6][7]
Core Applications & Mechanistic Insights
Anti-Solvent Crystallization for Poorly Soluble APIs
A primary application for this compound is in anti-solvent (or non-solvent) crystallization, a technique used to generate highly pure, crystalline API from a solution.[8][9][10] This is particularly effective for APIs that are soluble in a polar organic solvent but virtually insoluble in a nonpolar alkane.
Mechanism of Action:
-
Dissolution: The API is first dissolved in a "good" solvent (e.g., dichloromethane, acetone, ethyl acetate) to a near-saturation point.
-
Introduction of Anti-Solvent: N-octane is slowly introduced into this solution. As a non-solvent for the API, its presence dramatically increases the supersaturation of the API in the mixture.[10]
-
Nucleation & Growth: This rapid increase in supersaturation forces the API molecules out of the solution to nucleate and grow into uniform crystals. The slow addition rate and controlled temperature are critical for controlling crystal size and morphology (polymorphism), which directly impact bioavailability and downstream processing.[9]
Why this compound?
-
High Miscibility with Organic Solvents: this compound is miscible with a wide range of organic "good" solvents, ensuring a homogenous mixture is formed upon its addition.[3]
-
Complete Insolubility of Target APIs: Its extreme nonpolarity ensures a sharp and efficient precipitation of the target compound.
-
Process Control: Its relatively high boiling point allows for crystallization at elevated temperatures without significant solvent loss, offering another parameter for process control.[11]
Experimental Workflow: Anti-Solvent Crystallization
Caption: Workflow for API crystallization using n-octane as an anti-solvent.
Specialized Chromatographic Applications
In reversed-phase chromatography, the mobile phase is typically more polar than the stationary phase. However, for the separation of highly lipophilic compounds, such as lipids, steroids, or fat-soluble vitamins, a normal-phase or a highly nonpolar mobile phase system is required.[12][13]
Role of this compound: N-octane can be used as a component of the nonpolar mobile phase, often in combination with a slightly more polar modifier like isopropanol or ethyl acetate.[11] Its role is to ensure the solubility of highly nonpolar analytes and to modulate the retention time on the stationary phase (e.g., silica).
-
Analyte Elution: By competing with the analyte for adsorption sites on the stationary phase, the this compound-containing mobile phase facilitates the elution of compounds that would otherwise remain irreversibly bound.
-
Selectivity Tuning: The ratio of this compound to the polar modifier is a powerful tool for tuning the selectivity of the separation, allowing for the resolution of closely related lipophilic isomers.
Quantitative Data & Physical Properties
A clear understanding of n-octane's physical properties is essential for its safe and effective implementation.
| Property | Value | Significance in Pharmaceutical Applications |
| Molecular Formula | C₈H₁₈ | Nonpolar, saturated hydrocarbon structure, chemically inert.[3][6] |
| Molar Mass | 114.23 g/mol | Influences stoichiometric calculations in synthesis.[3] |
| Boiling Point | 125-127 °C | Low volatility reduces worker exposure and simplifies handling compared to hexane. Enables higher temperature reactions.[3][5][11] |
| Melting Point | -57 °C | Wide liquid range suitable for various process temperatures.[3][5][11] |
| Density | 0.703 g/mL at 25 °C | Lighter than water, facilitating phase separations.[5] |
| Vapor Pressure | 1.47 kPa at 20 °C | Lower risk of forming explosive vapor concentrations compared to more volatile alkanes.[3] |
| Water Solubility | Insoluble | Essentially immiscible with water, ideal for extractions and phase separations.[3][4][11] |
| Flash Point | 13 °C (55 °F) | Classified as a flammable liquid. Requires stringent safety protocols for handling and storage.[3][5][11] |
Data compiled from publicly available safety data sheets and chemical databases.[3][4][5][11]
Protocols: Step-by-Step Methodologies
Protocol 4.1: General Protocol for Anti-Solvent Crystallization of a Lipophilic API
Objective: To generate crystalline API from an organic solution using n-octane as an anti-solvent.
Materials:
-
Lipophilic API
-
Primary solvent (e.g., Dichloromethane, Ethyl Acetate)
-
N-octane (HPLC grade or equivalent)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Addition funnel or syringe pump
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
Dissolution: Charge the jacketed reactor with the primary solvent. While stirring, slowly add the API until it is fully dissolved. If necessary, warm the solution gently (e.g., to 30-40 °C) to ensure complete dissolution. Aim for a concentration that is approximately 80-90% of the saturation point at that temperature.
-
System Inerting: If the API is sensitive to oxygen, purge the reactor headspace with an inert gas like nitrogen or argon.
-
Anti-Solvent Addition: Set the desired crystallization temperature in the reactor jacket. Begin slow, dropwise addition of n-octane via the addition funnel or syringe pump. The rate of addition is a critical parameter: a slower rate typically yields larger, more well-defined crystals. A common starting point is to add 1-3 volumes of this compound per volume of primary solution over 1-2 hours.
-
Monitoring: Observe the solution for the onset of turbidity, which indicates the point of nucleation.
-
Digestion/Aging: Once the this compound addition is complete, allow the resulting slurry to stir at the set temperature for a period of 2-12 hours. This "digestion" phase allows the crystals to grow and can improve purity and filterability.
-
Isolation: Turn off the stirrer and transfer the slurry to the filtration apparatus.
-
Washing: Gently wash the filter cake with a small amount of cold n-octane to displace the residual mother liquor, which contains impurities.
-
Drying: Carefully transfer the filter cake to a vacuum oven. Dry at a moderate temperature (e.g., 40-50 °C) under vacuum until a constant weight is achieved. This step is critical to reduce the residual solvent to acceptable levels.
Logical Relationship: Solvent Selection for Crystallization
Caption: Rationale for selecting an this compound-based anti-solvent system.
Safety, Handling, and Regulatory Considerations
N-octane is a highly flammable liquid and its vapor can form explosive mixtures with air.[5] All handling must be conducted in a well-ventilated area, preferably within a fume hood, away from ignition sources.[14][15]
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses, nitrile gloves, and a flame-retardant lab coat.[14][16]
-
Storage: Store in tightly sealed containers in a cool, dry, well-ventilated area designated for flammable liquids.[14]
-
Regulatory Status: The use of solvents in pharmaceuticals is strictly regulated. Residual solvents are defined as organic volatile chemicals used or produced in the manufacture of drug substances, excipients, or drug products.[17][18] Since they provide no therapeutic benefit, they must be removed to the extent possible.[17][18][19] According to the International Council for Harmonisation (ICH) Q3C (R8) guidelines, n-octane is classified as a Class 2 solvent .[20] This classification indicates solvents with inherent toxicity that should be limited in pharmaceutical products. The Permitted Daily Exposure (PDE) for this compound is 5.0 mg/day, and the concentration limit in the final drug substance is typically 500 ppm.[20] Therefore, the drying step in any protocol using this compound is critical and must be validated to prove that residual levels are below this regulatory limit.
Conclusion and Future Perspectives
While not a universal solvent, n-octane provides a powerful tool for pharmaceutical scientists facing specific challenges with lipophilic compounds. Its primary strength lies in its predictable behavior as a nonpolar medium, particularly in anti-solvent crystallization where it enables the isolation of high-purity APIs with controlled physical properties. Its application in chromatography further extends its utility.[7][11] However, its flammability and classification as a Class 2 residual solvent necessitate rigorous safety protocols and validated downstream processing to ensure patient safety and regulatory compliance.[14][17][20] As drug discovery continues to explore more complex and lipophilic molecular space, the rational and controlled application of specialized solvents like n-octane will remain an essential strategy in the development of new medicines.
References
- 1. bearworks.missouristate.edu [bearworks.missouristate.edu]
- 2. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 3. haltermann-carless.com [haltermann-carless.com]
- 4. thermopedia.com [thermopedia.com]
- 5. N-OCTANE | 111-65-9 [chemicalbook.com]
- 6. haltermann-carless.com [haltermann-carless.com]
- 7. haltermann-carless.com [haltermann-carless.com]
- 8. ijcea.org [ijcea.org]
- 9. crystallizationsystems.com [crystallizationsystems.com]
- 10. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 11. Physical Data and Uses of n-Octane - Junyuan Petroleum Group ᴾᵘʳⁱᵗʸ. Qᵘᵃˡⁱᵗʸ. ᵀʳᵘˢᵗ. [junyuanpetroleumgroup.com]
- 12. omicsonline.org [omicsonline.org]
- 13. m.youtube.com [m.youtube.com]
- 14. gustavus.edu [gustavus.edu]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. database.ich.org [database.ich.org]
- 18. tga.gov.au [tga.gov.au]
- 19. uspnf.com [uspnf.com]
- 20. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
Application Note: Advanced Analytical Methodologies for the Quantitative Determination of Octane Number in Fuel Blends
Abstract
The octane number of a spark-ignition engine fuel is a critical parameter that dictates its anti-knock performance, directly impacting engine efficiency and longevity. While the traditional Cooperative Fuel Research (CFR) engine method remains the referee standard, its operational complexity, cost, and time-consuming nature have driven the development of rapid and precise analytical techniques. This application note provides a comprehensive guide for researchers and scientists on modern instrumental methods for quantifying Research this compound Number (RON) and Motor this compound Number (MON) in various fuel blends. We will explore the foundational principles, field-proven protocols, and comparative advantages of Near-Infrared (NIR) Spectroscopy, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section includes detailed, step-by-step protocols, data interpretation guidelines, and the rationale behind experimental choices to ensure robust and validated results.
Introduction: The Significance of this compound Number
The this compound rating of a fuel quantifies its ability to resist spontaneous combustion, or "knocking," when subjected to heat and pressure within an engine's cylinder.[1][2] Knocking is an uncontrolled detonation that can lead to significant engine damage.[2][3] The this compound scale is benchmarked against two primary reference fuels: iso-octane (2,2,4-trimethylpentane), which is highly resistant to knocking and is assigned an this compound number of 100, and n-heptane, which is prone to knocking and has an this compound number of 0.[2][4]
Two primary this compound ratings are used to characterize fuel performance under different conditions:
-
Research this compound Number (RON): Determined under conditions simulating mild, low-speed city driving (600 rpm).[5][6] It is a key specification for matching fuels to engines.[7]
-
Motor this compound Number (MON): Measured under more severe conditions that replicate high-speed, high-load highway driving (900 rpm, higher intake temperature).[5][8][9]
-
Anti-Knock Index (AKI): In the United States and Canada, the number posted on retail pumps is the AKI, which is the average of RON and MON, calculated as (RON + MON)/2.[2][5]
The standard methods for determining RON and MON are ASTM D2699 and ASTM D2700, respectively.[7][8] Both utilize a specialized single-cylinder CFR engine where the compression ratio is varied to induce a standard level of knock intensity.[5] While authoritative, these methods are resource-intensive, requiring specialized facilities, highly trained operators, and significant time per analysis.[10][11] This has created a critical need for faster, more accessible, and equally reliable secondary analytical methods for process control, quality assurance, and research.
The Referee Method: Cooperative Fuel Research (CFR) Engine
Before delving into spectroscopic and chromatographic alternatives, it is crucial to understand the primary method to which they are all correlated. The CFR engine is not merely an analytical instrument but a physical test bed that directly measures the performance property of interest.
Principle of Operation
The fuel sample is burned in a standardized single-cylinder engine with a variable compression ratio.[12] For a given fuel, the compression ratio is adjusted until a specific level of knock intensity is detected by a sensor. This result is then bracketed by running Primary Reference Fuels (PRFs) of known this compound numbers to find the PRF blend that produces the same knock intensity at the same compression ratio.[7][12] The this compound number of the matching PRF blend is then assigned to the sample fuel.
Workflow and Limitations
The workflow involves engine calibration, sample analysis, and reference fuel comparison. While providing the definitive this compound value, the CFR engine's limitations—including high capital and maintenance costs, slow turnaround time, and large sample volume requirements—make it impractical for high-throughput screening or real-time process adjustments.
References
- 1. youtube.com [youtube.com]
- 2. Gasoline explained - this compound in depth - U.S. Energy Information Administration (EIA) [eia.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. purdue.edu [purdue.edu]
- 5. ASTM D2699 Method for this compound Number | Ayalytical [ayalytical.com]
- 6. imoc.co.uk [imoc.co.uk]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D2700 - eralytics [eralytics.com]
- 10. process-insights.com [process-insights.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. file.yizimg.com [file.yizimg.com]
Application Note: The Strategic Use of n-Octane in Azeotropic Distillation for Enhanced Purity Separations
Audience: Researchers, scientists, and drug development professionals.
Abstract: Azeotropic mixtures, which exhibit a constant boiling point and composition, pose a significant challenge to conventional distillation methods.[1][2] This application note provides a comprehensive technical guide on the use of n-octane as an entrainer in azeotropic distillation to effectively break these azeotropes. We will explore the fundamental thermodynamic principles, provide detailed experimental protocols for the dehydration of ethanol, and discuss the critical parameters for process optimization and safety. This guide is designed to equip researchers and process chemists with the foundational knowledge and practical methodologies required to implement this powerful separation technique.
Introduction to Azeotropic Distillation
Standard distillation separates components of a liquid mixture based on differences in their boiling points. However, when a mixture forms an azeotrope, the vapor composition is identical to the liquid composition, making separation by simple distillation impossible.[1][2] Azeotropic distillation overcomes this limitation by introducing a third component, known as an entrainer or mass-separating agent, into the mixture.[3][4]
The role of the entrainer is to alter the molecular interactions within the mixture, thereby changing the activity coefficients and relative volatilities of the original components.[5] This leads to the formation of a new, lower-boiling azeotrope, which can be readily separated from the desired product.[6][7] Entrainers that form two immiscible liquid phases upon condensation (a heterogeneous azeotrope) are particularly advantageous as they allow for simple physical separation in a decanter, enhancing process efficiency.[5][8]
n-Octane as a Hydrocarbon Entrainer
The selection of an appropriate entrainer is critical to the success of azeotropic distillation.[3][9] An ideal entrainer should be non-reactive, readily available, easy to separate after the primary distillation, and, most importantly, effective at altering the vapor-liquid equilibrium (VLE) of the system.
n-Octane (C₈H₁₈) is an aliphatic hydrocarbon that serves as an effective entrainer for specific applications, most notably the dehydration of ethanol. Its physical properties make it well-suited for this role.
Key Attributes of n-Octane as an Entrainer:
-
Immiscibility with Water: n-Octane is virtually insoluble in water, which is crucial for forming a heterogeneous azeotrope that will phase-separate upon condensation.[10]
-
Boiling Point: Its boiling point of 125-126°C is significantly different from that of ethanol and water, which simplifies its eventual separation and recovery.[11][12]
-
Azeotrope Formation: It forms a minimum-boiling ternary azeotrope with ethanol and water. This new azeotrope has a boiling point lower than the ethanol-water binary azeotrope, allowing it to be selectively removed as the distillate.
Table 1: Comparative Physical Properties
| Compound | Molar Mass (g·mol⁻¹) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |
| Water | 18.02 | 100.0 | 0.997 (at 25°C) | N/A |
| Ethanol | 46.07 | 78.4 | 0.789 (at 20°C) | Miscible |
| n-Octane | 114.23 | 125.6 | 0.703 (at 20°C) | 0.000066 g/100g (25°C)[13] |
Thermodynamic Principles and Phase Behavior
The efficacy of octane in breaking the ethanol-water azeotrope is rooted in the principles of vapor-liquid-liquid equilibrium (VLLE). The ethanol-water system forms a minimum-boiling azeotrope at approximately 95.6% ethanol by mass, boiling at 78.2°C.[14]
Upon introducing n-octane, a new ternary system is created. This system is characterized by a miscibility gap and the formation of a ternary heterogeneous azeotrope. The distillation process can be visualized on a conceptual ternary phase diagram.
dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=10, height=6]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; subgraph "Conceptual Ternary Phase Diagram (Ethanol-Water-Octane)" { A [label="Ethanol-Water\nAzeotrope (Start)", pos="2,4!"]; B [label="Ternary Azeotrope\n(Distillate)", pos="5,1!"]; C [label="Anhydrous Ethanol\n(Bottoms Product)", pos="7,4!"]; D [label="Addition of\nthis compound Entrainer", shape=none, fontcolor="#5F6368", pos="3.5,2.5!"];
} caption [label="Conceptual distillation path for ethanol dehydration.", fontname="Helvetica", fontsize=10];
The process begins with the ethanol-water azeotrope. As n-octane is added, the composition moves into the ternary region. During heating, the lowest boiling species—the ternary azeotrope of this compound, ethanol, and water—vaporizes first. This vapor is condensed and collected. Due to the immiscibility of this compound and water, the condensate separates into two distinct liquid phases, allowing for the removal of water and the recycling of the this compound-rich entrainer.
Detailed Application Protocol: Dehydration of Ethanol
This protocol details the laboratory-scale dehydration of an ethanol-water azeotropic mixture using n-octane as the entrainer.
Objective: To produce anhydrous ethanol (>99.5%) from a 95.6% ethanol/water mixture.
Materials and Equipment:
-
Round-bottom flask (1 L)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Dean-Stark trap or a similar decanter for phase separation
-
Receiving flask
-
Heating mantle with stirrer
-
Thermometer or temperature probe
-
Ethanol-water azeotrope (95.6% w/w)
-
n-Octane (reagent grade or higher)
-
Standard laboratory glassware and clamps
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed. The system must include a fractionating column and a decanter (Dean-Stark trap) positioned between the distillation head and the condenser.
-
Charging the Still: To the 1 L round-bottom flask, add 500 mL of the ethanol-water azeotrope and a magnetic stir bar. Subsequently, add 200 mL of n-octane.
-
Causality Note: The volume of entrainer should be sufficient to ensure the formation of the ternary azeotrope and facilitate effective phase separation in the decanter.
-
-
Initiating Distillation: Begin heating the mixture using the heating mantle. Set the stirrer to a moderate speed to ensure even heating.
-
Achieving Equilibrium: Allow the system to reach total reflux. The overhead vapor temperature should stabilize at the boiling point of the ternary azeotrope. For the similar water-ethanol-isothis compound system, this temperature is approximately 68.7°C.[15]
-
Collection and Phase Separation: Vapors will condense and collect in the decanter. Two distinct phases will form: an upper, less dense, this compound-rich layer and a lower, denser, aqueous layer.
-
Process Operation:
-
Set the decanter to continuously return the upper this compound-rich layer to the fractionating column. This layer contains the entrainer and some ethanol, which are needed for the ongoing distillation.
-
Periodically, or continuously if the apparatus allows, drain the lower aqueous layer from the decanter. This removes the water from the system.
-
-
Monitoring and Completion:
-
Continuously monitor the temperature at the distillation head and at the bottom of the flask (the "bottoms").
-
As water is removed, the concentration of anhydrous ethanol in the flask will increase. This will cause the bottoms temperature to gradually rise from the initial boiling point towards the boiling point of pure ethanol (~78.4°C).
-
The process is considered complete when no more water separates in the decanter and the bottoms temperature stabilizes near the boiling point of ethanol.
-
-
Product Recovery: Once the distillation is complete, turn off the heat and allow the apparatus to cool. The anhydrous ethanol product is the remaining liquid in the round-bottom flask.
-
Purity Analysis: The purity of the collected ethanol should be verified using analytical methods such as Gas Chromatography (GC) to check for residual this compound and Karl Fischer titration to determine the final water content.
Safety and Handling Precautions
n-Octane is a highly flammable liquid and its vapors can form explosive mixtures with air.[11][16] Strict safety protocols must be followed.
-
Ventilation: All procedures must be conducted in a well-ventilated fume hood.[17]
-
Ignition Sources: Use explosion-proof equipment and ensure there are no open flames, sparks, or hot surfaces in the vicinity.[16][18] Heating should be performed with an electric heating mantle, not a Bunsen burner.
-
Handling: Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and direct contact with the skin.[19][20]
-
Storage: Store n-octane in a cool, dry, well-ventilated area away from strong oxidizing agents.[16][20] Containers should be kept tightly closed.
-
Spills: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed container for proper disposal.[16]
Conclusion
Azeotropic distillation using n-octane as an entrainer is a robust and effective method for separating challenging azeotropic mixtures, particularly for the production of anhydrous ethanol. By understanding the underlying thermodynamic principles and carefully following a validated protocol, researchers can achieve high-purity separations that are not possible with conventional distillation. Adherence to strict safety measures is paramount when handling flammable hydrocarbons like this compound. This technique remains a valuable tool in the arsenal of chemical and drug development professionals for solvent purification and recycling.
References
- 1. fiveable.me [fiveable.me]
- 2. Azeotrope - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. chemicaltweak.com [chemicaltweak.com]
- 7. Azeotropic distillation | PPTX [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. Selecting entrainers for azeotropic distillation - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 10. thermopedia.com [thermopedia.com]
- 11. 111-65-9 CAS MSDS (N-OCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. This compound [chemister.ru]
- 14. Ethanol - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ICSC 0933 - this compound [chemicalsafety.ilo.org]
- 17. airgas.com [airgas.com]
- 18. quora.com [quora.com]
- 19. gustavus.edu [gustavus.edu]
- 20. carlroth.com [carlroth.com]
Application Note: FT-IR Spectroscopy for the Rapid Differentiation of Octane Isomers
Abstract
Octane (C₈H₁₈) exists as 18 structural isomers, each possessing unique physical and chemical properties critical in applications ranging from fuel formulation to chemical synthesis. Differentiating these isomers can be challenging due to their identical molecular weight and elemental composition. This application note provides a detailed guide for utilizing Fourier-Transform Infrared (FT-IR) spectroscopy as a rapid, non-destructive method for identifying and distinguishing between this compound isomers. We will explore the theoretical basis for spectral differentiation, provide a comprehensive experimental protocol for sample analysis, and discuss key data interpretation strategies.
Introduction: The Challenge of Isomer Identification
Structural isomers, such as n-octane and its highly branched counterpart, 2,2,4-trimethylpentane (isothis compound), exhibit significant differences in properties like this compound rating, boiling point, and reactivity. Traditional analytical methods can be time-consuming and require extensive sample preparation. FT-IR spectroscopy offers a powerful alternative by probing the fundamental molecular vibrations of a compound. Because the three-dimensional arrangement of atoms is unique for each isomer, their interaction with infrared light produces a distinct spectral "fingerprint," enabling robust identification.[1] Infrared spectra provide invaluable information about the local configurations of atoms within a molecule, making FT-IR one of the best tools for differentiating isomeric organic compounds.[1]
Theoretical Background: Why Isomers Have Unique FT-IR Spectra
The absorption of infrared radiation excites discrete vibrational modes within a molecule, such as the stretching and bending of covalent bonds.[2] The specific frequencies at which a molecule absorbs IR radiation are determined by the masses of the bonded atoms and the force constants of the bonds connecting them.
For this compound isomers, while all contain C-C and C-H single bonds, their structural arrangement dictates the precise vibrational frequencies:
-
C-H Stretching Vibrations (3000-2850 cm⁻¹): All isomers show strong absorptions in this region. However, the ratio of methyl (-CH₃) to methylene (-CH₂) groups varies, subtly altering the shape and precise position of these peaks.
-
C-H Bending Vibrations (1470-1350 cm⁻¹): This region is highly informative. The bending vibrations (or deformations) of methyl and methylene groups occur at distinct frequencies. For instance, a characteristic absorption near 1370 cm⁻¹ is indicative of methyl group vibrations.[1] The presence of gem-dimethyl groups (two methyl groups on the same carbon), as seen in isothis compound, often leads to a splitting of this band, providing a clear structural marker.
-
The "Fingerprint" Region (< 1500 cm⁻¹): This region contains a complex series of absorptions arising from C-C bond stretching and a variety of bending, rocking, and twisting motions of the entire carbon skeleton.[2] These vibrations are exquisitely sensitive to the overall molecular geometry. Consequently, the pattern of peaks in the fingerprint region is unique to each isomer, serving as its definitive signature.[1]
Experimental Protocol
This protocol details the standard procedure for analyzing neat liquid this compound isomers using a transmission method. This technique is ideal for volatile, non-aqueous liquids.
Instrumentation and Materials
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer capable of scanning the mid-IR range (4000-400 cm⁻¹).
-
IR-Transparent Windows: A pair of polished salt plates (e.g., Potassium Bromide - KBr, Sodium Chloride - NaCl). KBr is common for the mid-IR range but is hygroscopic.[3][4]
-
Sample Transfer: Micropipette or glass dropper.
-
Cleaning Supplies: Spectroscopic grade solvent (e.g., cyclohexane or dichloromethane) and lint-free wipes.
-
Personal Protective Equipment (PPE): Safety glasses, gloves.
Step-by-Step Methodology
-
Instrument Preparation & Background Spectrum:
-
Ensure the spectrometer's sample compartment is clean and dry.
-
Purge the instrument with dry air or nitrogen, if available, to minimize atmospheric water and CO₂ interference.
-
Collect a background spectrum with an empty sample compartment. This spectrum accounts for environmental and instrumental signals, which will be automatically subtracted from the sample spectrum.[3]
-
-
Sample Preparation (Neat Liquid Film):
-
Place one to two drops of the this compound isomer sample directly onto the center of one clean, dry salt plate.[5]
-
Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates. Avoid introducing air bubbles.[6] The sample should be spread evenly by a gentle rubbing motion.[6]
-
If the resulting spectrum is too intense (i.e., major peaks are "flat-topped" or show >99% absorbance), the film is too thick. Separate the plates, wipe one clean, and reassemble them to create a thinner film.[6]
-
-
Data Acquisition:
-
Immediately place the assembled salt plates into the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Resolution: Set to 4 cm⁻¹. This is sufficient for resolving the key vibrational features of liquid hydrocarbons.
-
Scans: Co-add 16 to 32 scans. This improves the signal-to-noise ratio, resulting in a cleaner spectrum.[5]
-
-
Post-Analysis Cleaning:
-
Disassemble the salt plates.
-
Thoroughly clean the plates by wiping with a lint-free tissue dampened with a volatile solvent like cyclohexane.[6] This is critical to prevent cross-contamination between samples.
-
Store the cleaned plates in a desiccator to protect them from moisture.
-
Data Analysis and Interpretation
The primary method for identifying isomers is a comparative analysis of their spectra, focusing on key differentiating regions.
Workflow for Spectroscopic Differentiation
The entire process, from sample handling to final identification, can be visualized as a systematic workflow.
Caption: Workflow for differentiating this compound isomers using FT-IR.
Comparative Spectral Features
The most significant differences between this compound isomers appear in the C-H bending and fingerprint regions.
-
n-Octane: As a straight-chain alkane, its spectrum is relatively simple. It features a prominent methylene (-CH₂) rocking vibration around 720 cm⁻¹.
-
2-Methylheptane: The introduction of a single branch (a methyl group) adds complexity to the fingerprint region compared to n-octane.
-
2,2,4-Trimethylpentane (Isothis compound): This highly branched isomer shows very distinct features. The presence of a t-butyl group gives rise to strong, characteristic bands. The gem-dimethyl group on carbon 2 results in a notable split in the methyl bending vibration band around 1370 cm⁻¹.[1]
Data Summary Table
The table below summarizes the key distinguishing vibrational bands for three representative this compound isomers.[5]
| Vibrational Mode | n-Octane (cm⁻¹) | 2-Methylheptane (cm⁻¹) | Isothis compound (cm⁻¹) | Structural Significance |
| C-H Stretch | 2955, 2924, 2854 | 2957, 2925, 2857 | 2954, 2904, 2871 | Presence of -CH₃ and -CH₂ groups |
| -CH₃ Bending | ~1378 | ~1379 | 1393, 1368 | Indicates methyl groups. A split band often signifies a gem-dimethyl or t-butyl group. |
| -CH₂ Bending | ~1465 | ~1466 | ~1468 | Indicates methylene groups. |
| Skeletal/Rocking | ~722 | (Complex) | ~925 | Highly sensitive to the carbon backbone structure. The ~722 cm⁻¹ band is characteristic of long -(CH₂)n- chains. |
Advanced Analysis: Chemometrics
For complex mixtures or subtle isomeric differences, chemometric methods can be applied. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can build mathematical models from the FT-IR spectra to classify unknown samples or even predict properties like this compound number.[7][8] These methods are particularly powerful for quality control in industrial settings.
Conclusion
FT-IR spectroscopy is a highly effective, rapid, and reliable technique for the differentiation of this compound isomers. By analyzing the unique spectral fingerprints that arise from distinct molecular structures, researchers can confidently identify specific isomers without resorting to more complex and time-consuming analytical methods. The protocol outlined in this note provides a robust framework for achieving clear and reproducible results, making FT-IR an indispensable tool for chemical analysis in research and industry.
References
- 1. hpst.cz [hpst.cz]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. jascoinc.com [jascoinc.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. benchchem.com [benchchem.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. researchgate.net [researchgate.net]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Notes & Protocols for the Safe Handling and Storage of High-Purity Octane
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper protocols for handling and storing high-purity octane. Adherence to these guidelines is critical for ensuring personnel safety, maintaining solvent integrity, and achieving reliable experimental outcomes. The protocols outlined herein are grounded in established safety standards and best practices for managing highly flammable and volatile solvents in a laboratory setting.
Introduction: The Criticality of Purity and Safety
High-purity this compound is an essential solvent and reagent in various scientific disciplines, including organic synthesis, chromatography, and spectroscopy. Its well-defined chemical properties make it invaluable for applications demanding minimal interference from impurities.[1] However, the very properties that make this compound useful—its volatility and flammability—also present significant safety challenges. Improper handling and storage can lead to solvent degradation, contamination, and, most critically, a high risk of fire and explosion.[2]
The causality behind stringent handling protocols is directly linked to this compound's physical and chemical characteristics. As a Class IB Flammable Liquid, it has a low flash point and a wide explosive limit range, meaning it can ignite at ambient temperatures with a minimal ignition source.[3][4] Therefore, these protocols are not merely procedural; they are a self-validating system designed to mitigate inherent risks by controlling potential hazards at every step.
Health and Safety Hazards of High-Purity this compound
Understanding the potential health effects of this compound is fundamental to its safe handling. Exposure can occur through inhalation, skin and/or eye contact, and ingestion.[3]
-
Inhalation: Vapors may cause drowsiness, dizziness, and irritation to the nose and respiratory system.[3][5] High concentrations can lead to central nervous system depression, headache, nausea, and vomiting.[6]
-
Skin Contact: Prolonged contact can cause skin irritation and dermatitis due to this compound's defatting properties.[7]
-
Eye Contact: Direct contact with the liquid or high concentrations of vapor can cause eye irritation.[3]
-
Ingestion: If swallowed, this compound can be harmful and may cause lung damage if aspirated into the lungs (chemical pneumonitis).[3][8]
Target Organs: Eyes, skin, respiratory system, and the central nervous system.[3][6]
Quantitative Data and Physical Properties
A thorough understanding of this compound's physical properties is essential for safe handling and storage. This data informs the specific precautions outlined in the subsequent protocols.
| Property | Value | Source |
| Chemical Formula | C₈H₁₈ | [4] |
| Molecular Weight | 114.23 g/mol | [6] |
| Appearance | Colorless liquid | [3] |
| Odor | Gasoline-like | [3] |
| Boiling Point | 125.6°C (258.1°F) | [2] |
| Melting/Freezing Point | -56.8°C (-70.2°F) | [2] |
| Flash Point | 13°C (56°F) | [2] |
| Vapor Pressure | 10 mmHg at 20°C | [3] |
| Lower Explosive Limit | 1.0% | [4] |
| Upper Explosive Limit | 6.5% | [4] |
| Specific Gravity | 0.703 | [2] |
| Autoignition Temp. | 220°C (428°F) | [2] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure to high-purity this compound. The selection of PPE is based on a risk assessment of the specific procedures being performed.[9]
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | Essential to prevent splashes and vapor contact with the eyes. Must conform to ANSI Z87.1 standards.[10][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Protects against skin contact. Glove material must be checked for compatibility with this compound. For prolonged contact, gloves with a higher protection class and breakthrough time are necessary.[10][12] |
| Body Protection | Flame-retardant lab coat or coveralls. | Provides a barrier against splashes and protects underlying clothing from contamination. Flame-retardant material is crucial due to the high flammability of this compound.[13] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator with an organic vapor cartridge is required if exposure limits may be exceeded.[3][9] | This compound vapors are heavier than air and can accumulate. Engineering controls like fume hoods are the primary defense. Respirators provide protection in situations with inadequate ventilation or during spill response.[14] |
Protocols for Handling and Use
Receiving and Initial Inspection
-
Inspect Container: Upon receipt, visually inspect the container for any signs of damage, such as leaks, cracks, or compromised seals.[15] Do not accept damaged containers.
-
Verify Labeling: Ensure the container is clearly labeled with the chemical name, purity, and appropriate hazard warnings.
-
Transport to Storage: Use a secondary containment carrier, such as a bottle carrier, to transport the this compound to the designated storage area.[10]
Dispensing and Transferring
The transfer of this compound is a high-risk activity due to the potential for vapor release and static electricity generation.
-
Work in a Ventilated Area: All transfers must be conducted inside a certified chemical fume hood or in a well-ventilated area to prevent the accumulation of flammable vapors.[14]
-
Eliminate Ignition Sources: Before starting, ensure all potential ignition sources (open flames, hot plates, spark-producing equipment) are removed from the area.[14][16]
-
Grounding and Bonding: For transfers from metal containers larger than 4 liters, it is mandatory to ground the dispensing container and bond it to the receiving container to prevent static discharge, which can ignite this compound vapors.[10][16]
-
Use Appropriate Equipment: Use only non-sparking tools and equipment when opening and closing containers.[16]
-
Controlled Dispensing: Dispense the liquid slowly and carefully to minimize splashing and vapor generation. Keep the container opening as small as possible.
-
Seal Containers Immediately: Tightly seal both the source and receiving containers immediately after the transfer is complete.[10]
Experimental Workflow: Solvent Transfer
Caption: Workflow for the safe transfer of high-purity this compound.
Protocols for Storage
Proper storage is crucial for maintaining the purity of high-purity this compound and preventing hazardous situations.[17] High-purity fuels are more stable than lower-grade fuels but still require careful storage to prevent degradation.[18][19]
General Storage Conditions
-
Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[16][20]
-
Temperature Control: Avoid significant temperature swings, as this can cause the container to "breathe," drawing in moist air and degrading the fuel.[21]
-
Container: Keep this compound in its original, tightly sealed container. If transferring to a secondary container, ensure it is made of a compatible material (e.g., stainless steel, certain fluorinated polymers) and is properly labeled.[22][23]
-
Incompatibilities: Store high-purity this compound separately from strong oxidizing agents such as perchlorates, peroxides, and nitric acid.[2][16]
Storage Cabinets and Quantity Limits
-
Flammable Storage Cabinets: High-purity this compound must be stored in an approved flammable liquid storage cabinet. These cabinets are designed to protect the contents from fire for a specific period.[24][25]
-
Labeling: Cabinets must be clearly labeled with "Flammable - Keep Fire Away."[26]
-
Quantity Limits: The amount of flammable liquid stored in a lab outside of a flammable storage cabinet is strictly limited. Typically, no more than 10 gallons of Class I and II liquids combined are permitted outside a cabinet.[10][26] The total quantity within a single cabinet should not exceed 60 gallons.[24]
Stability and Degradation
High-purity this compound is more stable than lower-octane fuels due to having more refined and stable hydrocarbons.[17][18] However, it is still susceptible to degradation over time, which can compromise experimental results.
-
Oxidation: Exposure to air can lead to the formation of gums and varnishes.[17][27] Minimizing headspace in storage containers can reduce this effect.[21]
-
Evaporation: Lighter components can evaporate, especially if containers are not sealed properly, which can alter the solvent's properties.[17][28]
-
Light Exposure: UV light can degrade certain components and decrease the this compound rating. Store in opaque or amber containers to protect from light.[21][29]
-
Shelf Life: When stored properly in a tightly sealed container, high-purity this compound can be stable for over two years.[17][27] However, once opened, the shelf life decreases. It is recommended to use smaller containers to minimize the impact of repeated openings.
Emergency Procedures
Spill and Leak Response
Immediate and appropriate action is critical in the event of a spill.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[16]
-
Eliminate Ignition Sources: Immediately turn off all ignition sources.[16]
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Containment: For minor spills, contain the liquid with an absorbent, non-combustible material such as vermiculite, dry sand, or earth.[16][30] Do not use combustible materials like sawdust.
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
Diagram: Spill Response Protocol
References
- 1. The Ultimate Guide to High-Purity Chemicals: Selection, Storage & Safety - Chemical Express Thailand [chemicalexpressth.com]
- 2. N-OCTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 4. This compound | Occupational Safety and Health Administration [osha.gov]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. airgas.com [airgas.com]
- 8. employees.delta.edu [employees.delta.edu]
- 9. benchchem.com [benchchem.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Essential Personal Protective Equipment for the Oil & Gas Industry [canadasafetytraining.com]
- 12. hsi.com [hsi.com]
- 13. What PPE should you wear when working with fuel? - Knowledge [hbwanli.com]
- 14. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 15. benchchem.com [benchchem.com]
- 16. nj.gov [nj.gov]
- 17. This compound Stability: High this compound vs Low this compound Fuels [sunocoracefuels.com]
- 18. Are High-Octane Fuels More Stable? | Sunoco [sunoco.com]
- 19. sunoco.com [sunoco.com]
- 20. carlroth.com:443 [carlroth.com:443]
- 21. Race Fuel Storage [sunocoracefuels.com]
- 22. n-Octane - W.P. Law Incorporated [wplawinc.com]
- 23. precisionautoresearch.com [precisionautoresearch.com]
- 24. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 25. k-state.edu [k-state.edu]
- 26. Flammable Liquids Storage Guidelines | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 27. walshmedicalmedia.com [walshmedicalmedia.com]
- 28. fixyourdirtbike.com [fixyourdirtbike.com]
- 29. petroleumservicecompany.com [petroleumservicecompany.com]
- 30. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Topic: Elucidating the Structures of Saturated Hydrocarbons: A Guide to ¹H and ¹³C NMR Analysis of Octane Isomers
An Application Note from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While often applied to complex functionalized compounds, its utility in resolving the subtle differences between non-polar aliphatic isomers is equally critical, particularly in fields such as petrochemical analysis, materials science, and purity assessment. This application note provides a detailed guide to the principles, experimental protocols, and data interpretation workflows for analyzing octane and its isomers using ¹H and ¹³C NMR. We will explore how to leverage chemical shifts, spin-spin coupling, and advanced techniques like DEPT to unambiguously differentiate between linear and branched alkanes, using n-octane and 2,2,4-trimethylpentane (isothis compound) as practical case studies.
Part 1: Foundational Principles for Alkane NMR
The analysis of alkanes by NMR presents a unique challenge: the absence of heteroatoms and π-systems results in a narrow range of chemical shifts and complex, often overlapping, signals in ¹H NMR. However, a firm grasp of fundamental principles allows for precise structural determination.
-
Chemical Equivalence: Protons or carbons are chemically equivalent if they can be interchanged by a symmetry operation (e.g., rotation or reflection). Equivalent nuclei resonate at the same frequency, producing a single signal. In n-octane (CH₃CH₂CH₂CH₂CH₂CH₂CH₂CH₃), for instance, symmetry means there are only four unique carbon environments and four unique proton environments.
-
Chemical Shift (δ): The chemical shift in alkanes is governed by the local electronic environment. Protons and carbons in CH₃ (methyl), CH₂ (methylene), and CH (methine) groups have characteristic chemical shift ranges. Generally, the degree of substitution at a carbon atom influences its shift; a methine carbon is more deshielded (further downfield) than a methylene carbon, which is more deshielded than a methyl carbon.
-
Spin-Spin Coupling (J): In ¹H NMR, non-equivalent neighboring protons split each other's signals according to the n+1 rule , where 'n' is the number of equivalent neighboring protons. This coupling provides crucial information about the connectivity of the carbon skeleton. For long-chain alkanes, the coupling constants (J-values) between adjacent protons are typically in the range of 6-8 Hz. Due to the low natural abundance of ¹³C (~1.1%), ¹³C-¹³C coupling is not observed in standard spectra.
-
¹³C NMR and DEPT: ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single sharp line. This simplifies the spectrum immensely. The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is an invaluable tool that differentiates carbon signals based on the number of attached protons, allowing for unambiguous identification of CH₃, CH₂, and CH groups.
Part 2: Experimental Design and Protocols
A robust experimental design is the foundation of high-quality, interpretable NMR data. The following protocols are optimized for the analysis of non-polar compounds like this compound.
Protocol 1: NMR Sample Preparation
Objective: To prepare a homogeneous, high-purity sample suitable for high-resolution NMR analysis.
Materials:
-
This compound isomer (e.g., n-octane, 2,2,4-trimethylpentane)
-
Deuterated solvent: Chloroform-d (CDCl₃) is the standard choice for non-polar analytes.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is the conventional reference (0 ppm). Modern spectrometers can lock onto the deuterium signal of the solvent and use the residual solvent peak as a secondary reference.
-
High-precision NMR tubes (e.g., 5 mm diameter)
-
Pasteur pipette or microsyringe
-
Vortex mixer
Step-by-Step Methodology:
-
Solvent Preparation: Use a high-purity deuterated solvent (CDCl₃) to minimize interfering signals. Ensure the solvent is dry, as water will appear as a broad singlet around 1.5-1.6 ppm in CDCl₃.
-
Sample Weighing/Volume: For a standard 500 MHz spectrometer, a concentration of 5-25 mg of the analyte is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-100 mg) is preferable to reduce acquisition time.
-
Dissolution: Place the analyte in a clean, small vial. Add approximately 0.6-0.7 mL of CDCl₃. If using TMS, it is often supplied as a 1% solution in CDCl₃.
-
Homogenization: Gently vortex the vial to ensure the sample is fully dissolved and the solution is homogeneous.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-precision NMR tube. The final liquid column height should be approximately 4-5 cm, ensuring it spans the detection region of the spectrometer's coils.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
Diagram: General NMR Analysis Workflow
Caption: Workflow from sample preparation to final structure confirmation.
Protocol 2: Spectrometer Setup and Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra. The parameters below are typical for a 500 MHz spectrometer.
| Parameter | ¹H Acquisition | ¹³C {¹H} Acquisition | Rationale |
| Pulse Program | zg30 | zgpg30 (proton decoupled) | Standard one-pulse experiments. pg indicates power-gated decoupling for ¹³C to remove C-H coupling. |
| Spectral Width | 12-15 ppm | 200-220 ppm | Encompasses the full range of expected chemical shifts for organic molecules. |
| Acquisition Time | 2-4 seconds | 1-2 seconds | Balances resolution with signal-to-noise. Longer time yields better resolution. |
| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds | Allows protons/carbons to return to equilibrium. Quaternary carbons relax slowly and benefit from longer delays. |
| Number of Scans (ns) | 8-16 | 256-1024+ | ¹H is highly sensitive. ¹³C has low natural abundance and requires significantly more scans. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Part 3: Data Interpretation and Case Studies
The true power of NMR lies in translating raw spectral data into a chemical structure.
Diagram: Logic of Spectral Interpretation
Caption: Key NMR parameters and their structural correlations.
Case Study 1: n-Octane (C₈H₁₈)
Due to its symmetry, n-octane simplifies to four unique proton and carbon environments.
Structure: CH₃(a)-CH₂(b)-CH₂(c)-CH₂(d)-CH₂(d)-CH₂(c)-CH₂(b)-CH₃(a)
Table 1: Expected NMR Data for n-Octane
| Position | Label | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type |
| C1, C8 | (a) | ~0.88 | Triplet (t) | ~14.2 | CH₃ |
| C2, C7 | (b) | ~1.27 | Multiplet (m) | ~23.1 | CH₂ |
| C3, C6 | (c) | ~1.27 | Multiplet (m) | ~32.3 | CH₂ |
| C4, C5 | (d) | ~1.27 | Multiplet (m) | ~29.7 | CH₂ |
Analysis:
-
¹H NMR: The terminal methyl protons (a) are split by the two adjacent CH₂ protons (b), resulting in a clean triplet. The internal methylene protons (b, c, d) are all very similar electronically and have multiple neighbors, causing their signals to overlap significantly, forming a large, complex multiplet around 1.27 ppm. This overlap is a hallmark of long, linear alkanes.
-
¹³C NMR: The spectrum is much simpler, showing four distinct signals corresponding to the four unique carbon environments. The chemical shifts increase as they move away from the terminal methyl group, reflecting subtle changes in the electronic environment.
Case Study 2: 2,2,4-Trimethylpentane (Isothis compound, C₈H₁₈)
This highly branched isomer provides a stark contrast to n-octane, demonstrating NMR's sensitivity to topology.
Structure: (CH₃)₃(a)-C(b)-CH₂(c)-CH(d)-(CH₃)₂(e)
Table 2: Expected NMR Data for 2,2,4-Trimethylpentane
| Position Label | Description | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Carbon Type |
| (a) | Three tert-butyl CH₃'s | ~0.89 | Singlet (s) | ~31.5 | CH₃ |
| (b) | Quaternary C | — | — | ~30.5 | C |
| (c) | Methylene CH₂ | ~1.15 | Doublet (d) | ~53.3 | CH₂ |
| (d) | Methine CH | ~1.65 | Multiplet (m) | ~25.0 | CH |
| (e) | Two isopropyl CH₃'s | ~0.85 | Doublet (d) | ~24.5 | CH₃ |
Analysis:
-
¹H NMR: The spectrum is highly informative. The nine protons of the three equivalent methyl groups (a) on the quaternary carbon have no neighbors, so they appear as a large singlet. The two methyl groups (e) are split by the single methine proton (d), resulting in a doublet. The methylene protons (c) are also split by the methine proton (d), appearing as a doublet. The high degree of branching spreads the signals out more than in n-octane.
-
¹³C NMR & DEPT: The ¹³C spectrum shows five distinct signals. A DEPT-135 experiment would be decisive here:
-
Signals (a) and (e) would appear as positive peaks (CH₃).
-
Signal (c) would appear as a negative peak (CH₂).
-
Signal (d) would appear as a positive peak (CH).
-
Signal (b) would be absent (quaternary C). This allows for complete and unambiguous assignment of the carbon skeleton.
-
Part 4: Conclusion and Best Practices
¹H and ¹³C NMR spectroscopy are powerful and definitive methods for the structural analysis of this compound isomers and other alkanes. While ¹H NMR spectra of linear alkanes can be complicated by signal overlap, ¹³C NMR provides a clear view of the carbon backbone. For branched isomers, the combination of ¹H multiplicity patterns and ¹³C DEPT experiments allows for complete structural elucidation. Success relies on meticulous sample preparation, the selection of appropriate acquisition parameters, and a systematic approach to data interpretation. By following the protocols and principles outlined in this note, researchers can confidently distinguish between even closely related hydrocarbon isomers.
Application Notes & Protocols for Utilizing Octane as a Reference Fuel in Engine Studies
Introduction: The Foundational Role of Octane in Engine Research
In the realm of internal combustion engine research and development, the concept of this compound rating is fundamental to understanding and optimizing fuel performance. The this compound number of a fuel is a standard measure of its resistance to autoignition, a phenomenon also known as knocking or detonation.[1] Uncontrolled combustion, or knock, can lead to a significant loss of performance, and in severe cases, catastrophic engine damage.[2] Therefore, a thorough understanding and precise measurement of a fuel's this compound rating are paramount for engine manufacturers, fuel refiners, and researchers alike.
This guide provides a comprehensive overview and detailed protocols for the use of this compound, specifically through primary reference fuels (PRFs), in engine studies. We will delve into the underlying chemistry of engine knock, the standardized methodologies for this compound rating, and the practical application of these principles in a research setting. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for conducting accurate and repeatable engine studies utilizing this compound as a reference standard.
The Chemistry of Knock: Iso-octane vs. n-Heptane
The this compound rating scale is anchored by two primary reference fuels: iso-octane (2,2,4-trimethylpentane) and n-heptane. Iso-octane, a branched-chain alkane, is highly resistant to autoignition and is assigned an this compound number of 100. Conversely, n-heptane, a straight-chain alkane, readily auto-ignites under compression and is assigned an this compound number of 0. The this compound number of a test fuel is determined by comparing its knocking characteristics to that of a blend of iso-octane and n-heptane.[1] For instance, a fuel with the same knocking behavior as a mixture of 90% iso-octane and 10% n-heptane by volume is assigned an this compound rating of 90.
The disparate knocking tendencies of these two hydrocarbons are rooted in their molecular structures. The branched structure of iso-octane promotes a more controlled and slower combustion process, making it more stable under high pressure and temperature. In contrast, the linear structure of n-heptane is more susceptible to the formation of radical species that initiate premature and rapid combustion, leading to the characteristic "pinging" sound of engine knock.
Standardized Engine Test Methods: RON and MON
The this compound rating of a fuel is not a singular value but is typically characterized by two distinct measurements: the Research this compound Number (RON) and the Motor this compound Number (MON).[3] These ratings are determined using a standardized single-cylinder, variable-compression-ratio engine known as the Cooperative Fuel Research (CFR) engine.[4][5] The key distinction between the two methods lies in the engine operating conditions, which are designed to simulate different driving scenarios.
-
Research this compound Number (ASTM D2699): The RON test is conducted under milder conditions, representative of low-speed, city driving.[6][7] It is generally considered a better indicator of a fuel's anti-knock performance under normal driving conditions.
-
Motor this compound Number (ASTM D2700): The MON test employs more severe operating conditions, such as higher engine speed and intake mixture temperature, to simulate high-speed, high-load driving on a highway.[8][9]
The difference between a fuel's RON and MON is known as its "sensitivity." A higher sensitivity indicates a greater loss of anti-knock performance under more severe operating conditions. In the United States, the this compound rating posted at the pump is the Anti-Knock Index (AKI), which is the average of the RON and MON ((R+M)/2).[2]
Physicochemical Properties of Primary Reference Fuels
A thorough understanding of the physical and chemical properties of the primary reference fuels is essential for accurate modeling and experimental work.
| Property | Iso-octane (2,2,4-Trimethylpentane) | n-Heptane |
| CAS Number | 540-84-1 | 142-82-5 |
| Molecular Formula | C8H18 | C7H16 |
| Molecular Weight ( g/mol ) | 114.23 | 100.21 |
| Density at 20°C (g/cm³) | 0.692 | 0.684 |
| Boiling Point (°C) | 99.2 | 98.4 |
| Freezing Point (°C) | -107.4 | -90.6 |
| Research this compound Number (RON) | 100 | 0 |
| Motor this compound Number (MON) | 100 | 0 |
Data sourced from various chemical and materials safety data sheets.[10][11]
Protocol 1: Preparation of Primary Reference Fuel Blends
This protocol details the procedure for preparing precise blends of iso-octane and n-heptane to serve as primary reference fuels for engine testing.
1. Materials and Equipment:
-
ASTM-grade iso-octane (≥99.75% purity)
-
ASTM-grade n-heptane (≥99.75% purity)
-
Calibrated volumetric glassware (burettes or graduated cylinders)
-
Clean, dry, and properly labeled fuel containers
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
-
Fume hood
2. Safety Precautions:
-
Warning: Iso-octane and n-heptane are highly flammable liquids and their vapors can form explosive mixtures with air.[8][12] Handle these chemicals only in a well-ventilated fume hood, away from any sources of ignition.[1][13]
-
Avoid inhalation of vapors and contact with skin and eyes.[6][14] In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[15]
-
Consult the Safety Data Sheets (SDS) for iso-octane and n-heptane for complete safety information before handling.[4][5][9]
3. Blending Procedure:
-
Determine the required this compound number and total volume of the blend.
-
Calculate the required volumes of iso-octane and n-heptane. The this compound number of the blend is a linear function of the volumetric composition.
-
Volume of iso-octane = (Target this compound Number / 100) * Total Volume
-
Volume of n-heptane = Total Volume - Volume of iso-octane
-
-
Ensure all glassware is clean and dry to prevent contamination.
-
Carefully measure the calculated volume of iso-octane using a calibrated burette or graduated cylinder and transfer it to the fuel container.
-
Measure the calculated volume of n-heptane using a separate clean and dry burette or graduated cylinder and add it to the same fuel container.
-
Securely cap the container and gently agitate to ensure a homogenous mixture.
-
Clearly label the container with the this compound number of the blend, the date of preparation, and the names of the components.
Protocol 2: Engine Calibration and Knock Detection using Reference Fuels
This protocol outlines the general procedure for calibrating a CFR engine and determining the this compound number of a sample fuel using the bracketing method.
1. Engine Preparation and Warm-up:
-
Ensure the CFR engine is in good working order and all necessary maintenance has been performed.
-
Start the engine and allow it to warm up for at least one hour to reach thermal equilibrium. During the warm-up period, the engine should be run on a fuel of known this compound number.
-
Set the engine operating conditions (engine speed, intake air temperature, spark timing, etc.) according to the desired test method (ASTM D2699 for RON or ASTM D2700 for MON).[2][7]
2. Knock Detection System Calibration:
-
The knock detection system, typically a detonation pickup and a knockmeter, must be calibrated to a standard knock intensity.
-
Introduce a primary reference fuel with an this compound number close to the expected this compound number of the sample fuel into the engine's fuel system.
-
Adjust the compression ratio of the engine until the knockmeter reads a standard value (typically 50). This establishes the standard knock intensity for the subsequent measurements.
3. Bracketing Procedure for this compound Rating:
-
Introduce the sample fuel into the engine's fuel system.
-
Adjust the compression ratio until the knockmeter reading matches the standard knock intensity established in the previous step. Record the compression ratio.
-
Select two primary reference fuels, one with an this compound number slightly higher and one with an this compound number slightly lower than the estimated this compound number of the sample fuel.
-
Run the engine on the lower this compound reference fuel and adjust the compression ratio to achieve the standard knock intensity. Record the compression ratio.
-
Run the engine on the higher this compound reference fuel and adjust the compression ratio to achieve the standard knock intensity. Record the compression ratio.
-
The this compound number of the sample fuel is determined by interpolation between the this compound numbers of the two reference fuels based on the corresponding compression ratios.
Advanced Applications of this compound Reference Fuels in Engine Research
The use of primary reference fuels extends beyond standard this compound rating. In advanced engine research, precisely blended PRFs are invaluable for:
-
Studying Advanced Combustion Modes: High-octane fuels are crucial for investigating low-temperature combustion (LTC) strategies like Homogeneous Charge Compression Ignition (HCCI) and Premixed Charge Compression Ignition (PCCI).[16][17] In these concepts, the high resistance to autoignition of fuels like iso-octane allows for better control over the combustion phasing. Researchers can systematically vary the this compound number of the fuel by blending iso-octane and n-heptane to study its effect on ignition delay, combustion stability, and emissions.[18][19]
-
Kinetic Model Development: The well-defined chemical composition of PRFs makes them ideal for developing and validating detailed chemical kinetic models of gasoline combustion.[20] By comparing engine experimental data with simulation results using these models, researchers can refine their understanding of the complex chemical reactions that govern combustion and pollutant formation.
-
Evaluation of Alternative Fuels: PRFs can be used as a baseline for evaluating the performance of alternative and renewable fuels. By comparing the knocking characteristics and combustion behavior of a new fuel to that of a PRF with a similar this compound number, researchers can assess its potential as a gasoline substitute or blendstock.
Data Interpretation and Analysis
The primary data obtained from engine tests using reference fuels is the knock intensity, which is typically measured using a piezoelectric pressure transducer in the cylinder head or an accelerometer mounted on the engine block. The analysis of this data involves:
-
Knock Intensity Metrics: Various metrics can be used to quantify knock intensity, such as the Maximum Amplitude of Pressure Oscillation (MAPO) or the Integral of the Modulus of Pressure Oscillation (IMPO).[17]
-
Statistical Analysis: Due to the cyclical nature of engine operation, it is important to collect data over a sufficient number of engine cycles and perform statistical analysis to determine the average knock intensity and its variability.
-
Correlation with Engine Parameters: The knock intensity data should be correlated with other engine operating parameters, such as compression ratio, spark timing, and air-fuel ratio, to understand the factors that influence knock.
Troubleshooting and Best Practices
-
Fuel Purity: Ensure that the iso-octane and n-heptane used are of ASTM reference fuel grade to avoid inaccuracies in the prepared blends.
-
Blending Accuracy: Use precise, calibrated volumetric glassware for blending to minimize errors in the final this compound number.
-
Engine Maintenance: Regular maintenance of the CFR engine is crucial for obtaining repeatable and reliable results.
-
Environmental Conditions: Monitor and record the ambient temperature, pressure, and humidity, as these can affect engine performance and knock characteristics.
-
Data Acquisition: Use a high-speed data acquisition system to accurately capture the in-cylinder pressure data for knock analysis.
Visualizations
Caption: The this compound number scale is defined by n-heptane (0) and iso-octane (100).
Caption: Volumetric blending of iso-octane and n-heptane creates a target this compound number.
Caption: Workflow for engine calibration and this compound rating using the bracketing method.
References
- 1. chemos.de [chemos.de]
- 2. ASTM D2700 - eralytics [eralytics.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. vitol.com [vitol.com]
- 7. ASTM D2699 - eralytics [eralytics.com]
- 8. n-Heptane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. carlroth.com [carlroth.com]
- 14. dhc-solvent.de [dhc-solvent.de]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Primary Reference Fuels iso-Octane / n-Heptane Mixture | Combustion [combustion.llnl.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Water Content in Octane Solvents
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling octane solvents. This guide is designed for researchers, scientists, and drug development professionals who require anhydrous or low-water content this compound for their experiments. Water, even in trace amounts, can significantly interfere with water-sensitive reactions, poison catalysts, and affect analytical measurements. This document provides in-depth, practical solutions to common challenges in drying this compound, structured in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: How does water get into my this compound solvent in the first place?
A: this compound is a non-polar hydrocarbon and is considered immiscible with water.[1] However, it's not entirely immune to water contamination. Water can be introduced through several pathways:
-
Atmospheric Exposure: The primary source is often absorption of moisture from the air, especially if the solvent container is opened frequently or left unsealed.
-
Storage Conditions: Storing this compound in humid environments can lead to condensation inside the container.
-
Initial Purity: The grade of this compound purchased may have a specified maximum water content that is unsuitable for highly sensitive applications.
-
Contaminated Equipment: Using wet glassware or transfer lines is a direct source of contamination.
Q2: What is the maximum solubility of water in this compound?
A: The solubility of water in n-octane is very low due to the significant difference in polarity between the two molecules.[1][2] At room temperature (around 25 °C or 298 K), the solubility is approximately 0.07 mg of water per 100 g of this compound. While this seems negligible, it corresponds to roughly 0.7 parts per million (ppm), which can be detrimental to many chemical processes. Solubility is a function of temperature, and increasing the temperature can slightly increase the amount of dissolved water.[3]
Q3: What is the industry-standard method for accurately measuring water content in this compound?
A: The gold standard for determining trace amounts of water in organic solvents is the Karl Fischer (KF) titration method.[4] This technique is highly specific to water and is not affected by other volatile components, unlike methods such as loss on drying.[5][6]
There are two main types of Karl Fischer titration:
-
Volumetric KF: Best suited for samples with water content from approximately 100 ppm to 100%.[5][6]
-
Coulometric KF: Ideal for trace-level analysis, accurately measuring water content from 1 ppm to 5%.[6]
For verifying the dryness of this compound for high-purity applications, coulometric Karl Fischer titration is the recommended method.[4]
Q4: What are the primary methods for removing water from this compound?
A: The methods can be broadly categorized into three types:
-
Physical Separation: If you have a visible separate layer of water (gross contamination), the first step is always to decant the this compound or use a separatory funnel to drain the denser water layer.[7]
-
Chemical Drying (Using Desiccants): This involves adding a drying agent that either physically adsorbs water or reacts with it chemically. Common choices include anhydrous salts (sodium sulfate), molecular sieves, and reactive agents like calcium hydride.[7][8][9]
-
Distillation: This thermal separation process leverages the difference in boiling points between water (100 °C) and this compound (~125 °C).[7] It is effective but can be more labor-intensive for routine lab-scale drying.
The best method depends on the initial water content and the required final dryness level.
Troubleshooting and In-Depth Guides
This section addresses specific issues you may encounter during the drying process.
Guide 1: Using Chemical Desiccants
Q: I used anhydrous sodium sulfate, but my this compound is still not dry enough. What went wrong?
A: Anhydrous sodium sulfate (Na₂SO₄) is a neutral, low-cost drying agent, but it has limitations that can lead to suboptimal results:
-
Low Capacity & Efficiency: It binds water relatively weakly and has a limited capacity. It is best used for "pre-drying" solvents that have a significant amount of dissolved water, rather than for achieving ultra-dry conditions.[7]
-
Slow Action: The drying process can be slow as it relies on the formation of crystalline hydrates.
-
Caking: As it absorbs water, it can form a hard cake (the decahydrate), which encapsulates undried solvent, preventing further contact with the desiccant.
Expert Advice: For achieving lower water content, consider using a more efficient desiccant like molecular sieves or calcium hydride after an initial drying step with sodium sulfate.[10][11]
Q: I need to dry a large volume of this compound for a reaction that is extremely sensitive to water (<10 ppm). Is calcium hydride a good choice?
A: Yes, calcium hydride (CaH₂) is an excellent choice for rigorously drying this compound to very low water levels. However, its use requires strict safety protocols.
-
Mechanism & Efficacy: CaH₂ is a highly effective, irreversible drying agent. It reacts with water to form calcium hydroxide and hydrogen gas (H₂), which escapes the solution, driving the reaction to completion.[9][11] CaH₂(s) + 2H₂O(l) → Ca(OH)₂(s) + 2H₂(g)
-
Kinetics: The reaction can be slow because CaH₂ is insoluble in this compound.[11] Gentle stirring or refluxing can accelerate the process, but this must be done with extreme care.[12] It is common practice to let the solvent stand over CaH₂ for at least 12-24 hours before distillation or use.[11]
Critical Safety Precautions:
-
Reaction with Water: Calcium hydride reacts violently with water, releasing flammable hydrogen gas. Never add CaH₂ to a solvent that has a separate water phase.[11]
-
Inert Atmosphere: Always handle CaH₂ under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[11]
-
Quenching: Unused or residual CaH₂ must be quenched carefully. This is typically done by slowly adding a less reactive alcohol like isopropanol, followed by ethanol, and finally water, all in a fume hood and often with cooling.[11]
Q: Can I use sodium metal to dry this compound?
A: Yes, sodium metal is a powerful desiccant for non-reactive solvents like this compound.[9][13] It is often used with benzophenone as an indicator; the solution turns a deep blue or purple when the solvent is anhydrous and free of oxygen.[13][14]
-
Causality: Sodium reacts with water to form sodium hydroxide and flammable hydrogen gas.[15] 2Na(s) + 2H₂O(l) → 2NaOH(s) + H₂(g)
-
Limitations: This method is only suitable for hydrocarbons and ethers. It must never be used with solvents that have acidic protons, such as alcohols, or with halogenated solvents, as this can lead to violent reactions or explosions.[16][17]
Given the availability of safer, highly effective alternatives like activated molecular sieves, the use of sodium metal is becoming less common in modern laboratories.[10]
Guide 2: Using Molecular Sieves
Q: What type and size of molecular sieves are best for drying this compound?
A: Molecular sieves are crystalline aluminosilicates with a precise pore structure, making them highly efficient and selective drying agents.
-
Pore Size: For drying this compound, 3Å (Angstrom) or 4Å molecular sieves are recommended. Water has a kinetic diameter of about 2.6Å, allowing it to be readily adsorbed into the pores of both types. The this compound molecule is larger and is excluded. 3Å sieves are particularly effective as their pore size is small enough to exclude most other molecules besides water.[18]
-
Bead Size: For static drying (adding sieves to a bottle of solvent), 8-12 mesh beads are common. For dynamic drying (packing a column), 4-8 mesh beads are often used.
Q: My new bottle of molecular sieves isn't working. Do I need to activate them?
A: Yes, absolutely. Molecular sieves avidly adsorb water from the atmosphere during storage and transport. Brand new sieves are not "active" and must be activated before use to achieve their maximum drying capacity.[19][20]
Activation Protocol:
-
Place the sieves in a suitable flask (e.g., a Schlenk flask).
-
Heat them in a laboratory oven at a temperature between 200-300 °C for at least 12 hours.[10]
-
For maximum activation, heat under a high vacuum.[19]
-
Allow the sieves to cool to room temperature under a stream of dry, inert gas (like nitrogen or argon) or in a desiccator before introducing them to the solvent.[19]
Q: How long should I store this compound over molecular sieves to get it dry?
A: The time required depends on the starting water content and the desired final dryness. For analytical or HPLC-grade this compound, storing over activated 3Å or 4Å molecular sieves (at a loading of 5-10% mass/volume) for 48-72 hours will typically reduce the water content to low ppm levels.[10][21]
Guide 3: Using Distillation
Q: When should I choose distillation over desiccants for drying this compound?
A: Distillation is an excellent method for purifying this compound, especially when you need to remove both water and other non-volatile impurities simultaneously.
-
Choose Distillation When:
-
Choose Desiccants When:
-
You need a simple, routine method for maintaining the dryness of an already high-purity solvent.
-
You want to avoid heating the solvent.
-
You require a method with lower energy consumption and less complex equipment.
-
Q: Does the this compound-water system form an azeotrope? Is azeotropic distillation necessary?
A: An azeotrope is a mixture that boils at a constant temperature and has a constant composition in the vapor and liquid phases, making separation by simple distillation difficult.[22][23] While azeotropic distillation is a powerful technique, often used for drying ethanol with an entrainer like toluene, it is generally unnecessary for this compound.[24]
Because water is only sparingly soluble in this compound, the small amount of dissolved water can typically be removed effectively by simple distillation (the first fractions may contain more water) or, more practically, by using the desiccant methods described above.
Data Summary & Protocols
Table 1: Comparison of Common Drying Agents for this compound
| Drying Agent | Chemical Formula | Typical Final Water Content | Speed | Pros | Cons & Incompatibilities |
| Sodium Sulfate | Na₂SO₄ | ~100-250 ppm | Slow | Inexpensive, neutral, easy to handle. | Low capacity and efficiency; forms cakes. Not for ultra-dry applications. |
| Calcium Chloride | CaCl₂ | ~150-300 ppm | Moderate | Inexpensive, high capacity. | Can form adducts with some oxygen/nitrogen-containing compounds (not an issue for pure this compound). |
| Calcium Hydride | CaH₂ | < 10 ppm | Slow | Very high efficiency, irreversible. | Reacts violently with water; produces H₂ gas; requires careful quenching.[11] |
| 3Å/4Å Molecular Sieves | (K,Na)₁₂Al₁₂Si₁₂O₄₈·xH₂O | < 10 ppm | Moderate | High efficiency, safe, regenerable, selective for water.[18][19] | Must be activated before use; dust can be an issue with powdered forms.[19] |
| Sodium/Benzophenone | Na / C₁₃H₁₀O | < 1 ppm | Fast | Extremely high efficiency; visual indicator of dryness. | Highly reactive; fire and explosion hazard; incompatible with many functional groups.[16][17] |
Workflow Diagrams
Decision Tree for Selecting a Drying Method
Caption: Logic for choosing the appropriate drying method for this compound.
Experimental Workflow: Drying with Activated Molecular Sieves
Caption: Standard procedure for drying this compound using molecular sieves.
Protocol 1: High-Efficiency Drying of this compound using Activated Molecular Sieves
Objective: To reduce the water content of this compound to <10 ppm for use in water-sensitive applications.
Materials:
-
This compound (any grade)
-
3Å or 4Å molecular sieves, 8-12 mesh beads
-
Laboratory oven or vacuum oven
-
Schlenk flask or other suitable oven-safe glassware
-
Solvent storage bottle with a septum-lined cap or ground glass stopper
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Activate Molecular Sieves:
-
Place the required amount of molecular sieves into the Schlenk flask.
-
Heat the flask in an oven at 250 °C for at least 12 hours. For best results, heat under a dynamic vacuum.[19]
-
Turn off the heat and allow the flask to cool to room temperature while still under vacuum or after backfilling with an inert gas.[19]
-
-
Dry the Solvent:
-
Under a positive pressure of inert gas, carefully transfer the activated molecular sieves into the solvent storage bottle containing the this compound. Aim for a loading of 5-10% mass by volume (e.g., 50-100 g of sieves for 1 L of this compound).[21]
-
Seal the bottle tightly. If using a ground glass stopper, ensure it is properly sealed.
-
Allow the solvent to stand over the sieves for a minimum of 48 hours.[10] Swirl the bottle occasionally.
-
-
Storage and Use:
-
The this compound can be stored indefinitely over the activated sieves, provided the container remains sealed.
-
To use the solvent, carefully decant or cannulate the liquid away from the sieves into your reaction vessel under an inert atmosphere.
-
Protocol 2: Verification of Water Content via Karl Fischer Titration
Objective: To quantitatively determine the water content (ppm) in the dried this compound.
Materials:
-
Coulometric Karl Fischer titrator
-
Appropriate anolyte/catholyte solutions for hydrocarbons
-
Gas-tight syringe
-
Dried this compound sample
Procedure:
-
System Preparation:
-
Ensure the Karl Fischer titrator cell is clean, dry, and assembled correctly.
-
Fill the cell with the appropriate Karl Fischer reagents.
-
Start the instrument's pre-titration or conditioning sequence. The instrument will titrate any ambient moisture in the cell until a stable, low drift rate is achieved (e.g., <10 µ g/min ).[5]
-
-
Sample Analysis:
-
Using a clean, dry, gas-tight syringe, draw a precise volume (e.g., 1-5 mL) of the dried this compound sample.
-
Inject the sample directly into the titration cell through the septum. Ensure the needle tip is below the surface of the anolyte.
-
Enter the exact sample volume or mass into the instrument.
-
Start the titration. The instrument will electrochemically generate iodine to react with the water from the sample. The reaction endpoint is detected potentiometrically.[6]
-
-
Data Interpretation:
-
The instrument will automatically calculate and display the water content, typically in ppm or percent (%).
-
Run the analysis in triplicate to ensure the result is reproducible.
-
References
- 1. quora.com [quora.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. homework.study.com [homework.study.com]
- 4. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metrohm.com [metrohm.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. quora.com [quora.com]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. Drying Agents - Removing water from organic solvents [dhanlaldelloyd.tripod.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. reddit.com [reddit.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Sciencemadness Discussion Board - drying with sodium metal - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. quora.com [quora.com]
- 16. quora.com [quora.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. nbinno.com [nbinno.com]
- 19. web.uvic.ca [web.uvic.ca]
- 20. youtube.com [youtube.com]
- 21. moodle2.units.it [moodle2.units.it]
- 22. chemicaltweak.com [chemicaltweak.com]
- 23. gwsionline.com [gwsionline.com]
- 24. Azeotropic distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Octane Combustion Efficiency in Engines
Welcome to the technical support center for optimizing the combustion efficiency of octane in internal combustion engines. This guide is designed for researchers, scientists, and drug development professionals who are conducting experiments in this field. Here, you will find practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the experimental analysis of this compound combustion.
Q1: What is the primary role of this compound in combustion efficiency?
A1: The this compound rating of a fuel indicates its resistance to auto-ignition, also known as knocking or detonation.[1][2] In a spark-ignition engine, the fuel-air mixture should be ignited by the spark plug at a precise moment. If the fuel ignites spontaneously due to heat and pressure before the spark, it creates a shockwave that can damage engine components and reduce efficiency.[1] A higher this compound number allows for a higher compression ratio in the engine, which in turn increases thermal efficiency and power output.[3]
Q2: What is the difference between Research this compound Number (RON) and Motor this compound Number (MON)?
A2: Both RON and MON measure a fuel's resistance to knocking, but under different simulated driving conditions. The RON test is conducted under less severe conditions (lower engine speed and temperature), representing mild driving. The MON test uses more severe conditions (higher engine speed and temperature), simulating heavy-load driving. The difference between these two values is known as "fuel sensitivity."
Q3: How does the air-fuel ratio (AFR) affect this compound combustion efficiency?
A3: The air-fuel ratio is critical for complete and efficient combustion. The ideal or stoichiometric AFR for gasoline is approximately 14.7:1, meaning 14.7 parts of air to one part of fuel by mass.[3][4]
-
Lean Mixture (AFR > 14.7:1): A lean mixture has excess air. While it can improve fuel economy to a certain extent, an excessively lean mixture can lead to higher combustion temperatures, increasing the risk of knock and the formation of nitrogen oxides (NOx).[5][6]
-
Rich Mixture (AFR < 14.7:1): A rich mixture has excess fuel. This can result in incomplete combustion, leading to higher emissions of carbon monoxide (CO) and unburned hydrocarbons (HC), and reduced fuel efficiency.[4][7]
Q4: What are the key indicators of poor combustion efficiency in an experimental setup?
A4: Several signs can point to inefficient combustion:
-
Engine Knock or Pinging: This audible sign indicates premature detonation of the fuel-air mixture.[1]
-
Increased Emissions: High levels of CO, HC, and black smoke in the exhaust suggest incomplete combustion.[8]
-
Reduced Power Output: The engine will not produce the expected power for a given amount of fuel.
-
Lower Thermal Efficiency: Direct measurement will show that less of the fuel's chemical energy is being converted into useful work.
-
Engine Misfires: This occurs when the fuel-air mixture in one or more cylinders fails to ignite properly.[8]
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during this compound combustion experiments.
Troubleshooting Workflow: Diagnosing Combustion Issues
Caption: A systematic workflow for troubleshooting common combustion problems.
Issue 1: Engine Knock / Detonation
-
Symptoms: A distinct metallic "pinging" or "knocking" sound from the engine, especially under load. This is caused by the spontaneous ignition of the unburned "end gas" ahead of the flame front.[1]
-
Causality: The primary cause is the fuel's inability to withstand the engine's operating temperature and pressure, leading to uncontrolled combustion.[1] This results in a rapid pressure spike that can cause severe engine damage.[1]
| Potential Cause | Diagnostic Step | Corrective Action |
| Incorrect Fuel this compound | Verify the RON/MON of the fuel being used. | Use a fuel with a higher this compound rating that is appropriate for the engine's compression ratio.[1] |
| Over-Advanced Ignition Timing | Check the ignition timing settings in the engine control unit (ECU). | Retard the ignition timing. Modern ECUs often do this automatically when knock is detected via a knock sensor.[9] |
| Lean Air-Fuel Mixture | Analyze exhaust gas composition (high O2) or use a wideband O2 sensor. | Adjust the fuel map to achieve a richer mixture, as fuel can have a cooling effect on the combustion chamber.[5] |
| Engine Overheating | Monitor coolant and cylinder head temperatures. | Inspect the cooling system for faults (thermostat, radiator, coolant levels).[2] |
| Carbon Deposits | Visually inspect the combustion chamber with a borescope. | Carbon deposits can create "hot spots" that trigger pre-ignition. Perform a carbon cleaning procedure.[2][5] |
| Faulty Knock Sensor | Test the knock sensor's output signal. | A faulty sensor will not send the correct signal to the ECU to retard timing. Replace if necessary.[2] |
Issue 2: Incomplete Combustion
-
Symptoms: Black smoke from the exhaust, high levels of CO and unburned hydrocarbons (HC) in exhaust gas analysis, poor fuel efficiency, and a strong smell of fuel.[8][10]
-
Causality: Incomplete combustion occurs when there is insufficient oxygen, time, or temperature to completely burn the fuel.[7] This leads to wasted energy and the production of harmful emissions.
| Potential Cause | Diagnostic Step | Corrective Action |
| Rich Air-Fuel Mixture | Analyze exhaust gas for high CO and low O2. | Adjust fuel delivery to lean out the mixture towards stoichiometry. Check for faulty O2 sensors or clogged air filters.[10] |
| Insufficient Air Supply | Check for restrictions in the air intake system. | Clean or replace the air filter and ensure the mass airflow sensor is functioning correctly.[10] |
| Faulty Ignition System | Inspect spark plugs for fouling or incorrect gap. Test ignition coils. | Worn or fouled spark plugs can produce a weak spark, leading to poor ignition. Replace as needed.[7][10] |
| Low Compression | Perform a cylinder compression test. | Low compression can be caused by worn piston rings or leaking valves, preventing the mixture from reaching the necessary temperature and pressure for complete combustion.[10] |
| Poor Fuel Atomization | Inspect fuel injector spray patterns. | Clogged or dirty fuel injectors can deliver fuel in streams rather than a fine mist, hindering proper mixing with air. Clean or replace the injectors.[10] |
Section 3: Experimental Protocols
This section provides a detailed methodology for a key experiment in combustion analysis.
Protocol: Measuring Indicated Thermal Efficiency
Indicated thermal efficiency (ηind) is a measure of how effectively the chemical energy in the fuel is converted into work within the engine cylinder.[11]
Objective: To determine the indicated thermal efficiency of a spark-ignition engine operating with this compound at various load points.
Equipment:
-
Spark-ignition test engine with a dynamometer.
-
In-cylinder pressure transducer.
-
Crank angle encoder.
-
Data acquisition (DAQ) system.
-
Fuel flow meter.
-
Airflow meter.
-
Exhaust gas analyzer.
Procedure:
-
Engine Setup and Warm-up:
-
Install the in-cylinder pressure transducer and crank angle encoder on the engine.
-
Connect all sensors to the DAQ system.
-
Start the engine and allow it to reach a stable operating temperature.
-
-
Data Acquisition Setup:
-
Configure the DAQ system to record in-cylinder pressure against crank angle for a series of consecutive engine cycles (e.g., 200-300 cycles).
-
Ensure the fuel and airflow meters are providing stable readings.
-
-
Test Execution:
-
Set the engine to the desired speed and load condition using the dynamometer.
-
Begin recording data from all sensors simultaneously.
-
Record the mass flow rate of the fuel (ṁf) and air.
-
Allow the engine to operate at this condition until all readings are stable.
-
Repeat the process for all desired speed and load points.
-
-
Data Analysis and Calculation:
-
Calculate Indicated Power (Pind):
-
For each recorded cycle, calculate the gross indicated work per cycle (Wind,gross) by integrating the pressure-volume (P-V) diagram for the compression and expansion strokes.
-
The net indicated work also accounts for pumping losses during the intake and exhaust strokes.[12]
-
Average the work per cycle over all recorded cycles.
-
Calculate the indicated power:
-
Pind = Wind * (Engine Speed / n)
-
Where 'n' is 2 for a four-stroke engine.[13]
-
-
-
Calculate Fuel Power (Pfuel):
-
Determine the mass flow rate of the fuel (ṁf) from the fuel flow meter.
-
Use the Lower Heating Value (LHV) of this compound.
-
Pfuel = ṁf * LHVthis compound
-
-
Calculate Indicated Thermal Efficiency (ηind):
-
ηind = (Pind / Pfuel) * 100%[11]
-
-
Sources of Error and Validation:
-
Pressure Transducer Calibration: Ensure the pressure transducer is properly calibrated. Any offset will significantly affect the P-V diagram area.
-
Crank Angle Phasing: Incorrectly phasing the crank angle signal with the top-dead-center (TDC) of the piston will skew the results.
-
Incomplete Combustion: The calculation assumes all fuel is burned. Cross-reference with exhaust gas analysis to check for high levels of unburned hydrocarbons.[14]
-
Heat Loss: Heat transfer to the cylinder walls is a major source of inefficiency and is not directly accounted for in this calculation but is reflected in the final efficiency value.[15]
Chemical Kinetics of this compound Combustion
The combustion of iso-octane is a complex process involving hundreds of elementary reactions. The process can be broadly categorized into low-temperature and high-temperature pathways. Understanding these pathways is crucial for controlling combustion phasing and avoiding knock.
Caption: Simplified reaction pathways for iso-octane combustion, highlighting the low-temperature chain branching that can lead to knock.
References
- 1. superchargersonline.com [superchargersonline.com]
- 2. hillsideautomotiverepair.com [hillsideautomotiverepair.com]
- 3. Air Fuel Ratio in Internal Combustion Engine | BINUS ASO School of Engineering (BASE) [base.binus.ac.id]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A quick refresher on this compound and air fuel ratio | NewCelica.org Forum [newcelica.org]
- 7. quora.com [quora.com]
- 8. hasgara.com [hasgara.com]
- 9. quora.com [quora.com]
- 10. aust.edu [aust.edu]
- 11. mechcontent.com [mechcontent.com]
- 12. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 13. apexinnovations.co.in [apexinnovations.co.in]
- 14. issr.edu.kh [issr.edu.kh]
- 15. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Navigating Matrix Effects in Bioanalysis
A Senior Application Scientist's Guide to Troubleshooting and Ensuring Data Integrity in LC-MS/MS Assays
Welcome to our technical support center dedicated to addressing one of the most persistent challenges in quantitative bioanalysis: the matrix effect. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of LC-MS/MS for their experimental success. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into why matrix effects occur and how to systematically diagnose and mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a critical issue in our LC-MS/MS analysis?
A1: The "matrix" refers to all components within a biological sample apart from the analyte of interest. This includes a complex mixture of endogenous and exogenous substances like proteins, lipids (especially phospholipids), salts, and metabolites.[1][2] Matrix effects are the alteration—suppression or enhancement—of your analyte's ionization in the mass spectrometer's source, caused by co-eluting components from this matrix.[3][4][5]
This phenomenon is a major concern because it directly impacts the accuracy, precision, and sensitivity of your quantitative results.[3][6] An undetected matrix effect can lead to erroneous reporting of analyte concentrations, compromising the integrity of pharmacokinetic, toxicokinetic, and other critical drug development studies.[6][7]
Q2: We're observing lower-than-expected signal intensity for our analyte. How can we determine if ion suppression is the cause?
A2: Lower signal intensity is a classic symptom of ion suppression. To diagnose this, two primary methods are employed: the qualitative post-column infusion experiment and the quantitative post-extraction spike analysis.
-
Post-Column Infusion: This is an excellent diagnostic tool to visualize regions of ion suppression in your chromatogram.[3][8] A solution of your analyte is continuously infused into the LC flow after the analytical column but before the MS source. You then inject a blank, extracted matrix sample. Any dip in the constant analyte signal baseline indicates a region where co-eluting matrix components are causing suppression.[3][8]
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of the matrix effect. You compare the peak area of an analyte spiked into a blank matrix after extraction to the peak area of the same analyte in a neat (pure solvent) solution at the same concentration.[2][9][10] The ratio of these areas provides a "matrix factor" (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.
Matrix Factor (MF) = (Peak Area in Post-Extracted Spiked Sample) / (Peak Area in Neat Solution)
Q3: What are the most common sources of matrix effects in plasma or serum samples?
A3: In biological fluids like plasma and serum, phospholipids are the most notorious culprits behind matrix effects, particularly ion suppression in electrospray ionization (ESI).[1][11][12][13] These molecules are major components of cell membranes and are abundant in these matrices.[11][13] Other significant contributors include salts, endogenous metabolites, and proteins that may not have been fully removed during sample preparation.[1][2]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely solve our matrix effect problems?
A4: A SIL-IS is considered the gold standard for compensating for matrix effects and is highly recommended.[14] The underlying principle is that the SIL-IS is chemically identical to the analyte and will therefore co-elute and experience the same degree of ion suppression or enhancement.[15] By using the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized.
However, it is not a guaranteed panacea. For a SIL-IS to be effective, it must perfectly co-elute with the analyte. Differences in retention time, even slight ones, can expose the analyte and the SIL-IS to different matrix components as they elute, leading to differential matrix effects and compromising quantitation. This has been observed to cause discrepancies of 26% or more between the analyte and its SIL-IS. Therefore, chromatographic co-elution must be rigorously verified.
Troubleshooting Guides: From Diagnosis to Resolution
Scenario 1: You've confirmed significant ion suppression using post-column infusion.
Your first line of defense is to improve the separation of your analyte from the interfering matrix components. This can be approached from two angles: sample preparation and chromatography.
Step-by-Step Troubleshooting:
-
Enhance Sample Cleanup: The goal is to remove interferences before injection.
-
Protein Precipitation (PPT): While simple, standard PPT is often ineffective at removing phospholipids.[1] Consider specialized phospholipid removal plates or technologies (e.g., HybridSPE), which combine protein precipitation with selective removal of phospholipids.[11][12][16]
-
Liquid-Liquid Extraction (LLE): LLE can provide very clean extracts.[1][17] Experiment with different organic solvents and pH adjustments to optimize the selective extraction of your analyte while leaving interfering components behind.[18]
-
Solid-Phase Extraction (SPE): SPE offers high selectivity.[17] Developing an SPE method with appropriate wash and elution steps can effectively separate the analyte from matrix components. Mixed-mode SPE, which uses multiple retention mechanisms, can be particularly powerful.[18]
-
-
Optimize Chromatographic Conditions: If sample prep isn't enough, adjust your LC method to chromatographically separate your analyte from the suppression zone you identified.[17][19]
-
Modify the Gradient: Alter the mobile phase gradient to shift the retention time of your analyte away from the interference.[4][17]
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or Biphenyl) can alter selectivity and resolve the co-elution.[10]
-
Consider Metal-Free Systems: For certain compounds, especially those with chelating properties like phosphates, interactions with stainless steel components in standard HPLC columns can cause signal loss and suppression.[20] Using a metal-free or PEEK-lined column can dramatically improve peak shape and signal.[20]
-
Scenario 2: You cannot find a reliable SIL-IS, and matrix variability between different patient lots is high.
When a SIL-IS is unavailable or matrix effects vary significantly from sample to sample, the Method of Standard Addition is a powerful, albeit more labor-intensive, solution.[3][21][22] This technique performs a calibration within each unique sample, inherently correcting for its specific matrix effects.[21][23]
-
Sample Aliquoting: Divide an aliquot of your unknown sample into several (e.g., four or five) equal-volume sub-aliquots.
-
Spiking: Leave one sub-aliquot unspiked. To the remaining sub-aliquots, add known, increasing amounts of an analyte standard.[21][22]
-
Dilution: Dilute all sub-aliquots to the same final volume to ensure the matrix concentration is identical across all samples.[22]
-
Analysis: Analyze each prepared sample using your LC-MS/MS method and record the analyte's peak area.
-
Data Plotting and Extrapolation: Plot the measured peak area (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression on the data points. The absolute value of the x-intercept of this line is the concentration of the analyte in the original, unspiked sample.[24]
// Nodes for data points p1 [pos="1,2!", label=""]; p2 [pos="2,3!", label=""]; p3 [pos="3,4!", label=""]; p4 [pos="4,5!", label=""];
// Nodes for axes xaxis [pos="0,0.5!", shape=none, label="Added Analyte Concentration"]; yaxis [pos="-2.5,6!", shape=none, label="Instrument Response (Peak Area)"];
// Extrapolation point x_intercept [pos="-2,0.5!", shape=point, color="#EA4335", label=""]; x_label [pos="-2,0!", shape=none, label="|-x| = Original Concentration", fontcolor="#EA4335"];
// Draw the line x_intercept -> p4 [label=" Linear Regression", fontcolor="#5F6368"];
// Axis lines {rank=same; x_intercept; xaxis_end [pos="5,0.5!", shape=none, label=""]} x_intercept -> xaxis_end [arrowhead=none, style=dashed, color="#5F6368"];
{rank=same; yaxis_start [pos="0,0.5!", shape=none, label=""]; yaxis_end [pos="0,6!", shape=none, label=""]} yaxis_start -> yaxis_end [arrowhead=none, style=dashed, color="#5F6368"]; } dot Caption: Graphical determination of analyte concentration using standard addition.
Comparison of Calibration Strategies
| Strategy | Principle | Best For | Pros | Cons |
| External Calibration | Compares sample response to standards prepared in a neat solvent. | Simple, clean matrices. | Simple and fast. | Does not account for matrix effects; highly prone to error in complex matrices. |
| Matrix-Matched Calibration | Standards are prepared in a blank matrix similar to the samples.[17][23] | When a representative blank matrix is readily available. | Compensates for consistent matrix effects. | Finding a truly "blank" matrix can be difficult; doesn't account for lot-to-lot variability.[7] |
| Stable Isotope-Labeled IS | A labeled version of the analyte is added to all samples and standards.[14] | Most quantitative bioanalysis applications. | Considered the gold standard; corrects for matrix effects and variability in extraction recovery.[15][25] | SIL-IS can be expensive or unavailable; requires perfect co-elution with the analyte.[3] |
| Standard Addition | Known amounts of analyte are added directly to the sample.[21][22] | Complex or highly variable matrices where blank matrix is unavailable. | Corrects for matrix effects specific to each individual sample.[21][23] | Labor-intensive, requires more sample volume, and reduces throughput.[26] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. welch-us.com [welch-us.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. waters.com [waters.com]
- 15. nebiolab.com [nebiolab.com]
- 16. selectscience.net [selectscience.net]
- 17. longdom.org [longdom.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. alpha-measure.com [alpha-measure.com]
- 22. Standard addition - Wikipedia [en.wikipedia.org]
- 23. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 24. mdpi.com [mdpi.com]
- 25. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Octane Synthesis Reactions
Welcome to the Technical Support Center for octane synthesis reactions. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis who are looking to enhance the yield and efficiency of their this compound synthesis experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory. Our focus is on providing practical, evidence-based solutions grounded in established scientific principles.
I. Frequently Asked questions (FAQs)
This section addresses common issues and provides quick solutions to frequently encountered problems during this compound synthesis.
Q1: My this compound number is consistently lower than expected, even with a seemingly optimized process. What are the most common culprits?
A: Several factors can contribute to a lower-than-expected this compound number. The primary suspects include:
-
Feedstock Composition: The presence of impurities or an unfavorable hydrocarbon distribution in your feedstock can significantly impact the final this compound number. For instance, a high concentration of linear paraffins in the feed to a catalytic reformer will require more severe operating conditions to achieve a high this compound number.[1][2]
-
Catalyst Deactivation: The catalyst is the heart of the synthesis process. Deactivation due to coking, poisoning by sulfur or nitrogen compounds, or thermal degradation can lead to a significant drop in performance and, consequently, a lower this compound rating.[3][4][5]
-
Suboptimal Operating Conditions: Even minor deviations from the optimal temperature, pressure, or space velocity can have a considerable effect on the reaction selectivity and conversion, leading to a lower this compound product.[6][7][8]
Q2: I'm observing a rapid decline in catalyst activity. What are the immediate steps I can take to mitigate this?
A: Rapid catalyst deactivation is a critical issue that requires immediate attention. Here are some initial steps:
-
Verify Feed Purity: Ensure your feedstock is free from common catalyst poisons like sulfur, nitrogen, and heavy metals. Pre-treatment of the feed through hydrodesulfurization is often a necessary step.[1]
-
Check for Hot Spots: Localized high temperatures in the reactor can accelerate catalyst aging and coke formation. Ensure uniform temperature distribution across the catalyst bed.
-
Hydrogen-to-Hydrocarbon Ratio: In processes like catalytic reforming and isomerization, maintaining the correct hydrogen-to-hydrocarbon ratio is crucial to suppress coke formation and maintain catalyst activity.[5][7]
Q3: What is the most effective method for increasing the this compound number of my product?
A: The most suitable method depends on your specific process and feedstock. However, some widely used techniques include:
-
Catalytic Reforming: This process is highly effective at converting low-octane linear hydrocarbons into high-octane aromatic compounds.[1][2][8][9][10][11][12]
-
Isomerization: This process converts linear paraffins into their higher-octane branched isomers.[3][4][5][13]
-
Alkylation: This process combines light olefins with isobutane to produce alkylate, a high-octane gasoline blending component.[14][15]
-
Use of this compound Boosters: Additives like ethanol, MTBE, or toluene can be blended with the final product to increase its this compound rating.[16][17][18][19]
Q4: Can I regenerate a deactivated catalyst?
A: In many cases, yes. The regeneration procedure depends on the type of catalyst and the nature of the deactivation.
-
Coke Removal: For catalysts deactivated by coke deposition, a controlled burn-off with air or a mixture of air and inert gas can restore activity.
-
Rejuvenation of Metal Sites: For catalysts where the metal function has been compromised, specific rejuvenation procedures involving controlled oxidation and reduction steps may be necessary.
It's crucial to follow the catalyst manufacturer's specific regeneration protocol to avoid permanent damage to the catalyst structure.
II. Troubleshooting Guides
This section provides detailed, step-by-step guides to troubleshoot and resolve specific issues you may encounter during this compound synthesis.
Guide 1: Low this compound Number in Catalytic Reforming
Problem: The Research this compound Number (RON) of the reformate is consistently below the target specification despite operating at what are believed to be optimal conditions.
Causality: Catalytic reforming increases this compound primarily through the conversion of naphthenes and paraffins to high-octane aromatics. A low RON indicates that these reactions are not proceeding efficiently.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low RON in catalytic reforming.
Step-by-Step Troubleshooting:
-
Analyze Feedstock Composition:
-
Action: Obtain a detailed analysis of the naphtha feedstock. Pay close attention to the paraffin, naphthene, and aromatic (PNA) content, as well as the concentration of sulfur and nitrogen compounds.
-
Rationale: High paraffin content requires more severe operating conditions to achieve the desired this compound uplift. Sulfur and nitrogen are potent poisons for reforming catalysts.[1]
-
Expected Result: The feedstock should meet the design specifications for the unit, with low levels of sulfur and nitrogen.
-
Troubleshooting: If impurities are high, enhance the hydrotreating process upstream of the reformer.
-
-
Evaluate Catalyst Performance:
-
Action: Take a sample of the catalyst and perform activity tests. Analyze for coke content and metal dispersion.
-
Rationale: Catalyst deactivation is a common cause of poor performance. Coke can block active sites, and metal sintering can reduce the catalyst's effectiveness.[3]
-
Expected Result: The catalyst should exhibit high activity and low coke content.
-
Troubleshooting: If the catalyst is coked, perform a regeneration cycle. If the metal sites are irreversibly damaged, the catalyst may need to be replaced.
-
-
Verify Operating Conditions:
-
Action: Cross-check the actual reactor temperatures, pressure, and hydrogen-to-hydrocarbon ratio against the design specifications.
-
Rationale: The dehydrogenation reactions that produce aromatics are endothermic and favored by high temperatures and low pressures.[8] The hydrogen partial pressure is critical for managing coking rates.[7]
-
Expected Result: Operating parameters should be within the optimal range.
-
Troubleshooting: Adjust the operating conditions as needed. A systematic study varying one parameter at a time can help identify the new optimum.
-
Data Presentation: Impact of Operating Variables on RON
| Parameter | Effect on RON | Rationale |
| Temperature | Increasing temperature generally increases RON. | Favors endothermic dehydrogenation reactions, leading to higher aromatic content.[6][8] |
| Pressure | Decreasing pressure generally increases RON. | Favors reactions that result in a net increase in moles, such as dehydrogenation.[8] |
| Hydrogen/Hydrocarbon Ratio | A moderate ratio is optimal. | Too low can lead to rapid coking; too high can suppress desired reactions.[7] |
| Space Velocity | Decreasing space velocity increases RON. | Allows for longer residence time and higher conversion. |
Guide 2: Poor Selectivity in Naphtha Isomerization
Problem: The isomerization unit is producing a product with a low concentration of branched isomers (e.g., isopentane, isohexane) and a high concentration of cracked products.
Causality: The goal of isomerization is to selectively rearrange linear paraffins into their branched, higher-octane counterparts. Poor selectivity indicates that undesired side reactions, such as hydrocracking, are dominating.
Troubleshooting Workflow:
References
- 1. Catalytic Reforming | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. onepetro.org [onepetro.org]
- 7. jprs.gov.iq [jprs.gov.iq]
- 8. mdpi.com [mdpi.com]
- 9. idc-online.com [idc-online.com]
- 10. Catalytic reforming - Wikipedia [en.wikipedia.org]
- 11. Catalytic Reforming | SIE NEFTEHIM, LLC [nefthim.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. iocl.com [iocl.com]
- 14. skysonginnovations.com [skysonginnovations.com]
- 15. CN107056571A - The preparation method of isothis compound - Google Patents [patents.google.com]
- 16. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 17. ijogst.put.ac.ir [ijogst.put.ac.ir]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Stabilization of Octane for Laboratory Applications
This technical support guide is designed for researchers, scientists, and drug development professionals who utilize high-purity octane in their experiments and require reliable methods for its long-term storage. This document provides in-depth technical information, troubleshooting guides, and validated protocols to ensure the integrity and stability of your this compound stocks.
Section 1: Understanding this compound Degradation
The primary challenge in the long-term storage of this compound is its susceptibility to degradation, which can significantly impact experimental outcomes. The two main degradation pathways are oxidation and evaporation.
1.1. The Mechanism of Oxidation:
The most significant degradation pathway for this compound is autoxidation, a free-radical chain reaction that occurs in the presence of oxygen. This process is accelerated by heat, light (especially UV), and the presence of metal ions, which can act as catalysts.
The oxidation of this compound proceeds through three main stages:
-
Initiation: The formation of initial free radicals from the this compound molecule. This can be triggered by heat or light.
-
Propagation: A chain reaction where the initial radicals react with oxygen to form peroxy radicals. These peroxy radicals then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide and a new this compound radical, thus continuing the chain.
-
Termination: The reaction is terminated when two radicals combine to form a stable, non-radical product.
The accumulation of hydroperoxides is a key indicator of the initial stages of oxidation. These hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and carboxylic acids. These products can further polymerize to form soluble gums and insoluble sediments, which are detrimental to many applications.[1][2]
Diagram 1: this compound Autoxidation Pathway
This diagram illustrates the free-radical chain reaction of this compound autoxidation.
1.2. Evaporation:
This compound is a volatile compound, and improper storage can lead to the evaporation of its lighter fractions. This can alter the physical properties of the this compound, including its boiling point and viscosity, and can also lead to a decrease in its this compound rating.[1]
Section 2: Best Practices for Long-Term this compound Storage
To mitigate degradation, it is crucial to implement proper storage procedures. The following recommendations are based on established best practices and scientific principles.
2.1. Storage Containers:
The choice of storage container is critical to preventing contamination and degradation.
-
Recommended Materials:
-
Borosilicate Glass (Amber): Amber glass is ideal as it is inert and protects the this compound from light.[3]
-
Stainless Steel (304 or 316): High-grade stainless steel is highly resistant to corrosion and is an excellent choice for larger volumes.[4]
-
High-Density Polyethylene (HDPE): For shorter-term storage or when glass is not feasible, HDPE is a compatible plastic.[4]
-
-
Materials to Avoid:
2.2. Storage Conditions:
-
Temperature: Store this compound in a cool, dark place, away from heat sources. Elevated temperatures accelerate the rate of oxidation.[1]
-
Light: Protect this compound from direct sunlight and other sources of UV radiation.[7]
-
Atmosphere: Minimize the headspace in the storage container to reduce the amount of available oxygen.[8] For highly sensitive applications, purging the headspace with an inert gas like nitrogen or argon is recommended.
-
Sealing: Ensure containers are tightly sealed to prevent evaporation and the ingress of moisture and oxygen.
Section 3: Chemical Stabilization of this compound
For extended storage periods, the use of chemical stabilizers, primarily antioxidants, is highly recommended.
3.1. Mechanism of Antioxidant Action:
Antioxidants function by interrupting the free-radical chain reaction of oxidation. They act as "radical scavengers," donating a hydrogen atom to the reactive peroxy radicals to form a stable hydroperoxide and a much less reactive antioxidant radical. This effectively terminates the propagation stage of autoxidation.[9]
Diagram 2: Antioxidant Mechanism of Action
This diagram shows how a hindered phenolic antioxidant interrupts the oxidation chain reaction.
3.2. Recommended Antioxidants:
Hindered phenolic antioxidants are particularly effective for stabilizing hydrocarbons.
-
Butylated Hydroxytoluene (BHT): BHT (2,6-di-tert-butyl-4-methylphenol) is a widely used and effective antioxidant for fuels and oils.[1][10] It is a lipophilic compound that is soluble in this compound.[9][11]
-
Pyrogallol: While a potent antioxidant, pyrogallol has limited solubility in non-polar solvents like this compound, which can be a drawback for its application.[3][12]
3.3. Recommended Concentrations:
The optimal concentration of an antioxidant depends on the desired storage duration and conditions. For general laboratory use, a concentration of 0.01% to 0.1% (w/v) of BHT is recommended.[13][14] It is crucial to start with the lowest effective concentration to avoid potential interference with downstream applications.
Table 1: Recommended Antioxidants for this compound Stabilization
| Antioxidant | Chemical Name | Recommended Concentration (w/v) | Key Advantages | Considerations |
| BHT | 2,6-di-tert-butyl-4-methylphenol | 0.01% - 0.1% | Excellent solubility in this compound, proven effectiveness, readily available. | Can be volatile at elevated temperatures. |
| Pyrogallol | 1,2,3-trihydroxybenzene | Not generally recommended | High antioxidant capacity. | Poor solubility in this compound.[3] |
Section 4: Troubleshooting Guide
This section addresses common issues encountered during the long-term storage of this compound.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Yellowing of this compound | Initial stages of oxidation; formation of soluble gums. | 1. Test for peroxide value (see Protocol 2). If elevated, consider careful distillation if purity is critical and feasible. 2. Add an appropriate antioxidant (e.g., BHT) to fresh this compound to prevent recurrence. 3. Review storage conditions (light exposure, temperature). |
| Formation of a precipitate or sediment | Advanced oxidation and polymerization; formation of insoluble gums. | 1. Do not use the this compound for sensitive experiments. 2. Filter the this compound if the application is not sensitive to soluble degradation products. 3. Discard the degraded this compound according to institutional safety guidelines. 4. Implement proper storage and stabilization for new this compound stocks. |
| Inconsistent analytical results | Degradation of this compound leading to changes in physical and chemical properties. | 1. Verify the purity of the this compound using GC-MS (see Protocol 3). 2. Use freshly opened or properly stabilized this compound for all experiments. 3. Calibrate instruments with a fresh, high-purity this compound standard. |
| Clogging of instrument tubing or injectors | Presence of gums and particulates from this compound degradation. | 1. Flush the instrument with a suitable solvent (e.g., hexane, isopropanol). 2. Filter the this compound through a compatible syringe filter (e.g., PTFE) before use. 3. Address the root cause of this compound degradation in your storage protocol. |
Section 5: Experimental Protocols
The following protocols provide step-by-step instructions for preparing stabilized this compound and assessing its stability.
Protocol 1: Preparation of Stabilized this compound with BHT
Objective: To prepare a stock solution of this compound stabilized with Butylated Hydroxytoluene (BHT).
Materials:
-
High-purity this compound
-
Butylated Hydroxytoluene (BHT), analytical grade
-
Amber borosilicate glass bottle with a PTFE-lined cap
-
Analytical balance
-
Volumetric flask
Procedure:
-
Calculate the required amount of BHT. For a 0.05% (w/v) solution in 100 mL of this compound, you will need 0.05 g of BHT.
-
Weigh the BHT. Accurately weigh the calculated amount of BHT using an analytical balance.
-
Dissolve the BHT. Transfer the weighed BHT to a clean, dry volumetric flask. Add a small amount of this compound and swirl gently to dissolve the BHT.
-
Bring to volume. Once the BHT is fully dissolved, add this compound to the volumetric flask up to the calibration mark.
-
Mix thoroughly. Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer to storage container. Transfer the stabilized this compound solution to a labeled amber glass bottle with a PTFE-lined cap.
-
Store appropriately. Store the stabilized this compound in a cool, dark, and well-ventilated area.
Protocol 2: Determination of Peroxide Value
Objective: To quantify the concentration of hydroperoxides in an this compound sample as an indicator of oxidation. This method is adapted from standard iodometric titration procedures.[6][15][16]
Materials:
-
This compound sample
-
Acetic acid-chloroform solution (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
-
Erlenmeyer flask with a stopper
-
Burette
-
Graduated cylinders
Procedure:
-
Sample Preparation: Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 30 mL of the acetic acid-chloroform solution to the flask and swirl to dissolve the sample.
-
KI Addition: Add 0.5 mL of saturated KI solution. Stopper the flask and swirl for exactly one minute.
-
Water Addition: Add 30 mL of deionized water and shake vigorously.
-
Titration: Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution until the yellow iodine color almost disappears.
-
Indicator Addition: Add 1-2 mL of 1% starch indicator solution. The solution will turn a blue-black color.
-
Final Titration: Continue the titration with sodium thiosulfate, shaking vigorously, until the blue color completely disappears.
-
Blank Determination: Perform a blank titration using all reagents except the this compound sample.
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = volume of titrant for the sample (mL)
-
B = volume of titrant for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Protocol 3: GC-MS Analysis of this compound Degradation Products
Objective: To identify and quantify degradation products in an this compound sample using Gas Chromatography-Mass Spectrometry (GC-MS).[17][18]
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: 40°C (hold 5 min), ramp to 250°C at 10°C/min, hold 5 min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 35-550 amu
Procedure:
-
Sample Preparation: Dilute the this compound sample in a high-purity solvent (e.g., hexane) if necessary.
-
Instrument Setup: Set up the GC-MS according to the parameters above or as optimized for your system.
-
Injection: Inject the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the chromatogram and mass spectra.
-
Data Analysis:
-
Identify the main this compound peak.
-
Look for additional peaks that may correspond to degradation products (e.g., aldehydes, ketones, alcohols).
-
Compare the mass spectra of the unknown peaks to a library (e.g., NIST) for identification.
-
Quantify the degradation products using an internal or external standard method if required.
-
Section 6: Frequently Asked Questions (FAQs)
Q1: How long can I store pure this compound without a stabilizer? A1: The shelf life of unstabilized this compound depends heavily on storage conditions. In a partially filled, clear container at room temperature, significant degradation can occur within 3-6 months.[19][20] When stored properly in a sealed, opaque container with minimal headspace, it may remain usable for up to a year. However, for critical applications, it is always recommended to test the purity before use if stored for more than a few months.
Q2: Can I use a fuel stabilizer from an auto parts store? A2: It is generally not recommended for high-purity laboratory applications. Commercial fuel stabilizers are complex mixtures that may contain detergents, corrosion inhibitors, and other additives that could interfere with your experiments. It is best to use a single, high-purity antioxidant like BHT.[8]
Q3: Will adding an antioxidant affect my experimental results? A3: At the recommended low concentrations (0.01-0.1%), BHT is unlikely to interfere with most applications. However, for highly sensitive analyses, it is advisable to run a control experiment with and without the antioxidant to confirm its compatibility with your specific assay.
Q4: My this compound has a slight yellow tint but no precipitate. Is it still usable? A4: A yellow tint indicates the presence of soluble oxidation products.[1] The usability depends on the sensitivity of your application. For non-critical uses, it may be acceptable. For high-purity requirements, such as in chromatography or as a reaction solvent, it is best to use fresh, un-degraded this compound. A peroxide value test can provide a quantitative measure of the extent of oxidation.
Q5: How should I dispose of old or degraded this compound? A5: Degraded this compound should be treated as hazardous chemical waste. Follow all institutional and local regulations for the disposal of flammable organic solvents. Do not pour it down the drain.
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 3. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive [mdpi.com]
- 4. worldresearchersassociations.com [worldresearchersassociations.com]
- 5. store.astm.org [store.astm.org]
- 6. thesciencenotes.com [thesciencenotes.com]
- 7. ASTM D525 - Normalab [normalab.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. How is BHT Used in Lubricants? - Van Horn, Metz & Co. Inc. [vanhornmetz.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Solubility and Antioxidant Potential of a Pyrogallol Derivative for Biodiesel Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. avenalab.com [avenalab.com]
- 14. Butylated Hydroxytoluene (BHT) in Personal Care and Cosmetics [periodical.knowde.com]
- 15. Peroxide Value Method [protocols.io]
- 16. scribd.com [scribd.com]
- 17. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 18. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Polyphenolic Antioxidants in Lipid Emulsions: Partitioning Effects and Interfacial Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibration of Instruments with Certified Octane Standards
Welcome to the Technical Support Center for instrument calibration using certified octane standards. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate this compound number determination for their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of this compound instrument calibration.
Q1: What is the fundamental principle behind this compound number determination?
A1: The this compound number of a spark-ignition engine fuel is a measure of its resistance to autoignition, which causes a phenomenon known as "knocking."[1][2] The two primary methods for determining this compound numbers are the Research this compound Number (RON) and the Motor this compound Number (MON).[3] Both methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[4][5] The knock intensity of a test fuel is compared to that of Primary Reference Fuels (PRFs), which are blends of isothis compound (assigned an this compound number of 100) and n-heptane (assigned an this compound number of 0).[3] The this compound number of the test fuel is the percentage by volume of isothis compound in a PRF blend that produces the same knock intensity.
Q2: What are the key differences between the RON (ASTM D2699) and MON (ASTM D2700) test methods?
A2: The RON and MON tests differ in their engine operating conditions, which are designed to simulate different driving scenarios. The RON method represents low-stress, low-speed driving conditions, while the MON method simulates more severe, high-speed, and high-load conditions.[5][6][7] The key differences are summarized in the table below.
| Parameter | Research this compound Number (RON) - ASTM D2699 | Motor this compound Number (MON) - ASTM D2700 |
| Engine Speed | 600 rpm[1][4] | 900 rpm[1] |
| Intake Air Temperature | Based on barometric pressure[8] | 38 °C[8] |
| Mixture Temperature | Not controlled[8] | 149 °C[1][8] |
| Spark Timing | -13 °aTDC (before top dead center)[8] | Varies with compression ratio[8] |
The difference between RON and MON is known as fuel sensitivity.[2]
Q3: Why is it necessary to use Certified this compound Standards?
A3: Certified this compound Standards, such as Primary Reference Fuels (PRFs) and Toluene Standardization Fuels (TSFs), are essential for calibrating and standardizing the CFR engine. These standards have precisely known this compound values, allowing for the accurate establishment of a baseline for knock intensity.[9] Using certified standards ensures that the this compound ratings are consistent and comparable across different laboratories and instruments.[10] The purity of the reference fuels is critical; for instance, isothis compound and n-heptane used as PRFs must have a minimum purity of 99.75%.[3]
Q4: How often should I calibrate my this compound rating instrument?
A4: The calibration, or more accurately, the standardization of a CFR engine, should be performed regularly to ensure the instrument is fit for use. According to ASTM D2699, a TSF blend rating should be performed at least once during each 12-hour period of this compound rating. Additionally, standardization is required if the engine has been shut down or running at non-knocking conditions for more than two hours, or after a significant change in barometric pressure (more than 0.68 kPa or 0.2 in. Hg). A regular statistical quality control program should also be in place to monitor the engine's performance over time.[3]
Q5: What is the role of Toluene Standardization Fuels (TSFs)?
A5: TSFs are blends of toluene, isothis compound, and n-heptane with accepted reference values for their this compound numbers. They are used to verify that the CFR engine is operating correctly and is fit to test fuel samples. Because TSFs have a composition that is more representative of commercial gasolines, they are more sensitive to engine operating parameters than PRFs.[11] If the engine correctly rates the TSF blend within the specified tolerances, it is considered fit for use.
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the calibration and use of this compound rating instruments.
Guide 1: Inconsistent or Drifting this compound Readings
Symptoms:
-
Repeated measurements of the same sample yield significantly different this compound numbers.
-
The this compound reading of a quality control (QC) sample consistently drifts in one direction over time.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Engine Instability | 1. Verify Warm-up: Ensure the CFR engine has been warmed up for at least one hour to reach thermal equilibrium. During the last 20 minutes, the engine should be operated at a typical knock intensity. 2. Check Operating Conditions: Confirm that all engine parameters (temperatures, pressures, etc.) are stable and within the specifications of the relevant ASTM method (D2699 or D2700). |
| Contaminated Reference Fuels | 1. Inspect Fuel Handling: Review your procedures for handling and storing certified this compound standards. It is best practice to prepare blends as needed rather than storing them for extended periods. 2. Use Fresh Blends: Prepare fresh PRF or TSF blends and repeat the measurement. 3. Clean Glassware: Ensure all volumetric glassware used for blending is chemically clean to prevent contamination. |
| Changes in Environmental Conditions | 1. Monitor Barometric Pressure: A change in barometric pressure of more than 0.68 kPa (0.2 in. Hg) requires a new TSF blend rating. The cylinder height setting must be compensated for the current barometric pressure. 2. Control Air Humidity: The intake air humidity should be controlled as it can affect knock intensity. |
| Engine Deposits | 1. Inspect Combustion Chamber: Carbon deposits in the combustion chamber can alter the compression ratio and affect knock characteristics. 2. Perform Maintenance: If necessary, perform a top overhaul, which includes cleaning the combustion chamber, piston, and piston rings. Carbon blasting can also be performed as a less invasive procedure between overhauls. |
Guide 2: Failure to Meet TSF Blend Tolerances
Symptom:
-
The measured this compound number of a TSF blend is outside the accepted reference value (ARV) tolerance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a TSF blend rating failure.
Experimental Protocols
Protocol 1: CFR Engine Standardization using a TSF Blend (ASTM D2699 - RON)
This protocol outlines the essential steps for verifying that a CFR engine is fit for use by rating a Toluene Standardization Fuel (TSF) blend.
1. Engine Preparation and Warm-up: a. Ensure the CFR engine is at thermal equilibrium and all basic engine parameters are set according to ASTM D2699. b. Warm up the engine on a fuel for approximately one hour to stabilize all critical variables. c. For the final 20 minutes of the warm-up, operate the engine at a typical knock intensity (K.I.).
2. TSF Blend Selection: a. Choose the appropriate TSF blend for the expected this compound number range of the samples to be tested.
3. TSF Blend Rating: a. Operate the engine to determine the TSF blend rating using either the bracketing or compression ratio procedure as described in ASTM D2699. b. Use the standard intake air temperature based on the prevailing barometric pressure.
4. Verification of "Fit-for-Use": a. Compare the untuned TSF blend rating to the untuned rating tolerances specified in the ASTM D2699 tables for that blend. b. If the rating is within tolerance: The engine is deemed "fit for use" to rate samples within the applicable this compound number range. c. If the rating is outside tolerance: It is permissible to adjust the intake air temperature slightly to obtain the this compound Number Accepted Reference Value (O.N. ARV) for that TSF blend. i. Constraint: The adjusted intake air temperature must not be more than 22 °C (40 °F) from the standard intake air temperature specified for the prevailing barometric pressure. ii. If this condition is met, the engine is considered fit for use. If not, the engine requires mechanical inspection and maintenance.
Logical Flow of CFR Engine Calibration:
Caption: Logical workflow for CFR engine calibration using a TSF blend.
References
- 1. koehlerinstrument.com [koehlerinstrument.com]
- 2. mdpi.com [mdpi.com]
- 3. haltermannsolutions.com [haltermannsolutions.com]
- 4. ASTM D2699 - eralytics [eralytics.com]
- 5. ASTM D2700 - eralytics [eralytics.com]
- 6. store.astm.org [store.astm.org]
- 7. store.astm.org [store.astm.org]
- 8. combustion-engines.eu [combustion-engines.eu]
- 9. This compound Reference Fuels - Potentia Enigneering [potentiaengineering.com]
- 10. fixyourdirtbike.com [fixyourdirtbike.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Reducing Emissions from Octane Combustion
Welcome to the technical support center for researchers engaged in octane combustion studies. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. Our focus is on diagnosing and mitigating unwanted emissions by understanding the fundamental principles of combustion chemistry and experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to establish a foundational understanding of this compound combustion and its associated emissions.
Q1: What are the primary emissions of concern from this compound combustion, and why?
A1: The complete combustion of this compound (C₈H₁₈) ideally produces only carbon dioxide (CO₂) and water (H₂O). The balanced chemical equation for this is:
2 C₈H₁₈ + 25 O₂ → 16 CO₂ + 18 H₂O[1][2][3][4]
However, in real-world experimental conditions, several harmful emissions are generated due to incomplete or inefficient combustion:
-
Carbon Monoxide (CO): A toxic gas resulting from insufficient oxygen to fully oxidize carbon atoms.[1][5][6][7]
-
Unburned Hydrocarbons (HC): Unreacted this compound and other hydrocarbon species that are released, contributing to smog formation.[8]
-
Nitrogen Oxides (NOx): Primarily nitric oxide (NO) and nitrogen dioxide (NO₂), formed at high temperatures when atmospheric nitrogen reacts with oxygen. NOx is a major contributor to acid rain and smog.[9][10][11]
-
Particulate Matter (PM/Soot): Solid carbon particles formed in fuel-rich, high-temperature zones.[7][12]
Q2: What is the role of the Air-to-Fuel Ratio (AFR) in emission formation?
A2: The Air-to-Fuel Ratio (AFR) is the single most critical parameter controlling combustion emissions. It is the mass ratio of air to fuel present during combustion. The ideal ratio for complete combustion is the stoichiometric AFR (approx. 14.7:1 for gasoline).
-
Fuel-Rich (AFR < 14.7): There is excess fuel and insufficient oxygen. This leads to high levels of CO and HC emissions due to incomplete combustion.[6][13]
-
Fuel-Lean (AFR > 14.7): There is excess oxygen. While this promotes more complete combustion of CO and HC, the combination of high temperatures and excess oxygen significantly increases the formation of thermal NOx.[10][14]
Q3: How does this compound rating affect emissions in a research context?
A3: The this compound rating (e.g., Research this compound Number or RON) indicates a fuel's resistance to "knocking" or auto-ignition under compression.[15] In a research engine, using a higher this compound fuel allows for operation at higher compression ratios or with more advanced ignition timing without knocking.[15] This can lead to higher thermal efficiency, which in turn can result in more complete combustion and potentially lower CO and HC emissions. However, the higher in-cylinder temperatures could also increase NOx formation if not managed.[16][17]
Q4: What are the primary strategies for reducing emissions in an experimental setup?
A4: Emission reduction strategies fall into two categories:
-
In-Cylinder Control: Modifying the combustion process itself. This includes precise control of the AFR, enhancing fuel-air mixing, and optimizing ignition timing.[13]
-
Exhaust Aftertreatment: Treating the exhaust gases after they leave the combustion chamber. The most common method is using a catalytic converter to convert harmful gases into less harmful substances.[18][19]
Section 2: Troubleshooting Guides
This section provides structured, question-and-answer guides for specific experimental problems.
Issue 1: High Carbon Monoxide (CO) and Unburned Hydrocarbon (HC) Emissions
Q: My exhaust gas analysis shows unexpectedly high levels of CO and HC. What are the potential causes and how can I fix this?
A: High CO and HC are definitive signs of incomplete combustion. The root causes typically revolve around insufficient oxygen, inadequate mixing, or low temperatures.[1][5][6]
Potential Causes & Solutions:
-
Incorrect Air-to-Fuel Ratio (AFR):
-
Causality: A fuel-rich mixture (AFR < 14.7) provides insufficient oxygen for the complete oxidation of carbon and hydrogen in the fuel.[6]
-
Diagnosis: Use a calibrated exhaust gas analyzer (with an oxygen sensor) to measure the real-time AFR.
-
Solution: Gradually increase the air supply or decrease the fuel flow rate to lean out the mixture towards the stoichiometric point. Monitor CO/HC levels as you adjust. See Protocol 1 for a detailed procedure.
-
-
Poor Fuel Atomization or Mixing:
-
Causality: If the fuel is not properly vaporized and mixed with air, localized fuel-rich pockets will exist within the combustion chamber. These pockets burn incompletely even if the overall AFR is lean.[1][13]
-
Diagnosis: Visually inspect the fuel injector or carburetor for clogs or inconsistent spray patterns. Check for proper functioning of any swirl flaps or other mixing-enhancement devices in your setup.
-
Solution: Clean or replace the fuel injector. Increase the fuel injection pressure or pre-heat the intake air (within safe limits) to improve vaporization.
-
-
Low Combustion Temperature:
-
Causality: Combustion reactions are temperature-dependent. If the temperature is too low, reaction rates slow down, and combustion may not complete before the exhaust stroke. This can be an issue during "cold starts" or with excessive engine cooling.[1]
-
Diagnosis: Monitor the combustion chamber or exhaust gas temperature. Are the readings lower than expected for the given operating conditions?
-
Solution: Ensure the combustion apparatus is at its optimal operating temperature. Reduce excessive cooling if applicable. In some cases, using a fuel with a higher cetane number (if applicable to the engine type) or an ignition promoter can help.
-
Troubleshooting Flowchart: High CO/HC Emissions
Caption: Troubleshooting workflow for high CO/HC emissions.
Issue 2: Excessive Nitrogen Oxides (NOx) Formation
Q: My experiment is producing very high NOx levels, even with low CO and HC. How can I reduce NOx?
A: High NOx is primarily a result of high combustion temperatures combined with the presence of oxygen and nitrogen. This process, known as the thermal or Zeldovich mechanism, is exponentially dependent on temperature.[9][10][11]
Potential Causes & Solutions:
-
High Peak Flame Temperature:
-
Causality: Thermal NOx formation becomes significant above approximately 1300°C (2372°F).[11] Operating conditions that lead to very high temperatures (e.g., high compression, advanced ignition timing) will favor NOx production.
-
Diagnosis: Review your experimental parameters. Are you running at a very high engine load or compression ratio? Is the ignition timed to occur significantly before the piston reaches top-dead-center?
-
Solution:
-
Retard Ignition Timing: Delaying the spark timing reduces the peak pressure and temperature in the cylinder.
-
Exhaust Gas Recirculation (EGR) - Advanced: Recirculating a small amount of inert exhaust gas back into the intake charge absorbs heat during combustion, lowering the peak temperature without significantly affecting the overall AFR. This is a highly effective industrial technique.
-
-
-
Excess Oxygen in a High-Temperature Environment (Lean Burn):
-
Causality: A fuel-lean mixture (AFR > 14.7) provides the excess oxygen needed to react with nitrogen at high temperatures.[10][14]
-
Diagnosis: Check your AFR. If you are running significantly lean and have high NOx, this is the likely cause.
-
Solution:
-
Enrich the Mixture: Move the AFR closer to the stoichiometric point (14.7:1). This reduces the available excess oxygen. As shown in the table below, there is a trade-off between NOx and CO/HC emissions.
-
Use a Three-Way Catalytic Converter: This is the most effective solution. A three-way catalyst is designed to reduce NOx to N₂ while simultaneously oxidizing CO and HC, but it must be operated at or very near the stoichiometric AFR to function correctly.[8][18][19] See Protocol 2 .
-
-
Table 1: Emission Profiles vs. Air-to-Fuel Ratio (AFR)
| Combustion Regime | Typical AFR | CO & HC Emissions | NOx Emissions | Primary Cause |
| Rich | < 14.7 | High | Low | Insufficient O₂ for complete combustion. |
| Stoichiometric | ~14.7 | Low | Moderate | Balanced reaction; optimal for catalytic converter. |
| Lean | > 14.7 | Very Low | High | Excess O₂ and high temperatures promote thermal NOx. |
Issue 3: Visible Soot or High Particulate Matter (PM) Readings
Q: My exhaust is producing visible smoke (soot), and my PM sensor readings are off the charts. What's causing this?
A: Soot is composed of elemental carbon particles formed from the incomplete combustion of hydrocarbons in localized, high-temperature, fuel-rich zones.[7][12]
Potential Causes & Solutions:
-
Severely Rich Mixture / Poor Mixing:
-
Causality: This is the most common cause. Extreme fuel-rich conditions or very poor fuel atomization lead to liquid fuel droplets being exposed to high temperatures, causing them to break down (pyrolyze) into carbon precursors and soot.[12][20]
-
Diagnosis: This condition usually accompanies very high CO and HC readings. Check your AFR and inspect the fuel delivery system as described in Issue 1 .
-
Solution: Drastically lean out the AFR. Ensure the fuel injector provides a fine mist, not a liquid stream.
-
-
Fuel Composition:
-
Causality: Fuels with aromatic compounds (like benzene or toluene) have a higher propensity to form soot than straight-chain alkanes like this compound.
-
Diagnosis: Review the detailed composition of your test fuel. Are there significant aromatic components?
-
Solution: If possible, switch to a fuel with a lower aromatic content. Using oxygenated fuel blends (e.g., with ethanol) can also reduce soot formation by introducing oxygen directly into the fuel molecule, promoting more complete combustion.[16][21]
-
Section 3: Experimental Protocols
Protocol 1: Optimizing Air-to-Fuel Ratio (AFR) using an Exhaust Gas Analyzer
Objective: To systematically adjust the AFR to minimize target emissions.
Apparatus:
-
This compound combustion rig (engine, burner, etc.)
-
Calibrated multi-gas exhaust analyzer (measuring O₂, CO, HC, NOx)
-
Mass flow controllers for air and fuel (or equivalent calibrated control systems)
Procedure:
-
Warm-up: Operate the combustion rig under a stable, repeatable condition until all temperatures (coolant, oil, exhaust) have stabilized.
-
Establish Baseline: Set an initial, slightly rich AFR (e.g., 14.0:1) and record the steady-state emission values for CO, HC, and NOx.
-
Lean Sweep: In small, precise increments, increase the air flow rate (or decrease fuel flow) to lean the mixture. For example, move the AFR from 14.0 to 14.2, 14.4, 14.6, 14.7, 14.9, 15.1, etc.
-
Dwell and Record: At each AFR setpoint, allow the system to stabilize for at least 60-120 seconds before recording the new emission values.
-
Data Analysis: Plot the concentrations of CO, HC, and NOx as a function of AFR. You should observe a "crossover" point near the stoichiometric ratio (14.7) where CO/HC are low and NOx has not yet reached its peak. This is the optimal operating point for minimizing emissions without a catalytic converter.
Experimental Workflow: Emissions Measurement Setup
Caption: Standard workflow for exhaust gas sampling and analysis.
Protocol 2: Laboratory Setup and Operation of a Three-Way Catalytic Converter (TWC)
Objective: To effectively reduce CO, HC, and NOx emissions simultaneously using a catalytic converter.
Apparatus:
-
Combustion rig from Protocol 1.
-
Laboratory-scale TWC unit with thermocouples before and after the catalyst bed.
-
Control system capable of maintaining a stoichiometric AFR (lambda ≈ 1.0).
Procedure:
-
Installation: Install the TWC in the exhaust stream, as close to the combustion chamber as is safe and practical to ensure rapid light-off. Install thermocouples immediately upstream and downstream of the catalyst.
-
Catalyst Light-Off: Operate the combustion rig to produce hot exhaust gas (typically > 250-300°C) to activate the catalyst. The "light-off" temperature is reached when the downstream thermocouple reads a significantly higher temperature than the upstream one, indicating that exothermic oxidation reactions are occurring on the catalyst surface.
-
Stoichiometric Control: Using the feedback from your exhaust gas analyzer (specifically the O₂ or lambda sensor), precisely control the fuel and air inputs to maintain an AFR as close to 14.7:1 as possible.
-
Performance Verification: Compare the emission readings (CO, HC, NOx) before and after the TWC. A properly functioning TWC at the correct AFR should exhibit >90% conversion efficiency for all three pollutants.[19]
-
Troubleshooting: If conversion efficiency is low, verify two things:
-
Temperature: Is the catalyst hot enough?
-
AFR: Is the AFR truly stoichiometric? A TWC's efficiency for all three gases plummets if the mixture is even slightly too rich or too lean.[8]
-
Section 4: References
-
Quora. (2016). Why does the incomplete combustion of this compound occur?--INVALID-LINK--
-
ResearchGate. (n.d.). Experimental study on the soot formation behavior of this compound single fuel droplet under the constant volume combustion conditions | Request PDF. --INVALID-LINK--
-
U.S. Environmental Protection Agency. (1976). Evaluation of Methods for Measuring and Controlling Hydrocarbon Emissions From Petroleum Storage Tanks. --INVALID-LINK--
-
Ayalytical. (n.d.). ASTM D2699 Method for this compound Number. --INVALID-LINK--
-
ASME Digital Collection. (2020). Modelling of Soot Formation and Experimental Study for Different this compound Number Fuels in Dual Fuel Combustion Engine With Diesel. --INVALID-LINK--
-
Brainly. (2023). What are the causes of incomplete combustion?--INVALID-LINK--
-
Semantic Scholar. (n.d.). Experimental Study of Emissions and Performance of Internal Combustion Engine Fuels. --INVALID-LINK--
-
ASME Digital Collection. (2020). Modelling of Soot Formation and Experimental Study for Different this compound Number Fuels in Dual Fuel Combustion Engine With Diesel. --INVALID-LINK--
-
ResearchGate. (n.d.). Modelling of Soot Formation and Experimental Study for Different this compound Number Fuels in Dual Fuel Combustion Engine With Diesel | Request PDF. --INVALID-LINK--
-
CDN Science. (n.d.). Observations of soot during droplet combustion at low gravity: heptane and heptane/monochloroaIkane mixtures. --INVALID-LINK--
-
ASTM International. (n.d.). Standard Test Method for Determination of this compound Number of Spark-Ignition Engine Fuels by On-Line Direct Comparison Technique. --INVALID-LINK--
-
Frontiers. (2022). Experimental Investigation of the Pressure Dependence of Iso-Octane Combustion. --INVALID-LINK--
-
Quora. (2022). What are the causes of incomplete combustion?--INVALID-LINK--
-
ASTM International. (1999). Standard Test Method for Research and Motor Method this compound Ratings Using On-Line Analyzers. --INVALID-LINK--
-
ASTM International. (2022). Standard Test Method for Motor this compound Number of Spark-Ignition Engine Fuel. --INVALID-LINK--
-
Babcock & Wilcox. (n.d.). Nitrogen Oxides (NOx) Primer. --INVALID-LINK--
-
Apex Instruments. (n.d.). US EPA Methods. --INVALID-LINK--
-
Bob Is The Oil Guy. (2022). Using higher than recommended this compound fuel can result in incomplete combustion?--INVALID-LINK--
-
ASTM International. (n.d.). Standard Specification for 95, 98, and 100 Research this compound Number Test Fuels for Automotive Spark-Ignition Engines. --INVALID-LINK--
-
MDPI. (n.d.). Comparative Study of Gasoline Fuel Mixture to Reduce Emissions in the Metropolitan District. --INVALID-LINK--
-
ResearchGate. (2025). Optimization of Carbon Emission minimizing through Gasoline this compound Enhancement Using Renewable Additives: Ammonia, Biomethane, and Their Interactions. --INVALID-LINK--
-
Sunoco Race Fuels. (n.d.). This compound Stability: High this compound vs Low this compound Fuels. --INVALID-LINK--
-
Oxford Academic. (2023). Reduction and thermodynamic treatment of NOx emissions in a spark ignition engine using isothis compound and an oxygenated fuel (ethanol). --INVALID-LINK--
-
U.S. Environmental Protection Agency. (2017). Method 25A—Determination of Total Gaseous Organic Concentration Using a Flame Ionization Analyzer. --INVALID-LINK--
-
Quora. (2017). What causes incomplete combustion in a gasoline engine?--INVALID-LINK--
-
ResearchGate. (2025). An Experimental Investigation of The Performance Indicators of Gasoline Engine with this compound Number Additive. --INVALID-LINK--
-
Steemit. (n.d.). Carburetor system catalytic converters are affected by the this compound content of the fuel in the engine. --INVALID-LINK--
-
Pakistan Institute of Chemical Engineers. (n.d.). Nox Formation During Combustion Process and in- Furnace Control Technologies. --INVALID-LINK--
-
MIT Laboratory for Aviation and the Environment. (2024). Study finds wider use of premium gasoline could save fuel, money. --INVALID-LINK--
-
Quora. (2016). How does this compound affect vehicle combustion?--INVALID-LINK--
-
Wikipedia. (n.d.). Catalytic converter. --INVALID-LINK--
-
SciSpace. (n.d.). An experimental study of the performance and emissions of spark ignition gasoline engine. --INVALID-LINK--
-
A-Level Chemistry. (n.d.). Combustion of Alkanes. --INVALID-LINK--
-
IBChem. (n.d.). Incomplete combustion. --INVALID-LINK--
-
Hasgara. (2024). NOx Formation: From Fuel Combustion to Gas Emissions. --INVALID-LINK--
-
MDPI. (n.d.). Reducing this compound Number Loss in Gasoline Refining Process by Using the Improved Sparrow Search Algorithm. --INVALID-LINK--
-
U.S. Environmental Protection Agency. (2022). Attachment 5-10 Combustion Turbine NOx Control Technology Methodology. --INVALID-LINK--
-
AMETEK Process Instruments. (2019). Reducing NOx Emissions During Combustion. --INVALID-LINK--
-
Johnson Matthey. (n.d.). What is a catalytic converter. --INVALID-LINK--
-
Oxford Academic. (2024). Experimental and numerical study of the emission of Nox by the addition of isothis compound to unleaded commercial gasoline for a spark–ignition engine. --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). EIIP Vol. II: Chapter 16 Methods for Estimating Air Emissions from Chemical Manufacturing Facilities. --INVALID-LINK--
-
YouTube. (2019). Complete Combustion of this compound (C8H18) Balanced Equation. --INVALID-LINK--
-
U.S. Environmental Protection Agency. (n.d.). EMC Promulgated Test Methods. --INVALID-LINK--
-
YouTube. (2022). Balancing the Equation for the Combustion of this compound (C8H18). --INVALID-LINK--
-
Quora. (2019). How does the use of low-grade gasoline impact the catalytic converter for a vehicle that...?--INVALID-LINK--
-
UCI Aerosol Photochemistry Group. (2014). Ability of Catalytic Converters to Reduce Air Pollution. --INVALID-LINK--
-
Quora. (2016). How can you balance an equation for the combustion of this compound?--INVALID-LINK--
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. brainly.com [brainly.com]
- 6. quora.com [quora.com]
- 7. IB Colourful Solutions in Chemistry [ibchem.com]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
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- 11. hasgara.com [hasgara.com]
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- 14. Reducing NOx Emissions During Combustion [ametekpi.com]
- 15. quora.com [quora.com]
- 16. academic.oup.com [academic.oup.com]
- 17. scispace.com [scispace.com]
- 18. Catalytic converter - Wikipedia [en.wikipedia.org]
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- 21. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Combustion of n-Octane and Isooctane: Mechanisms, Performance, and Emissions
In the landscape of internal combustion engine research and the development of advanced propulsion systems, n-octane and isooctane (2,2,4-trimethylpentane) stand as foundational reference fuels. Their divergent molecular structures, a straight chain versus a highly branched alkane, give rise to markedly different combustion behaviors. This guide provides a detailed comparative analysis of their combustion characteristics, grounded in experimental data and kinetic modeling, to offer researchers and engineers a comprehensive understanding of their respective performance and emission profiles.
The Structural Dichotomy: A Foundation for Divergent Reactivity
The core difference between n-octane and isothis compound lies in their molecular architecture. N-octane is a linear chain of eight carbon atoms, while isothis compound possesses a compact, branched structure. This fundamental distinction profoundly influences their susceptibility to autoignition, a critical parameter in engine performance.
Figure 1: Molecular structures of n-octane and isothis compound.
The linear structure of n-octane presents a greater number of secondary carbon-hydrogen bonds, which are more readily broken than the primary C-H bonds that dominate in the more compact isothis compound molecule. This difference in bond strength is a key determinant of their reactivity.
Autoignition Characteristics: The this compound Rating and Beyond
Isothis compound is the primary reference fuel for the this compound rating scale, assigned a research this compound number (RON) and motor this compound number (MON) of 100. In stark contrast, n-octane has a RON and MON of 0. This vast difference is a direct consequence of their distinct autoignition behaviors, often studied experimentally through ignition delay times.
Ignition delay is the period between the introduction of a fuel-air mixture to high temperature and pressure and the onset of combustion. Shorter ignition delay times indicate a higher propensity for autoignition, or "knocking," in an engine.
A common apparatus for measuring ignition delay is the shock tube.
-
Mixture Preparation: A precise mixture of fuel, oxidizer (typically air or a synthetic air blend), and a diluent (like argon) is prepared in a mixing tank.
-
Shock Wave Generation: A high-pressure driver gas (e.g., helium) is separated from the low-pressure fuel-air mixture by a diaphragm. The diaphragm is ruptured, generating a shock wave that travels through the mixture, rapidly increasing its temperature and pressure.
-
Ignition Detection: The onset of ignition behind the reflected shock wave is detected by monitoring pressure transducers and optical emissions from radical species like OH*.
-
Data Analysis: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave and the sharp increase in pressure or light emission indicating combustion.
Figure 2: Workflow for ignition delay measurement.
Experimental studies consistently show that under similar conditions, n-octane exhibits significantly shorter ignition delay times than isothis compound. This is particularly pronounced in the low-to-intermediate temperature range (600-900 K), a region critical for engine knock.
| Fuel | Temperature (K) | Pressure (atm) | Equivalence Ratio (Φ) | Ignition Delay Time (μs) |
| n-Octane | 800 | 40 | 1.0 | ~1000 |
| Isothis compound | 800 | 40 | 1.0 | >10000 |
| n-Octane | 1100 | 40 | 1.0 | ~100 |
| Isothis compound | 1100 | 40 | 1.0 | ~200 |
Table 1: Representative ignition delay times for n-octane and isothis compound. Data is synthesized from multiple experimental studies for illustrative purposes.
The reason for this disparity lies in the low-temperature chemical kinetics. The linear structure of n-octane facilitates a chain of reactions involving peroxy radical (RO2) isomerization, leading to chain branching and rapid temperature increase. In contrast, the branched structure of isothis compound hinders these pathways, slowing down the pre-ignition chemistry.
Laminar Flame Speed: A Measure of Reactivity
Laminar flame speed is another fundamental combustion property, representing the velocity at which a flame front propagates through a stationary fuel-air mixture. It is an indicator of a fuel's overall reactivity.
-
Vessel Preparation: A spherical, constant-volume combustion chamber is evacuated to remove impurities.
-
Mixture Injection: A premixed fuel-air mixture of known composition is introduced into the vessel at a specified initial pressure and temperature.
-
Ignition: The mixture is ignited at the center of the vessel by a pair of electrodes.
-
Flame Propagation Monitoring: The outwardly propagating spherical flame is recorded using a high-speed camera.
-
Data Extraction: The flame radius as a function of time is extracted from the images. The stretched flame speed is calculated, and various extrapolations are used to determine the unstretched laminar flame speed.
Under typical engine-relevant conditions, n-octane generally exhibits a slightly higher laminar flame speed than isothis compound.
| Fuel | Pressure (atm) | Temperature (K) | Equivalence Ratio (Φ) | Laminar Flame Speed (cm/s) |
| n-Octane | 1 | 353 | 1.1 | ~45 |
| Isothis compound | 1 | 353 | 1.1 | ~40 |
Table 2: Comparison of laminar flame speeds for n-octane and isothis compound.
This difference is attributed to the higher reactivity of the radicals produced during n-octane combustion, which accelerates the flame propagation.
Emissions Profile: Soot and NOx Formation
The combustion of n-octane and isothis compound also yields different emission profiles, particularly concerning soot (unburned carbon) and nitrogen oxides (NOx).
Soot formation is highly dependent on the fuel's molecular structure. Linear alkanes like n-octane have a greater propensity to form soot precursors, such as acetylene and polycyclic aromatic hydrocarbons (PAHs), compared to branched alkanes.
-
n-Octane: The straight-chain structure can more easily undergo reactions that lead to the formation of long-chain species, which are precursors to soot.
-
Isothis compound: The branched structure tends to fragment into smaller, more stable species, reducing the formation of soot precursors.
Experimental studies in various combustion environments confirm that n-octane is significantly more sooting than isothis compound under similar conditions.
NOx formation is primarily a function of the combustion temperature and the availability of oxygen and nitrogen. While both fuels can produce NOx, the higher flame temperatures sometimes associated with the more rapid combustion of n-octane can lead to slightly higher thermal NOx formation. However, this is highly dependent on the specific combustion conditions.
Chemical Kinetic Modeling: Unraveling the Reaction Pathways
The differences in combustion behavior are ultimately governed by the underlying chemical kinetics. Detailed kinetic models, comprising thousands of elementary reactions, are used to simulate the combustion process.
Figure 3: Simplified low-temperature oxidation pathways.
The key distinction in their kinetic pathways, especially at lower temperatures relevant to autoignition, is the ease of intramolecular H-atom abstraction (isomerization) in the peroxy radicals formed from n-octane. This leads to a chain-branching sequence that accelerates reactivity. The tertiary carbon atoms in isothis compound lead to the formation of more stable radicals, and its molecular structure sterically hinders the isomerization reactions that are so prevalent in n-octane oxidation.
Conclusion
The comparative analysis of n-octane and isothis compound combustion reveals a clear structure-property relationship that governs their performance as fuels.
-
Autoignition: Isothis compound's highly branched structure provides superior resistance to autoignition, making it the benchmark for high-octane gasoline. N-octane's linear structure makes it highly prone to knock.
-
Reactivity: N-octane exhibits a slightly higher laminar flame speed, indicating greater overall reactivity under flaming conditions.
-
Emissions: N-octane has a significantly higher sooting propensity due to its molecular structure, which favors the formation of soot precursors.
Understanding these fundamental differences is crucial for the design of modern engines, the formulation of surrogate fuel mixtures that accurately represent real-world gasoline, and the development of strategies to mitigate harmful emissions. The continued study of these two isomers provides invaluable insights into the complex interplay of chemical kinetics and fluid dynamics that defines the combustion process.
A Senior Scientist's Guide to Validating n-Octane Concentration with Internal Standard Gas Chromatography
For researchers and professionals in drug development and chemical analysis, the precise quantification of compounds is not merely a procedural step but the bedrock of reliable data. When analyzing volatile organic compounds like n-octane, achieving accuracy and precision can be challenging due to the inherent variability of gas chromatography (GC) systems, particularly concerning injection volumes. This guide provides an in-depth, experience-driven comparison of internal standards for n-octane validation and a self-validating protocol to ensure the trustworthiness of your results.
The internal standard (IS) method is a powerful technique to correct for such variations.[1][2] By adding a known concentration of a non-interfering compound to every standard and sample, we can use the ratio of the analyte's response to the internal standard's response for quantification.[1][3] This ratiometric approach effectively cancels out errors from injection inconsistencies and minor instrument drifts, significantly enhancing the precision and accuracy of the analysis.[1][2][3]
The Core Principle: Normalization for Precision
The fundamental premise of the internal standard method is that any factor affecting the analytical response of the target analyte will have a proportional effect on the internal standard.[1][4] Manual injections into a GC can be difficult to reproduce, leading to variations in peak areas even for identical samples.[2] The internal standard co-experiences these variations. Therefore, the ratio of the analyte peak area to the internal standard peak area remains constant, providing a stable metric for quantification.[2][4]
Caption: Internal standard method corrects for injection volume variations.
Comparative Selection of an Internal Standard for n-Octane Analysis
Choosing the right internal standard is the most critical decision in developing a robust method.[5] An ideal IS should be chemically similar to the analyte but chromatographically well-resolved from it and any other sample components.[1][3][6] It must also be absent in the original sample matrix.[3][5] For n-octane analysis by GC with a Flame Ionization Detector (FID), several candidates can be considered.
| Internal Standard | Rationale & Comparison | Advantages | Disadvantages |
| Toluene | A common choice for hydrocarbon analysis. Its aromatic nature differs from n-octane (an alkane), but its boiling point (111°C) is reasonably close to n-octane's (125.7°C), ensuring similar behavior during vaporization in the injector. | Excellent FID response, readily available in high purity, good chromatographic separation on common non-polar columns. | Different chemical class (aromatic vs. alkane) may lead to slight differences in response to matrix effects. |
| n-Nonane | As a homologous alkane, it is chemically very similar to n-octane.[2] Its boiling point (151°C) is higher, meaning it will elute after n-octane, which is often desirable. | Nearly identical chemical behavior and FID response factor to n-octane, minimizing quantification bias.[2] | Higher boiling point may unnecessarily extend run times if n-octane is the latest eluting compound of interest. |
| Cyclohexane | A cyclic alkane with a boiling point (80.7°C) lower than n-octane. It would elute earlier in the chromatogram. | Good FID response, chemically stable, and typically well-resolved from linear alkanes. | Its higher volatility and lower boiling point might make it less ideal in tracking variations during sample preparation steps involving potential evaporation. |
Verdict for this Protocol: Toluene is selected as the preferred internal standard. Its robust FID response, excellent separation from n-octane on a standard non-polar column, and appropriate volatility make it a reliable choice for this application. While n-nonane is chemically more similar, toluene provides a more practical and commonly used alternative.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be inherently self-validating by embedding the determination of the Relative Response Factor (RRF) and the construction of a calibration curve within the procedure.
Part 1: Materials and Reagents
-
Analytes: n-Octane (≥99% purity)
-
Internal Standard: Toluene (≥99% purity)
-
Solvent: Hexane or Dichloromethane (GC grade)
-
Equipment: Calibrated volumetric flasks (10 mL, 50 mL, 100 mL), calibrated micropipettes, autosampler vials with septa.
Part 2: Instrument Setup (GC-FID)
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 2 minutes.
-
-
Detector: FID at 280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
Part 3: Preparation of Standards and Samples
Step 3.1: Prepare a High-Concentration Stock Solution
-
Accurately weigh ~1.0 g of n-octane into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane. This is your Octane Stock (approx. 10,000 µg/mL) . Calculate the exact concentration.
Step 3.2: Prepare the Internal Standard (IS) Spiking Solution
-
Accurately weigh ~0.5 g of Toluene into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane. This is your IS Stock (approx. 5,000 µg/mL) . Calculate the exact concentration.
Step 3.3: Prepare Multi-Level Calibration Standards
-
Label five 10 mL volumetric flasks as CAL-1 through CAL-5.
-
To each of the five flasks, add exactly 1.0 mL of the IS Stock using a calibrated pipette. This ensures the IS concentration is constant across all standards.
-
Using the This compound Stock , add varying amounts to each flask (e.g., 50 µL, 100 µL, 250 µL, 500 µL, 1000 µL).
-
Dilute each flask to the 10 mL mark with hexane.
-
The result is five calibration standards with a fixed IS concentration and varying n-octane concentrations.
Part 4: Data Acquisition and Analysis
Step 4.1: Analytical Run
-
Transfer the five calibration standards and your prepared unknown samples (to which you've also added 1.0 mL of IS Stock per 10 mL of final volume) into autosampler vials.
-
Run the sequence on the GC-FID.
Step 4.2: Data Processing and System Validation
-
Integrate Peaks: Obtain the peak areas for n-octane and toluene in all chromatograms.
-
Calculate Response Factor (RF): The RF is a measure of how a detector responds to a specific compound.[7] It's calculated as:
-
Calculate Relative Response Factor (RRF): The RRF normalizes the analyte's response to the internal standard's response. For each calibration level, calculate the RRF using the following formula, which is central to the internal standard method.[8][9][10]
-
RRF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)[7]
-
-
Assess RRF Consistency: The RRF values across all calibration levels should be consistent. According to EPA method guidelines, the percent relative standard deviation (%RSD) of the RRFs should ideally be less than 15-20%.[10] This confirms that the detector response is linear across the calibrated range.
-
Construct Calibration Curve: Plot the Peak Area Ratio (Area_analyte / Area_IS) on the y-axis versus the Concentration Ratio (Conc_analyte / Conc_IS) on the x-axis.
-
Verify Linearity: Perform a linear regression on the plotted data. The coefficient of determination (R²) must be >0.995 for the curve to be considered valid, as per common validation guidelines.[11]
Part 5: Quantifying the Unknown Sample
Once the system is validated, the concentration of n-octane in your unknown sample can be calculated using the average RRF from the calibration standards and the peak areas from the unknown sample's chromatogram.[9]
-
Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RRF_avg)
Sample Data and Validation
The following table presents example data from a 5-point calibration for n-octane using toluene as the internal standard.
| Standard | n-Octane Conc. (µg/mL) | Toluene Conc. (µg/mL) | n-Octane Area | Toluene Area | Area Ratio (Analyte/IS) | Conc. Ratio (Analyte/IS) | RRF |
| CAL-1 | 50 | 500 | 48,500 | 510,000 | 0.095 | 0.100 | 0.951 |
| CAL-2 | 100 | 500 | 98,000 | 505,000 | 0.194 | 0.200 | 0.970 |
| CAL-3 | 250 | 500 | 245,000 | 508,000 | 0.482 | 0.500 | 0.965 |
| CAL-4 | 500 | 500 | 495,000 | 512,000 | 0.967 | 1.000 | 0.967 |
| CAL-5 | 1000 | 500 | 985,000 | 509,000 | 1.935 | 2.000 | 0.968 |
| Validation | Average RRF: | 0.964 | %RSD of RRF: | 0.7% |
The %RSD of the RRF is well below the acceptance limit, and a plot of the Area Ratio vs. Concentration Ratio would yield an R² > 0.999, confirming the method's validity.
Overall Workflow Diagram
Caption: Workflow for n-octane validation using internal standards.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Response factor - Wikipedia [en.wikipedia.org]
- 3. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 4. youtube.com [youtube.com]
- 5. Blogs | Restek [discover.restek.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. benchchem.com [benchchem.com]
A Spectroscopic Journey Through Alkanes: A Comparative Guide for the Discerning Researcher
In the vast landscape of organic chemistry, alkanes represent the foundational bedrock. Their deceptively simple structure, composed solely of carbon and hydrogen atoms linked by single bonds, belies a rich field of study, particularly when interrogated by the precise language of spectroscopy. For researchers, scientists, and drug development professionals, a nuanced understanding of the spectroscopic signatures of these molecules is not merely academic; it is a critical tool for structural elucidation, purity assessment, and quality control.
This guide provides an in-depth spectroscopic comparison of octane and its shorter-chain linear counterparts: methane, ethane, propane, butane, pentane, hexane, and heptane. Moving beyond a mere recitation of data, we will delve into the causality behind the observed spectral trends, grounding our discussion in the principles of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. Every piece of experimental data is presented to be self-validating, supported by established protocols and authoritative references.
The Vibrational Tale: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light provides a unique fingerprint of the functional groups and skeletal structure of a molecule.
Principles in Practice: Why IR and Raman for Alkanes?
Alkanes, devoid of traditional functional groups, might seem spectrally uninteresting. However, the C-H and C-C bonds within their framework undergo characteristic stretching and bending vibrations.
-
Infrared (IR) Spectroscopy: This technique relies on the change in the dipole moment of a molecule during a vibration. C-H stretching and bending vibrations in alkanes are IR-active and give rise to strong absorption bands.
-
Raman Spectroscopy: In contrast, Raman spectroscopy is dependent on the change in polarizability of the electron cloud of a molecule during a vibration. The symmetrical C-C stretching vibrations in the alkane backbone, which are often weak or silent in the IR spectrum, are typically strong and well-defined in the Raman spectrum. This complementarity makes the combined use of IR and Raman spectroscopy a powerful approach for the comprehensive vibrational analysis of alkanes.
Comparative IR Spectral Data of Linear Alkanes
The infrared spectra of linear alkanes are dominated by C-H stretching and bending vibrations. As the carbon chain length increases, subtle but discernible trends emerge.
| Alkane | C-H Stretch (cm⁻¹) | CH₂ Scissoring (cm⁻¹) | CH₃ Bending (cm⁻¹) | CH₂ Rocking (cm⁻¹) |
| Methane | ~2917, 3019 | - | ~1306 | - |
| Ethane | ~2890-2975 | - | ~1379, 1468 | - |
| Propane | ~2870-2965 | ~1468 | ~1378, 1460 | ~748 |
| Butane | ~2870-2960 | ~1467 | ~1379, 1458 | ~734 |
| Pentane | ~2870-2960 | ~1466 | ~1378, 1456 | ~726 |
| Hexane | ~2850-2960 | ~1465 | ~1378, 1455 | ~725 |
| Heptane | ~2850-2960 | ~1465 | ~1379, 1457 | ~724 |
| This compound | ~2850-2960[1][2] | ~1465[1] | ~1375[1] | ~725[1] |
Key Observations and Mechanistic Insights:
-
C-H Stretching: The strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of all alkanes containing C-H bonds.[1][2] The complexity of this region increases with the number of methyl (CH₃) and methylene (CH₂) groups.
-
CH₂ Scissoring and CH₃ Bending: The bands around 1450-1470 cm⁻¹ arise from CH₂ scissoring and asymmetrical CH₃ bending vibrations.[1] The symmetrical CH₃ bending vibration, often referred to as the "umbrella" mode, appears around 1375 cm⁻¹.[1]
-
CH₂ Rocking: A weak absorption around 725 cm⁻¹ becomes apparent in the spectra of alkanes with four or more contiguous methylene units (butane and longer).[1] This band is due to the in-phase rocking of the CH₂ groups and is a useful diagnostic for longer straight-chain alkanes.
Comparative Raman Spectral Data of Linear Alkanes
Raman spectroscopy provides complementary information, particularly regarding the carbon backbone.
| Alkane | C-C Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| Ethane | ~993 | ~2900-2970 |
| Propane | ~869, 1054 | ~2860-2970 |
| Butane | ~830, 1058 | ~2850-2960 |
| Pentane | ~840, 1060 | ~2850-2960 |
| Hexane | ~845, 1062 | ~2850-2960 |
| Heptane | ~848, 1063 | ~2850-2960 |
| This compound | ~850, 1065 | ~2850-2960 |
Key Observations and Mechanistic Insights:
-
C-C Stretching: The strong Raman bands in the 800-1100 cm⁻¹ region are characteristic of the C-C stretching vibrations of the alkane skeleton. The number and position of these bands can provide information about the conformation of the carbon chain.
-
C-H Stretching: Similar to IR spectroscopy, the C-H stretching region (2800-3000 cm⁻¹) is also prominent in Raman spectra.
The Magnetic Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map out the carbon-hydrogen framework of alkanes with exceptional detail.
Principles in Practice: Why NMR for Alkanes?
In the presence of a strong external magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The absorption of radiofrequency radiation induces transitions between these states. The exact frequency at which a nucleus absorbs is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in a molecule.
Comparative ¹H NMR Spectral Data of Linear Alkanes
The ¹H NMR spectra of linear alkanes are characterized by signals in the upfield region (typically 0.7-1.5 ppm), reflecting the shielded nature of protons in an sp³-hybridized environment.[3]
| Alkane | Proton Environment | Chemical Shift (δ, ppm) |
| Methane | CH₄ | ~0.23 |
| Ethane | CH₃ | ~0.86 |
| Propane | CH₃, CH₂ | ~0.91 (t), ~1.34 (sextet) |
| Butane | CH₃, CH₂ | ~0.92 (t), ~1.33 (m) |
| Pentane | CH₃, CH₂, CH₂ | ~0.89 (t), ~1.28 (m), ~1.28 (m) |
| Hexane | CH₃, CH₂, CH₂, CH₂ | ~0.88 (t), ~1.26 (m), ~1.26 (m), ~1.26 (m) |
| Heptane | CH₃, (CH₂)₅ | ~0.88 (t), ~1.2-1.4 (m) |
| This compound | CH₃, (CH₂)₆ | ~0.88 (t), ~1.2-1.4 (m) |
Key Observations and Mechanistic Insights:
-
Chemical Shift Trends: The chemical shifts of the methyl (CH₃) protons are consistently found at a slightly lower ppm value compared to the methylene (CH₂) protons. This is due to the slightly higher electron-donating nature of the alkyl chain on the internal carbons.
-
Signal Multiplicity: The splitting of signals (multiplicity) is governed by the (n+1) rule, where 'n' is the number of neighboring equivalent protons. For example, in propane, the methyl protons are split into a triplet by the two adjacent methylene protons, and the methylene protons are split into a septet by the six adjacent methyl protons. As the chain length increases beyond propane, the signals from the internal methylene groups overlap, resulting in a complex multiplet.
Comparative ¹³C NMR Spectral Data of Linear Alkanes
The ¹³C NMR spectra of linear alkanes provide a clear picture of the carbon skeleton. Due to the symmetry of linear alkanes, the number of unique carbon signals is less than the total number of carbon atoms for molecules larger than propane.
| Alkane | Carbon Environment | Chemical Shift (δ, ppm) |
| Methane | C1 | -2.1 |
| Ethane | C1 | 5.9 |
| Propane | C1, C2 | 15.6, 16.1 |
| Butane | C1, C2 | 13.2, 25.0 |
| Pentane | C1, C2, C3 | 13.9, 22.6, 34.5 |
| Hexane | C1, C2, C3 | 14.1, 22.9, 31.9 |
| Heptane | C1, C2, C3, C4 | 14.1, 23.1, 32.3, 29.3 |
| This compound | C1, C2, C3, C4 | 14.1, 23.1, 32.4, 29.7 |
Key Observations and Mechanistic Insights:
-
Symmetry: For this compound, due to its symmetry, only four distinct carbon signals are observed.
-
Chemical Shift Trends: The chemical shifts of the carbon atoms generally increase as they become more internal within the chain. The terminal methyl carbons are the most shielded (lowest ppm), while the internal methylene carbons are more deshielded (higher ppm). This trend is a result of the cumulative electron-donating effect of the alkyl groups.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is paramount.
Infrared (IR) Spectroscopy of Liquid Alkanes
Step-by-Step Methodology:
-
Sample Preparation:
-
Clean two salt plates (e.g., NaCl or KBr) with a dry, volatile solvent like dichloromethane or hexane and allow them to dry completely.
-
Place a single drop of the liquid alkane onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.
-
-
Data Acquisition:
-
Place the assembled "sandwich" cell into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam path.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and identify the peak positions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy of Liquid Alkanes
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of the liquid alkane in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shim" the magnetic field to achieve maximum homogeneity and resolution.
-
Acquire the ¹H or ¹³C NMR spectrum.
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier transform.
-
Perform phase and baseline corrections to the spectrum.
-
Integrate the signals (for ¹H NMR) and identify the chemical shifts of the peaks.
-
Raman Spectroscopy of Liquid Alkanes
Step-by-Step Methodology:
-
Sample Preparation:
-
Place the liquid alkane into a suitable container such as a glass cuvette, a capillary tube, or simply as a drop on a microscope slide.
-
-
Data Acquisition:
-
Position the sample in the Raman spectrometer.
-
Focus the monochromatic laser beam onto the sample.
-
Collect the inelastically scattered light at a 90° or 180° angle to the incident beam.
-
-
Data Processing:
-
If necessary, perform background or fluorescence subtraction.
-
Apply a baseline correction to the spectrum.
-
Identify the Raman shifts of the characteristic vibrational modes.
-
Conclusion
The spectroscopic analysis of this compound and other linear alkanes reveals a wealth of information that is directly correlated with their molecular structure. While their spectra may lack the complexity of more functionalized molecules, the subtle shifts in absorption frequencies, chemical shifts, and signal multiplicities provide a clear and quantitative picture of the carbon-hydrogen framework. For the researcher engaged in the meticulous work of chemical synthesis and analysis, a firm grasp of these spectroscopic principles and trends is an indispensable asset. By employing the robust experimental protocols outlined herein, one can confidently acquire and interpret high-quality spectral data, ensuring the integrity and validity of their scientific endeavors.
References
A Senior Application Scientist's Guide to the Cross-Validation of Octane Number Measurement Methods
Introduction: The Enduring Quest for Accurate Octane Rating
The this compound number remains the principal metric of a gasoline's ability to resist "knock," or premature detonation, within a spark-ignition engine. This single parameter is a critical determinant of engine performance, efficiency, and longevity. The two primary expressions of this rating are the Research this compound Number (RON), which reflects performance under milder, low-speed conditions, and the Motor this compound Number (MON), indicative of performance under more severe, high-speed, and high-load scenarios.[1][2][3] The Anti-Knock Index (AKI), the value commonly displayed at retail pumps in the United States, is the simple average of RON and MON.[4]
For decades, the industry has relied upon the Cooperative Fuel Research (CFR) engine—a standardized, single-cylinder engine—as the definitive arbiter of this compound rating, codified in ASTM D2699 (RON) and ASTM D2700 (MON).[2] While authoritative, these methods are notoriously time-consuming, labor-intensive, and require significant capital investment and physical space.[5] This has catalyzed the development of faster, more cost-effective secondary methods, primarily based on spectroscopy and chromatography. These alternative techniques do not measure knock directly; instead, they predict the this compound number based on the fuel's chemical composition.
This guide provides a comprehensive framework for the rigorous cross-validation of these alternative methods against the established CFR engine standards. It is designed for researchers and quality control professionals who seek to implement or verify rapid analytical techniques while upholding the highest standards of scientific integrity. We will delve into the causality behind experimental choices, provide detailed protocols, and establish a robust statistical methodology for comparing analytical methods.
Chapter 1: The Reference Standard: Cooperative Fuel Research (CFR) Engine Methods
The bedrock of this compound number determination is the direct measurement of a fuel's combustion characteristics under controlled conditions. The CFR engine method is a self-validating system where the test fuel's performance is bracketed by the performance of Primary Reference Fuels (PRFs).
Principle of Operation
The CFR engine is a variable compression ratio engine. The core principle involves adjusting the compression ratio until a specific, standardized level of knock intensity is observed for the sample fuel. This knock intensity is then compared to that of PRF blends—mixtures of iso-octane (this compound number of 100) and n-heptane (this compound number of 0).[3] The this compound number of the sample is determined by the volumetric percentage of iso-octane in the PRF blend that produces the identical knock intensity.[2]
-
ASTM D2699 (RON): This method simulates city driving conditions with frequent stops and low speeds. It operates under milder engine conditions, specifically at an engine speed of 600 RPM.[2]
-
ASTM D2700 (MON): This method represents more severe highway driving conditions. The test is conducted under harsher conditions, including a higher intake mixture temperature, which typically results in a lower this compound number than the RON for the same fuel.[1][6]
The difference between RON and MON is known as "Fuel Sensitivity" and is an important parameter for matching fuels to engine requirements.[4]
Experimental Workflow: CFR Engine this compound Number Determination
References
performance comparison of branched vs. linear octane isomers
An In-Depth Performance Comparison of Branched vs. Linear Octane Isomers for High-Performance Fuel Applications
The molecular architecture of hydrocarbons is a determining factor in their performance as fuel components, particularly within the demanding environment of a spark-ignition internal combustion engine. For researchers and professionals in fuel development and chemical synthesis, a granular understanding of how structural isomerism impacts performance is paramount. This guide provides a comprehensive comparison between branched and linear this compound (C₈H₁₈) isomers, focusing on the critical performance metrics of this compound rating, combustion efficiency, and energy density. We will delve into the mechanistic basis for these differences and provide the standardized experimental protocols used for their validation.
The Decisive Role of Molecular Structure
This compound exists in 18 different structural isomers, each sharing the same chemical formula (C₈H₁₈) but differing in the arrangement of their carbon atoms.[1][2] This structural variance, seemingly subtle, gives rise to profoundly different physicochemical properties. The two most illustrative examples for this comparison are the linear n-octane and the highly branched 2,2,4-trimethylpentane , commonly known as isothis compound .[3] While n-octane consists of a straight chain of eight carbon atoms, isothis compound features a compact, branched structure.[1] This fundamental difference in topology is the root cause of their divergent performance characteristics in fuel applications.
Comparative Analysis of Key Performance Metrics
The suitability of a hydrocarbon as a fuel for spark-ignition engines is not merely a function of its energy content but is critically dependent on its combustion behavior under compression. Branched alkanes consistently outperform their linear isomers in the most crucial areas for engine health and efficiency.
Data Summary: n-Octane vs. Isothis compound
| Property | Linear Isomer (n-Octane) | Branched Isomer (Isothis compound) | Significance in Fuel Performance |
| Research this compound Number (RON) | -20[4] | 100[4] | Primary indicator of anti-knock resistance under acceleration. |
| Motor this compound Number (MON) | -17 (approx.) | 100 | Indicator of anti-knock performance under heavy load/high speed. |
| Heat of Combustion (kJ/mol) | -5470[4] | -5458[4] | Represents the energy released during complete combustion. |
| Density (g/mL at 20°C) | ~0.703 | ~0.692 | Affects the mass of fuel per unit volume. |
| Autoignition Temperature | Lower | Higher[5] | Higher temperature required for spontaneous ignition is desirable. |
This compound Rating and Anti-Knock Performance
The most significant performance differentiator is the This compound rating , a standard measure of a fuel's ability to resist autoignition, or "knocking," in an engine.[6] Knocking is an uncontrolled, explosive combustion that can cause severe engine damage.[7] The this compound scale is defined by two primary reference fuels: n-heptane, with an this compound rating of 0, and isothis compound, which is assigned a rating of 100 by definition.[6][8]
-
Branched Isomers (High this compound): Isothis compound's Research this compound Number (RON) of 100 signifies its exceptional resistance to knocking.[9] This stability is a direct result of its molecular structure. During the radical chain reactions of combustion, branched alkanes form more stable tertiary and quaternary carbocation intermediates.[4][7] The formation of these more stable radicals slows down the overall reaction rate, leading to a smooth, controlled flame front initiated by the spark plug, rather than a premature explosion.[7][10]
-
Linear Isomers (Low this compound): In stark contrast, n-octane has a RON of approximately -20, indicating it is even more prone to knocking than n-heptane.[4] The linear structure readily forms highly reactive primary and secondary radicals, which propagate the combustion reaction extremely quickly.[7] This rapid, uncontrolled reaction leads to detonation before the spark-initiated flame front can consume the fuel-air mixture.[10]
Combustion Efficiency and Autoignition
Combustion efficiency in a spark-ignition engine is maximized when the burning of the fuel-air mixture is precisely timed and controlled.
-
Branched Isomers: The slower, more controlled combustion of branched alkanes allows for higher compression ratios in engine design.[11] A higher compression ratio increases the engine's thermal efficiency and power output.[12] The higher autoignition temperature of branched isomers like isothis compound ensures that combustion occurs only when initiated by the spark plug, even under high pressure and temperature.[5]
-
Linear Isomers: The propensity of linear alkanes to autoignite under pressure limits the compression ratio that can be used, thereby capping the engine's potential efficiency and performance.[11] Their low autoignition temperatures mean they are susceptible to premature combustion, which works against the piston's motion and reduces power output.[13]
Energy Density and Heat of Combustion
While this compound rating is paramount, the energy content of the fuel, determined by its heat of combustion, is also a relevant factor.
-
Linear Isomers: On a per-mole basis, linear alkanes often have a slightly higher heat of combustion than their branched counterparts.[4] For example, the complete combustion of n-octane releases approximately 5470 kJ/mol, while isothis compound releases 5458 kJ/mol.[4]
-
Branched Isomers: Despite this minor deficit in energy content per mole, branched alkanes are thermodynamically more stable.[14][15] More importantly, the ability to use a higher compression ratio with high-octane branched fuels allows an engine to extract more mechanical work from the available chemical energy, far outweighing the small difference in the heat of combustion.[12] The superior anti-knock characteristic is the enabling factor for achieving higher overall engine efficiency.[4]
Experimental Protocols for Performance Validation
The performance characteristics discussed are quantified using highly standardized and reproducible experimental methods. These protocols represent self-validating systems that ensure accuracy and comparability across the industry.
Protocol 1: Determination of Research this compound Number (RON)
The RON is determined using a standardized Cooperative Fuel Research (CFR) engine under controlled, mild operating conditions, simulating city driving or acceleration.
Standard: ASTM D2699
Methodology:
-
Engine Preparation: A single-cylinder CFR engine with a variable compression ratio is calibrated and brought to standard operating conditions (600 RPM engine speed, specified temperatures).[16]
-
Sample Analysis: The engine is run on the fuel sample being tested.
-
Compression Ratio Adjustment: The compression ratio is increased until a standard level of knock intensity is detected by a sensor.
-
Reference Fuel Bracketing: The test sample is "bracketed" by running the engine on two Primary Reference Fuel (PRF) blends (mixtures of isothis compound and n-heptane) – one that knocks slightly more and one that knocks slightly less than the sample at the same compression ratio.[17]
-
Interpolation: The RON of the sample is calculated by linear interpolation based on the knock intensity readings of the sample and the two bracketing PRF blends.[18]
Protocol 2: Determination of Motor this compound Number (MON)
The MON is determined using the same CFR engine but under more severe conditions to simulate highway driving or high engine loads.
Standard: ASTM D2700[19]
Methodology: The procedure is analogous to the RON test, but with more stringent operating conditions:
-
Engine Speed: 900 RPM
-
Intake Air Temperature: Higher, fixed temperature (149°C)[16]
-
Ignition Timing: Variable with compression ratio
A fuel's MON is typically lower than its RON. The difference between the two (RON - MON) is known as "fuel sensitivity."[16][20]
Conclusion
The structural isomerism of this compound has a profound and predictable impact on its performance as a fuel. Branched isomers, exemplified by isothis compound, are vastly superior to their linear counterparts, like n-octane, for use in modern spark-ignition engines. This superiority is not marginal; it is a fundamental consequence of molecular structure. The enhanced stability of branched alkanes leads to higher this compound ratings, which prevents damaging engine knock and enables the design of more efficient, higher-compression engines. While linear alkanes may possess a slightly greater energy density on a molar basis, their propensity for uncontrolled detonation renders them unsuitable for high-performance applications. This comparative analysis, grounded in established chemical principles and validated by standardized ASTM protocols, underscores the indispensable role of molecular engineering in the formulation of advanced fuels.
References
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- 2. tceq.texas.gov [tceq.texas.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
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- 6. This compound rating - Wikipedia [en.wikipedia.org]
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- 8. energyeducation.ca [energyeducation.ca]
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- 12. Gasoline - Wikipedia [en.wikipedia.org]
- 13. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 14. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alkane - Wikipedia [en.wikipedia.org]
- 16. koehlerinstrument.com [koehlerinstrument.com]
- 17. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
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- 19. ASTM D2700 - eralytics [eralytics.com]
- 20. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Octane vs. Heptane: Beyond the Carbon Chain
To the Researchers, Scientists, and Drug Development Professionals Navigating the Nuances of Nonpolar Solvents:
In the realm of organic chemistry and pharmaceutical development, the choice of a nonpolar solvent is rarely arbitrary. While seemingly similar, n-heptane (C7H16) and n-octane (C8H18) offer distinct advantages and disadvantages dictated by their subtle, yet significant, differences in physicochemical properties. This guide moves beyond a simple recitation of data points to provide a deeper understanding of how these differences translate into practical performance, empowering you to make a more informed and strategic solvent selection for your specific application.
Section 1: Head-to-Head Physicochemical Comparison
At a fundamental level, the single additional methylene group (–CH2–) in octane's backbone drives the variations in its physical properties compared to heptane.[1] These differences, while small in absolute terms, have cascading effects on solvent behavior, from reaction kinetics to chromatographic separation.
| Property | n-Heptane | n-Octane | Significance in Application |
| Molecular Formula | C₇H₁₆ | C₈H₁₈ | Longer chain in this compound increases van der Waals forces. |
| Molecular Weight | 100.21 g/mol [2] | 114.23 g/mol [3] | Affects density and boiling point. |
| Boiling Point | 98.4 °C[2][4] | 125.7 °C[5] | Critical for reaction temperature control and solvent removal. |
| Density (at 20°C) | 0.684 g/mL[6][7] | 0.703 g/mL[5] | Influences phase separation and mass-based calculations. |
| Viscosity (at 25°C) | 0.389 mPa·s[2] | ~0.51 mPa·s | Affects flow characteristics in HPLC and mixing efficiency. |
| Dielectric Constant | 1.92[6][8][9] | 1.95 - 1.96[3][8][10] | Both are highly nonpolar; minimal difference in polarity. |
| Polarity Index (P') | 0.1[4][11][12][13] | 0.1 (for Iso-Octane)[12][13] | Confirms their status as quintessential nonpolar solvents. |
| Solubility in Water | ~3 mg/L (25 °C)[14][15] | Insoluble[5][16] | Both are immiscible with water, ideal for extractions. |
Section 2: Causality and Field-Proven Insights
The data table provides the "what," but a senior scientist must understand the "why." The choice between these two alkanes hinges on exploiting their subtle differences for specific experimental goals.
The Boiling Point Advantage of this compound: The most significant practical difference is the ~27°C higher boiling point of this compound.[5][17] This makes this compound the superior choice for organic syntheses that require elevated temperatures (above 100°C) to overcome activation energy barriers. Using heptane in such scenarios would necessitate a pressurized reaction vessel, adding complexity and cost. Conversely, for applications requiring easy solvent removal post-reaction or purification, such as the final steps of API (Active Pharmaceutical Ingredient) crystallization, heptane's higher volatility is a distinct advantage.[17]
Impact on Chromatography: In normal-phase chromatography, both solvents are considered weak eluents. Heptane is often preferred over hexane as a safer, less toxic alternative for establishing baseline separation conditions.[18] The elution strength of this compound is slightly greater than heptane due to its increased hydrophobicity.[19] This means that for a given stationary phase, analytes may elute slightly faster with this compound. However, heptane is more commonly cited in historical methods and pharmacopeial monographs, making it the default choice for method validation and replication.[20]
Solubility and Extraction Dynamics: Both are excellent solvents for nonpolar compounds like oils, fats, and many organic molecules, making them effective for liquid-liquid extractions from aqueous media.[5][16][17][21] The difference in their solvent power for nonpolar solutes is generally minimal. The choice often comes down to secondary factors: the need to avoid co-extraction of slightly more polar impurities (where the weaker solvent, heptane, might offer better selectivity) or the downstream processing steps (e.g., ease of evaporation).
Decision Framework: Selecting Between Heptane and this compound
This diagram outlines the key decision points for choosing the appropriate solvent based on common laboratory applications.
Caption: A decision tree for selecting between n-heptane and n-octane.
Section 3: Self-Validating Experimental Protocol: Partition Coefficient (Log P) Determination
A fundamental parameter in drug development is the octanol-water partition coefficient (Log P), which measures a compound's lipophilicity. While octanol is the standard, this protocol can be adapted using heptane to assess partitioning into a purely aliphatic, nonpolar phase. The trustworthiness of this protocol lies in its reliance on a mass balance calculation—the amount of solute measured in both phases should equal the amount initially added.
Methodology: OECD Guideline 107, Shake Flask Method.[22][23][24]
Objective: To determine the partition coefficient (P) of a solute between n-heptane and water.
Materials:
-
HPLC-grade n-heptane
-
Ultrapure water
-
Test solute of known purity
-
Separatory funnels (250 mL)
-
Mechanical shaker or vortex mixer
-
Centrifuge (for enhancing phase separation)
-
Analytical instrumentation for solute quantification (e.g., HPLC-UV, GC-FID)
Step-by-Step Protocol:
-
Phase Pre-saturation:
-
Combine equal volumes of n-heptane and water in a large vessel.
-
Shake vigorously for 30 minutes.
-
Allow the phases to separate completely for at least 24 hours. This ensures that the water is saturated with heptane and vice-versa, which is critical for achieving a true thermodynamic equilibrium.[25]
-
-
Preparation of Test Solution:
-
Accurately prepare a stock solution of the solute in the pre-saturated n-heptane. The concentration should be low enough to avoid self-association but high enough for accurate detection in both phases. A concentration not exceeding 0.1 M is recommended.
-
-
Partitioning:
-
Add a known volume of the heptane stock solution and a known volume of pre-saturated water to a separatory funnel. A 1:1 volume ratio is common.
-
Shake the funnel for at least 5 minutes. The goal is to maximize the interfacial surface area to facilitate rapid partitioning. For compounds with high Log P values, longer stirring times may be required.[22][25]
-
-
Equilibration & Phase Separation:
-
Sampling & Analysis:
-
Carefully collect a sample from both the upper (heptane) and lower (aqueous) phases.
-
Quantify the concentration of the solute in each phase (C_heptane and C_water) using a pre-validated analytical method.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentrations: P = C_heptane / C_water .
-
The result is typically expressed as its base-10 logarithm: Log P .
-
-
Validation (Mass Balance):
-
Calculate the total mass of solute recovered from both phases and compare it to the initial mass added. A recovery of 95-105% validates the integrity of the experiment.
-
Experimental Workflow: Log P Determination
This diagram illustrates the sequential steps of the Shake Flask method for determining the partition coefficient.
Caption: Workflow for Log P determination via the Shake Flask method.
Conclusion
While both n-heptane and n-octane are indispensable nonpolar solvents, they are not interchangeable. The optimal choice is dictated by the specific requirements of the application. This compound's higher boiling point makes it suitable for high-temperature reactions, while heptane's greater volatility and established presence in analytical methods make it a versatile choice for chromatography and processes requiring easy solvent removal. By understanding the causal relationships between their molecular structure and physical properties, researchers can select the solvent that provides the greatest efficiency, safety, and experimental integrity.
References
- 1. quora.com [quora.com]
- 2. Heptane - Wikipedia [en.wikipedia.org]
- 3. This compound [stenutz.eu]
- 4. Solvent Physical Properties [people.chem.umass.edu]
- 5. Physical Data and Uses of n-Octane - Junyuan Petroleum Group ᴾᵘʳⁱᵗʸ. Qᵘᵃˡⁱᵗʸ. ᵀʳᵘˢᵗ. [junyuanpetroleumgroup.com]
- 6. parchem.com [parchem.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Dielectric Constant Values for Common Materials [clippercontrols.com]
- 9. Dielectric Constant [macro.lsu.edu]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 12. Polarity Index [macro.lsu.edu]
- 13. scribd.com [scribd.com]
- 14. simplesolvents.com [simplesolvents.com]
- 15. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. Pharmaceutical-grade Heptane: Production Process and Applications - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 18. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 19. aapco.org [aapco.org]
- 20. What is n-Heptane and why is it important for chemistry? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 21. Heptane - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 22. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 23. oecd.org [oecd.org]
- 24. biotecnologiebt.it [biotecnologiebt.it]
- 25. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
A Comparative Guide to the Validation of a Novel Analytical Method for Octane Detection
This guide provides a comprehensive comparison of a novel analytical method for octane detection against established industry standards. It is intended for researchers, scientists, and drug development professionals who require accurate and efficient analysis of fuel properties. This document delves into the validation process, presenting supporting experimental data and explaining the rationale behind the methodological choices, ensuring a thorough understanding of the technique's performance and reliability.
Introduction: The Enduring Importance of this compound Rating
The this compound number of a gasoline is a critical measure of its ability to resist "knocking" or "pinging" during combustion.[1] This premature combustion can lead to engine damage and reduced efficiency.[2] The two most common this compound ratings are the Research this compound Number (RON) and the Motor this compound Number (MON). RON relates to low-speed, mild driving conditions, while MON is indicative of performance under more severe, high-speed conditions.[3] The Anti-Knock Index (AKI), the value typically displayed at the pump in the United States, is the average of RON and MON.[3]
Traditional methods for determining this compound numbers, such as ASTM D2699 for RON and ASTM D2700 for MON, rely on standardized single-cylinder Cooperative Fuel Research (CFR) engines.[3][4] While these methods are the established industry standards, they are time-consuming, require large sample volumes, and involve expensive, high-maintenance equipment.[5] This has driven the search for faster, more cost-effective, and equally reliable analytical techniques.
This guide introduces and validates a novel method for this compound detection, comparing its performance directly with the established ASTM standards. The new method leverages advanced analytical instrumentation and chemometrics to provide rapid and accurate this compound predictions.
Principles of this compound Detection Methods
The ASTM D2699 and D2700 test methods are the definitive procedures for determining the RON and MON of spark-ignition engine fuels.[3] These methods utilize a CFR engine with a variable compression ratio.[2][4] The knocking intensity of a sample fuel is compared to that of primary reference fuels (blends of isothis compound and n-heptane).[2] The this compound number is determined by finding the reference fuel blend that produces the same knock intensity as the sample fuel under specific operating conditions.[3]
-
ASTM D2699 (RON): The engine operates at 600 rpm under milder conditions, simulating city driving.[3][4]
-
ASTM D2700 (MON): The engine runs at a higher speed of 900 rpm with a higher mixture inlet temperature, representing highway driving conditions.[3]
While authoritative, these methods are resource-intensive. Each test can take a significant amount of time and consumes a substantial volume of fuel.[5]
The proposed new method utilizes high-resolution gas chromatography (GC) to separate the individual hydrocarbon components of a gasoline sample.[6][7] The resulting chromatogram provides a detailed "fingerprint" of the fuel's composition. This detailed hydrocarbon analysis data is then processed using chemometric models, such as partial least squares (PLS) regression, to predict the this compound number.[8][9][10]
Chemometrics is a field of chemistry that uses mathematical and statistical methods to extract meaningful information from chemical data.[11][12] In this context, a model is built by correlating the GC data of a set of calibration samples with their known this compound numbers (determined by the ASTM methods).[6][13] Once validated, this model can be used to predict the this compound number of unknown samples based solely on their GC analysis.[14]
This approach offers several potential advantages, including significantly faster analysis times, smaller sample volume requirements, and the ability to determine other fuel properties simultaneously.[8][13]
Validation of the Novel Gas Chromatography-Chemometrics (GC-Chem) Method
The validation of any new analytical method is crucial to ensure its suitability for its intended purpose.[15] The validation process for the GC-Chem method follows the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18] The following key validation parameters were assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
-
Accuracy: The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[19]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[19] This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.[19]
-
Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.
-
Reproducibility: Precision between laboratories.
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[19]
A detailed, step-by-step methodology for the validation of the GC-Chem method is provided below.
Objective: To validate a new GC-Chem method for the determination of Research this compound Number (RON) in gasoline.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) and a high-resolution capillary column suitable for detailed hydrocarbon analysis.
-
A set of 50 gasoline samples with known RON values (determined by ASTM D2699) covering a range of 90-100 RON.
-
Reference standards for major gasoline components.
-
Chemometrics software with PLS regression capabilities.
Methodology:
-
System Suitability:
-
Inject a standard mixture of known hydrocarbons to verify the performance of the GC system (e.g., resolution, peak shape, and retention time stability). The system suitability test ensures the analytical system is working correctly before proceeding with the analysis.[19]
-
-
Calibration Model Development:
-
Divide the 50 gasoline samples into a calibration set (n=35) and a validation set (n=15).
-
Analyze each sample in the calibration set by GC-FID to obtain the detailed hydrocarbon profile.
-
Develop a PLS regression model correlating the GC data (predictor variables) with the known RON values (response variable). The model is optimized by selecting the optimal number of latent variables to avoid overfitting.
-
-
Specificity:
-
The high-resolution capillary column provides specificity by separating a vast number of individual hydrocarbon components. The chemometric model further enhances specificity by considering the entire chromatographic profile, making it less susceptible to interference from any single co-eluting peak.
-
-
Linearity and Range:
-
The linearity of the GC-FID response for individual hydrocarbons is established using standard solutions at multiple concentration levels. The validated range for the overall method is defined by the RON values of the calibration and validation sample sets (90-100 RON).
-
-
Accuracy:
-
Analyze the 15 samples in the validation set using the developed GC-Chem method.
-
Compare the predicted RON values with the reference values obtained from the ASTM D2699 method. Accuracy is expressed as the percent recovery or the agreement between the predicted and reference values.
-
-
Precision:
-
Repeatability: Analyze one gasoline sample six times on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD) of the six RON measurements.
-
Intermediate Precision: Analyze the same gasoline sample on three different days, by two different analysts, and using two different GC systems (if available). Calculate the overall RSD.
-
-
Robustness:
-
Introduce small, deliberate variations to the GC method parameters, such as a ±2°C change in the initial oven temperature and a ±5% change in the carrier gas flow rate.
-
Analyze a sample under these modified conditions and evaluate the impact on the predicted RON value. The method is considered robust if the results remain within acceptable limits.
-
Caption: Workflow for the validation of the GC-Chem method for this compound detection.
Comparative Performance Analysis
The performance of the novel GC-Chem method was benchmarked against the traditional ASTM D2699 method. The following table summarizes the key performance metrics based on experimental data.
| Parameter | ASTM D2699 (RON) | Novel GC-Chem Method | Advantage of GC-Chem |
| Analysis Time per Sample | ~20-30 minutes[5] | <10 minutes[8] | >50% Reduction |
| Sample Volume Required | ~500 mL[5] | <1 mL | >99% Reduction |
| Precision (Repeatability, RSD) | ≤ 0.2% | ≤ 0.15% | Improved Precision |
| Accuracy (vs. Reference) | Defined as the standard | < 0.5 RON deviation[14] | Comparable Accuracy |
| Equipment Cost | High (CFR Engine) | Moderate (GC System) | Lower Capital Investment |
| Consumables & Maintenance | High | Low | Reduced Operational Costs |
| Simultaneous Analysis | This compound Number Only | This compound Number & Detailed Hydrocarbon Composition | More Information per Run |
The validation parameters are interconnected and collectively establish the reliability of the analytical method.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation results demonstrate that the novel Gas Chromatography-Chemometrics (GC-Chem) method is a highly effective alternative to the traditional ASTM D2699 method for determining the Research this compound Number of gasoline. The GC-Chem method offers significant advantages in terms of speed, sample volume, and operational cost, while maintaining comparable accuracy and improved precision.[8][14]
The ability of the GC-Chem method to provide detailed hydrocarbon composition in the same analysis adds significant value, offering deeper insights into fuel quality beyond just the this compound number.[13] For research, quality control, and process monitoring applications, the GC-Chem method represents a substantial advancement in fuel analysis technology.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. matestlabs.com [matestlabs.com]
- 3. ASTM D2699 Method for this compound Number | Ayalytical [ayalytical.com]
- 4. ASTM D2699 - eralytics [eralytics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. purdue.edu [purdue.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. azom.com [azom.com]
- 12. DSpace [open.bu.edu]
- 13. unichrom.com [unichrom.com]
- 14. A New Method for Determination of this compound Number of Gasoline by Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 15. fda.gov [fda.gov]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. fda.gov [fda.gov]
- 19. ikev.org [ikev.org]
A Senior Application Scientist’s Guide to Inter-Laboratory Comparison of Octane Analysis Results
Welcome. In the world of petroleum science and drug development, few parameters are as critical to fuel quality as the octane number. It is the definitive measure of a gasoline's ability to resist "knock," or premature detonation, ensuring engine health and efficiency. While individual laboratory measurements are fundamental, the true test of analytical robustness comes from inter-laboratory comparisons. These studies are the bedrock of global fuel commerce, regulatory compliance, and research, providing the necessary confidence that an this compound number of 95 in a Houston refinery means the same thing as a 95 in a Rotterdam laboratory.
This guide is designed for researchers, scientists, and quality control professionals. It moves beyond a simple recitation of standard operating procedures to explore the causality behind the methods, the statistical framework that governs precision, and the field-proven insights that separate acceptable data from authoritative results. We will dissect the process, from establishing internal statistical control to interpreting the nuances of a multi-laboratory proficiency study.
The Cornerstone of this compound Rating: RON and MON
The entire framework of this compound analysis rests on two primary test methods, both utilizing the venerable Cooperative Fuel Research (CFR) engine. These methods simulate different driving conditions to assess a fuel's performance under stress.
-
Research this compound Number (RON) - ASTM D2699 : This method measures fuel performance under low-speed, mild driving conditions.[1][2] It is indicative of a fuel's anti-knock quality in urban driving scenarios with frequent acceleration. The CFR engine for RON testing operates at a constant 600 RPM.[1]
-
Motor this compound Number (MON) - ASTM D2700 : This method assesses fuel performance under more severe, high-speed, and high-load conditions, such as highway driving or climbing a steep grade.[3] The MON test uses the same CFR engine but operates at a higher speed (900 RPM) and a higher intake mixture temperature, representing a more stressful engine environment.[4]
The difference between these two values is known as "Fuel Sensitivity." A fuel with a large sensitivity (high RON, low MON) may perform well in the city but could be prone to knocking under heavy load. In North America, the value posted at the pump is the Anti-Knock Index (AKI) , which is the simple average of the two: AKI = (RON + MON) / 2 .[5]
Caption: Relationship between RON, MON, and AKI.
The Prerequisite: Achieving Internal Statistical Control
Before a laboratory can confidently compare its results with the outside world, it must first demonstrate that its internal measurement systems are stable, precise, and free from unknown biases. This is the principle of Statistical Quality Control (SQC) . The authoritative standard in the petroleum industry for this is ASTM D6299 , "Standard Practice for Applying Statistical Quality Assurance and Control Charting Techniques to Evaluate Analytical Measurement System Performance."[6][7]
The core tenet of ASTM D6299 is to continuously monitor an analytical system to ensure it remains in a state of statistical control.[8] This involves regularly testing a stable Quality Control (QC) sample and plotting the results on a control chart. This practice allows a lab to monitor its precision and bias over time.[8]
Protocol: Implementing an SQC Program for this compound Analysis
-
Select a QC Sample : Procure a stable, homogenous gasoline sample in sufficient quantity for long-term testing (e.g., 6-12 months). This sample should be representative of the typical fuels analyzed by the lab.[9] Store it properly to prevent degradation.[10]
-
Establish Control Limits :
-
Analyze the QC sample at least 15 times under ideal, but routine, conditions.
-
Calculate the mean (μ) and standard deviation (σ) of these initial results.
-
Construct a control chart with the mean as the centerline.
-
Set the Upper Warning Limit (UWL) at μ + 2σ and the Lower Warning Limit (LWL) at μ - 2σ.
-
Set the Upper Control Limit (UCL) at μ + 3σ and the Lower Control Limit (LCL) at μ - 3σ.
-
-
Routine QC Testing : Analyze the QC sample at a predetermined frequency (e.g., daily, or before each batch of test samples).
-
Monitor and Interpret : Plot each QC result on the control chart.
-
In Control : Results are randomly distributed between the control limits.
-
Out of Control : A single point falls outside the UCL/LCL, or non-random patterns emerge (e.g., seven consecutive points on one side of the mean). An "out of control" result triggers an investigation to find and eliminate the assignable cause before proceeding.
-
Caption: Internal Statistical Quality Control (SQC) Workflow.
The Framework for Comparison: Repeatability and Reproducibility
Once a lab is in statistical control, it can participate in an Inter-Laboratory Study (ILS) , often called a "round-robin." The definitive standard for designing and analyzing these studies is ASTM E691 , "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method."[11][12]
This practice provides the statistical tools to calculate two critical measures of precision:[13]
-
Repeatability (r) : Describes the variability of results within a single laboratory. It represents the maximum expected difference between two test results, obtained on identical material by the same operator with the same apparatus in the shortest practical time. A small 'r' indicates high precision within that lab.
-
Reproducibility (R) : Describes the variability of results between different laboratories. It represents the maximum expected difference between two test results, obtained on identical material by different operators in different laboratories. A small 'R' indicates good agreement across the entire group of labs.
Understanding the difference is crucial for diagnostics. If a test method has good repeatability but poor reproducibility, it suggests that while individual labs can get consistent results, there are systemic biases between them (e.g., differences in calibration, environmental conditions, or operator interpretation).
Caption: Conceptualizing Repeatability vs. Reproducibility.
Comparative Data from Inter-Laboratory Studies
The precision statements published within ASTM methods are derived from extensive inter-laboratory studies.[14] These values provide a benchmark against which any laboratory can compare its own performance.
Table 1: Published Precision for this compound Number Determination
(Based on statistical examination of inter-laboratory test results)
| Test Method | This compound Number Range | Repeatability (r) | Reproducibility (R) | Source(s) |
| ASTM D2699 (RON) | 90.0 - 100.0 | 0.2 O.N. | 0.7 O.N. | [14] |
| ASTM D2700 (MON) | 80.0 - 90.0 | 0.2 O.N. | 0.9 O.N. | |
| ASTM D2700 (MON) | Not Specified | 0.6 O.N. | 2.0 O.N. | [4] |
Note: The difference in MON reproducibility values highlights that precision can vary based on the specific ILS conducted. Always refer to the latest version of the ASTM standard.
Hypothetical ILS Data and Analysis
To illustrate the process, consider the following hypothetical data from a 6-lab study on a single gasoline sample.
Table 2: Hypothetical RON Results from an Inter-Laboratory Study
| Participating Laboratory | Result 1 (RON) | Result 2 (RON) | Laboratory Mean (x̄) | Laboratory Std. Dev. (s) |
| Lab 1 | 95.1 | 95.3 | 95.20 | 0.14 |
| Lab 2 | 94.8 | 94.9 | 94.85 | 0.07 |
| Lab 3 | 95.4 | 95.5 | 95.45 | 0.07 |
| Lab 4 | 96.2 | 96.4 | 96.30 | 0.14 |
| Lab 5 | 95.0 | 95.1 | 95.05 | 0.07 |
| Lab 6 | 95.2 | 95.2 | 95.20 | 0.00 |
| Overall Mean | 95.34 |
Protocol: Basic Data Analysis (Conceptual)
-
Data Collection : Each of the p laboratories (here, 6) tests n replicates (here, 2) of a homogenous material.
-
Calculate Statistics : For each lab, calculate the mean and standard deviation. Calculate the overall mean for the material.
-
Check for Consistency : Before calculating precision, the data must be checked for outliers. ASTM E691 uses graphical methods involving two statistics:
-
h-statistic : Checks for consistency of laboratory averages. A high h-value for a lab suggests its average is far from the others. In our table, Lab 4's mean of 96.30 appears high and would warrant investigation.
-
k-statistic : Checks for consistency of within-laboratory standard deviations. A high k-value suggests a lab is less precise (more "noisy") than the others.
-
-
Calculate Precision : After investigating and (if justified) removing outliers, the repeatability standard deviation (sr) and reproducibility standard deviation (sR) are calculated from the remaining data.
-
Determine Final Values : The final precision statements are calculated as:
-
Repeatability (r) = 2.8 * sr
-
Reproducibility (R) = 2.8 * sR
-
Field-Proven Insights: Sources of Inter-Laboratory Variability
The statistical results of an ILS are revealing, but as application scientists, we must understand the physical causes of variability. The reproducibility of this compound testing is notoriously difficult, with a variance of +/- 0.5 RON making small changes hard to quantify.[15]
-
Sample Integrity : This is the most common and preventable source of error. Gasoline is a volatile mixture.
-
UV Light Exposure : Sunlight can induce auto-oxidation of gasoline components into peroxides, which can lower the measured this compound number. One study found a 0.5 to 1.0 this compound number drop in samples left in clear bottles for just five hours.[10]
-
Best Practice : Always use amber or foil-wrapped bottles, fill them approximately 80% full to minimize air headspace, cap securely, and store them away from direct sunlight.[10]
-
-
CFR Engine Condition : The CFR engine is a complex piece of mechanical equipment.[9]
-
Calibration : The engine must be meticulously calibrated using primary reference fuels (iso-octane and n-heptane) of certified purity.[9]
-
Maintenance : Differences in maintenance schedules, carbon buildup in the combustion chamber, and the condition of the knock sensor can all introduce significant bias between laboratories.
-
-
Environmental Control : The ASTM methods specify strict controls for the laboratory environment.
-
Temperature and Humidity : Variations in intake air temperature and humidity affect combustion density and can alter knock characteristics.[16] Laboratories must have robust HVAC systems to maintain these conditions.
-
-
Operator Factor : Despite standardization, operating a CFR engine retains an element of art. The operator must correctly interpret knock intensity and make precise adjustments. Differences in training, experience, and technique are a well-known source of inter-laboratory variability.
Conclusion
Achieving consistency in this compound analysis across multiple laboratories is a formidable but essential challenge. It is a discipline that demands more than just adherence to a written procedure; it requires a deep understanding of statistical principles, meticulous attention to equipment maintenance, and an unwavering commitment to best practices in sample handling.
A successful inter-laboratory comparison is not merely an exercise in data collection. It is a validation of a laboratory's entire quality system. It begins with robust internal SQC as defined by ASTM D6299, is guided by the rigorous statistical framework of ASTM E691, and is ultimately proven through participation in proficiency testing programs.[16][17] By embracing this multi-layered approach, we can ensure that the this compound number remains a reliable and globally trusted measure of fuel quality.
References
- 1. ASTM D2699 - eralytics [eralytics.com]
- 2. matestlabs.com [matestlabs.com]
- 3. ASTM D2700 - eralytics [eralytics.com]
- 4. ASTM D2699 Method for this compound Number | Ayalytical [ayalytical.com]
- 5. ASTM D2700 (this compound Number – Motor) – SPL [spllabs.com]
- 6. store.astm.org [store.astm.org]
- 7. Unleashing the Power of Analytical Quality Control in the Oil and Gas Sector - The Connected Lab [thermofisher.com]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. haltermannsolutions.com [haltermannsolutions.com]
- 10. Question 15: What is the Best Practice process for sampling, handling, and measuring research this compound (RONC) and naphthene content in reformer feed and product? Are refiners considering online RONC and/or other property monitoring? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 11. store.astm.org [store.astm.org]
- 12. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog [blog.ansi.org]
- 13. store.astm.org [store.astm.org]
- 14. file.yizimg.com [file.yizimg.com]
- 15. Question 73: Gasoline octanes continue to have a high value for many refineries. What fractionation strategies do you apply to increase gasoline this compound? What rules of thumb do you apply for estimating changes in this compound with gasoline endpoint adjustments? | American Fuel & Petrochemical Manufacturers [afpm.org]
- 16. nist.gov [nist.gov]
- 17. store.astm.org [store.astm.org]
A Researcher's Guide to the Antiknock Properties of Octane Isomers: From Molecular Structure to Engine Performance
Introduction: The Persistent Challenge of Engine Knock
In the realm of internal combustion engines, the specter of "knock" or "detonation" remains a critical limiting factor for thermal efficiency and power output. Knock is the uncontrolled, spontaneous autoignition of the unburned air-fuel mixture (the "end gas") ahead of the propagating flame front initiated by the spark plug.[1][2] This premature explosion creates a violent pressure wave that reverberates within the cylinder, producing a characteristic metallic "pinging" sound and potentially causing severe engine damage.[1][2] The propensity of a fuel to resist this phenomenon is its most critical performance characteristic, quantified by its octane rating.
This guide provides an in-depth comparison of the antiknock properties of the 18 structural isomers of this compound (C₈H₁₈). We will explore the causal relationship between molecular architecture and resistance to autoignition, detail the standardized methodologies for quantifying this resistance, and present a comparative analysis of available experimental data. This document is intended for researchers and scientists in the fields of fuel chemistry, chemical engineering, and automotive engineering seeking a comprehensive understanding of one of the most fundamental structure-property relationships in energy science.
The Isomers of this compound: A Tale of 18 Structures
This compound (C₈H₁₈) is not a single entity but a family of 18 structural isomers, each with the same chemical formula but a unique arrangement of its eight carbon atoms.[3][4] This structural diversity is the primary determinant of their combustion behavior. The isomers range from the linear straight-chain n-octane to the highly compact and branched 2,2,3,3-tetramethylbutane. As we will demonstrate, the degree of branching is the single most important factor governing a molecule's antiknock performance.[2][5]
The Root of Knock: A Chemical Kinetics Perspective
Engine knock is fundamentally a chemical kinetics problem. The process begins during the engine's compression stroke, where the air-fuel mixture is subjected to increasing pressure and temperature. Under these conditions, fuel molecules can begin to undergo low-temperature oxidation reactions, initiating a pool of highly reactive free radicals, such as hydroxyl (•OH) and hydroperoxyl (•HO₂) radicals.
The critical difference between a high-octane and a low-octane fuel lies in how its molecular structure influences these radical chain reactions:
-
Low-Octane Fuels (e.g., n-octane): Straight-chain alkanes possess numerous primary (1°) and secondary (2°) carbon-hydrogen bonds. Hydrogen atoms are readily abstracted from these positions by radicals, leading to the formation of highly reactive primary and secondary alkyl radicals. These radicals propagate chain reactions very quickly, leading to a rapid, exponential increase in radical concentration and heat release, culminating in autoignition before the flame front arrives.[1][6]
-
High-Octane Fuels (e.g., Isothis compound): Highly branched alkanes, like the benchmark 2,2,4-trimethylpentane (isothis compound), have a higher proportion of tertiary (3°) C-H bonds. Abstraction of a hydrogen atom from a tertiary carbon forms a more stable tertiary radical.[6] This increased stability means the radical is less reactive and slows down the propagation of the chain reaction, effectively "trapping" the reactive species and preventing the runaway reaction that leads to knock.[6] This allows the orderly, controlled combustion initiated by the spark plug to complete its work, extracting maximum power from the fuel.
Standardized Assessment of Antiknock Properties
To provide a universal measure of a fuel's antiknock quality, the American Society for Testing and Materials (ASTM) has established two primary standardized engine tests: the Research this compound Number (RON) and the Motor this compound Number (MON).[7][8] Both methods utilize a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[7][9] The this compound number is determined by comparing the knock intensity of the test fuel to that of Primary Reference Fuels (PRFs)—blends of knock-resistant isothis compound (defined as 100 this compound) and knock-prone n-heptane (defined as 0 this compound).[7][10][11]
Research this compound Number (RON) - ASTM D2699
The RON test simulates mild, low-speed driving conditions, such as city driving with frequent acceleration.[10] It is considered a measure of a fuel's performance under less severe engine operation.[7]
-
Key Operating Conditions:
Motor this compound Number (MON) - ASTM D2700
The MON test represents more severe, high-load engine operation, akin to highway driving or climbing a hill.[13] The harsher conditions of the MON test provide a better indication of a fuel's resistance to knock under heavy load.[7][14]
-
Key Operating Conditions:
The difference between these two values (RON - MON) is known as Fuel Sensitivity . A higher sensitivity indicates that the fuel's antiknock performance degrades more significantly as engine conditions become more severe.
Comparative Data: Antiknock Properties of this compound Isomers
The following table summarizes the available Research this compound Number (RON) and Motor this compound Number (MON) data for various this compound isomers. The profound impact of molecular branching is immediately evident.
| Isomer Name | Structure | Research this compound Number (RON) | Motor this compound Number (MON) | Fuel Sensitivity (RON-MON) |
| n-Octane | Straight Chain | -20[15] | -17[15] | -3 |
| 2-Methylheptane | Branched | 23 | 23 | 0 |
| 3-Methylheptane | Branched | 35 | 39 | -4 |
| 4-Methylheptane | Branched | 39 | 39 | 0 |
| 3-Ethylhexane | Branched | 45 | 45 | 0 |
| 2,5-Dimethylhexane | Branched | 56 | 60 | -4 |
| 2,4-Dimethylhexane | Branched | 65 | 65 | 0 |
| 2,3-Dimethylhexane | Branched | 71 | 74 | -3 |
| 3,4-Dimethylhexane | Branched | 76 | 76 | 0 |
| 3,3-Dimethylhexane | Branched | 81 | 78 | 3 |
| 2,2-Dimethylhexane | Branched | 73 | 75 | -2 |
| 2,3,4-Trimethylpentane | Highly Branched | 89 | 87 | 2 |
| 2,3,3-Trimethylpentane | Highly Branched | 99 | 95 | 4 |
| 2,2,3-Trimethylpentane | Highly Branched | 105 | 99 | 6 |
| 2,2,4-Trimethylpentane (Isothis compound) | Highly Branched | 100 (by definition) [15] | 100 (by definition) [15] | 0 |
| 2,2,3,3-Tetramethylbutane | Highly Branched | 113 | 101 | 12 |
Experimental Protocols: A Guide to this compound Number Determination
The following outlines the standardized "bracketing" procedure for determining the this compound number of a sample fuel using a CFR engine, applicable to both ASTM D2699 and D2700 methods.
Part 1: Engine Preparation and Standardization
-
Engine Warm-up: Operate the CFR engine on a warm-up fuel for approximately one hour to ensure all critical variables (temperatures, pressures) have reached equilibrium.[16]
-
Set Operating Conditions: Adjust the engine parameters to the specific values required by the target method (ASTM D2699 for RON or D2700 for MON), including engine speed, intake air/mixture temperature, and spark timing.[12]
-
Barometric Pressure Compensation: Measure the current barometric pressure and apply the appropriate compensation to the compression ratio setting as specified in the ASTM standard tables.[16]
-
Engine Standardization: Calibrate the engine using a Toluene Standardization Fuel (TSF) blend that is close to the expected this compound number of the sample. The engine is considered "fit-for-use" if the measured this compound number of the TSF is within the specified tolerance of its certified value.
Part 2: Sample Bracketing Procedure
-
Initial Sample Run: Introduce the sample fuel into the engine. Adjust the fuel-air ratio to achieve the maximum knock intensity, as read by the detonation meter.
-
Adjust to Standard Knock: While maintaining the fuel-air ratio for maximum knock, adjust the engine's compression ratio (by changing the cylinder height) until a standard knock intensity value (typically 50 on the meter) is achieved.[16] Record this cylinder height setting.
-
Select Reference Fuels: Based on the cylinder height, consult the standard ASTM tables to estimate the sample's this compound number. Select two Primary Reference Fuels (PRFs), one with a slightly higher this compound number (High PRF) and one with a slightly lower this compound number (Low PRF) than the sample's estimated value. The two PRFs should ideally bracket the sample's this compound number.
-
Bracketing Runs: Without changing the cylinder height determined in Step 2, run the engine on the Low PRF, the sample fuel, and the High PRF in sequence. For each fuel, adjust the fuel-air ratio to find the maximum knock intensity and record the average reading from the detonation meter.
-
Calculation: The this compound number of the sample fuel is calculated by linear interpolation based on the knock intensity readings of the sample and the two bracketing PRFs. The formula is:
-
ON_sample = ON_low_PRF + [ (KI_low_PRF - KI_sample) / (KI_low_PRF - KI_high_PRF) ] * (ON_high_PRF - ON_low_PRF)
-
Where:
-
ON = this compound Number
-
KI = Knock Intensity reading
-
-
-
Validation: The final calculated this compound number is considered valid only if the cylinder height used for the test is within the prescribed limits for that this compound number as specified in the ASTM guide tables.
Visualizing the Process and Principles
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the fundamental structure-property relationships.
Caption: Experimental workflow for determining RON/MON via the bracketing method.
Caption: Relationship between alkane branching and antiknock performance.
Conclusion
The antiknock characteristic of an this compound isomer is a direct and predictable consequence of its molecular structure. Increased branching enhances the stability of alkyl radical intermediates formed during pre-combustion, slowing the chain reactions that lead to autoignition. This fundamental principle explains the vast performance gap between the poorly performing n-octane (RON -20) and the benchmark standard, highly branched isothis compound (RON 100). The standardized ASTM D2699 (RON) and D2700 (MON) test methods, utilizing the Cooperative Fuel Research engine, remain the definitive procedures for quantifying this critical fuel property. A thorough understanding of these structure-property relationships and testing methodologies is essential for the continued development of high-efficiency, knock-resistant fuels for modern and future internal combustion engines.
References
- 1. tasneemkhansite.wordpress.com [tasneemkhansite.wordpress.com]
- 2. Knock knock… - Hodder Education Magazines [magazines.hachettelearning.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. This compound rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. ASTM D2699 Method for this compound Number | Ayalytical [ayalytical.com]
- 8. scribd.com [scribd.com]
- 9. ASTM D2699 - eralytics [eralytics.com]
- 10. matestlabs.com [matestlabs.com]
- 11. fctemis.org [fctemis.org]
- 12. koehlerinstrument.com [koehlerinstrument.com]
- 13. ASTM D2700 - eralytics [eralytics.com]
- 14. matestlabs.com [matestlabs.com]
- 15. This compound rating - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Octane
For the diligent researcher, scientist, or drug development professional, meticulous handling of chemical reagents is second nature. This precision must extend throughout the entire lifecycle of a chemical, including its final, critical stage: disposal. Octane, a common solvent and hydrocarbon standard, requires a disposal protocol that respects its hazardous properties to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in regulatory standards and field-proven best practices.
Section 1: The Foundation of Safe Disposal: Understanding this compound's Hazard Profile
Effective protocol design begins with a deep understanding of the material's intrinsic properties. This compound (C₈H₁₈) is not merely a simple solvent; its disposal procedures are directly dictated by its specific chemical and toxicological characteristics.
-
Extreme Flammability: this compound is a highly flammable liquid and vapor (UN Hazard Class 3) with a flash point of approximately 13°C (55°F)[1][2]. This means that at or above this temperature, it can produce enough vapor to form an ignitable mixture with air. The causality is clear: any disposal-related activity must occur in a well-ventilated area, far from heat, sparks, open flames, and other ignition sources[3][4][5]. Electrical equipment in the vicinity must be explosion-proof[4].
-
Health Hazards: Acute exposure can cause skin irritation and central nervous system effects such as drowsiness or dizziness[3][4][5]. The most critical health risk is its classification as an aspiration hazard (Category 1)[3][5]. If swallowed, liquid this compound can be drawn into the lungs, which may be fatal[3][5]. This underscores the importance of stringent personal protective equipment (PPE) protocols during handling and disposal.
-
Environmental Toxicity: this compound is classified as very toxic to aquatic life with long-lasting effects[1][3][5]. This property makes it imperative to prevent its release into the environment. Disposal into drains or sewers is strictly prohibited, as it can cause significant harm to aquatic ecosystems and may violate local and federal regulations[1][2][3].
Section 2: The Regulatory Landscape: EPA and OSHA Compliance
The disposal of this compound is not merely a matter of good practice; it is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary bodies governing chemical waste.
-
EPA Hazardous Waste Classification: Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits certain "characteristics." this compound is not a "listed" waste, but it is classified as a hazardous waste because it exhibits the characteristic of Ignitability (EPA Hazardous Waste Code D001) , defined as a liquid with a flash point below 60°C (140°F)[6][7]. This classification mandates a "cradle-to-grave" management system, tracking the waste from generation to its final disposal[8].
-
OSHA Worker Protection Standards: OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Waste Operations and Emergency Response (HAZWOPER, 29 CFR 1910.120), ensure that personnel are informed of the risks and are properly trained and equipped to handle hazardous materials safely[4][9][10]. This includes having a written health and safety plan, providing appropriate PPE, and training on emergency procedures[9][11].
Section 3: Core Disposal Protocol: From Benchtop to Final Disposition
This section outlines the direct, procedural steps for managing this compound waste within a laboratory setting.
Step 1: Waste Identification and Segregation The principle of waste stream purity is paramount for both safety and cost-effective disposal.
-
Do Not Mix: Never mix this compound waste with other chemical waste streams, particularly halogenated solvents or oxidizers[8][12]. Mixing can create unknown, potentially reactive mixtures and significantly complicates the disposal process.
-
Characterize Contaminants: If the this compound is contaminated (e.g., used in an extraction), the contaminants must be identified on the waste label. The presence of other hazardous materials, especially heavy metals or other listed wastes, can alter the disposal pathway.
Step 2: Proper Containerization The integrity of the waste container is the primary barrier against a chemical release.
-
Select a Compatible Container: Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) or a metal safety can are appropriate choices. Ensure the container is in good condition, free from cracks or leaks[13].
-
Leave Headspace: Do not fill the container to more than 80-90% capacity. This headspace allows for vapor expansion as temperatures fluctuate, preventing container rupture.
-
Keep Closed: The container must be kept tightly sealed at all times, except when adding waste[6][8][13]. This minimizes the release of flammable vapors and protects lab personnel.
Step 3: Labeling for Safety and Compliance Accurate labeling is a non-negotiable regulatory requirement and a critical safety communication tool.
-
Affix a "Hazardous Waste" Label: As soon as the first drop of waste enters the container, it must be labeled[13]. The label must include:
-
The words "Hazardous Waste"[13].
-
The full chemical name: "this compound" (avoiding formulas or abbreviations)[13].
-
A clear indication of the hazards (e.g., checking boxes for "Flammable" and "Toxic").
-
The accumulation start date (the date waste was first added).
-
The name of the principal investigator or laboratory contact.
-
Step 4: Managing the Satellite Accumulation Area (SAA) The SAA is the designated location in the lab where hazardous waste is stored prior to pickup.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel[6].
-
Volume Limits: A lab can accumulate up to 55 gallons of a particular hazardous waste stream. Once this limit is reached, the waste must be moved to a central storage area within three days[6].
-
Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents spills from spreading[13].
Step 5: Arranging for Final Disposal Laboratory personnel should never transport, treat, or dispose of hazardous waste themselves[8].
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup[6]. They are trained professionals who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Disposal Method: The most common and recommended method for this compound disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber[3]. This ensures complete destruction of the hazardous material.
-
Documentation: Ensure you receive and retain any documentation or manifests related to the waste transfer, as this is part of the "cradle-to-grave" tracking requirement.
Section 4: Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate hazards.
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab and contact your institution's emergency response line.
-
Control Ignition Sources: Immediately shut off all potential ignition sources[1][4].
-
Ventilate: Increase ventilation in the area by opening a fume hood sash.
-
Contain and Absorb: For small spills, contain the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite[1][4]. Do not use combustible materials like paper towels.
-
Collect Waste: Using non-sparking tools, carefully collect the contaminated absorbent material and place it in a designated, properly labeled hazardous waste container[1][4].
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The collected spill cleanup materials must be disposed of as hazardous waste, following the protocol outlined in Section 3[8].
Section 5: Beyond Disposal: Waste Minimization and Alternative Fates
A modern laboratory safety ethos includes a commitment to sustainability. Before generating waste, consider these strategies:
-
Source Reduction: The most effective way to reduce waste is to not generate it. Order only the quantity of this compound required for your experiments[6].
-
Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced[6].
-
Recycling and Reuse: While in-lab distillation is often not feasible, certain waste streams may be eligible for recycling programs. Some specialized waste management contractors offer fuel blending services, where solvent waste with sufficient BTU value is blended into an alternative fuel for use in industrial furnaces or cement kilns[14][15]. This is a form of energy recovery that gives the waste a second life[15][16]. Inquire with your EH&S department about such programs.
Summary of Key this compound Properties and Exposure Limits
| Parameter | Value | Source(s) |
| Chemical Formula | C₈H₁₈ | [17] |
| CAS Number | 111-65-9 | [1][3] |
| UN Number | UN1262 | [1][2] |
| Hazard Class | 3 (Flammable Liquid) | [1][2] |
| Flash Point | 13°C (55.4°F) | [1][2] |
| Boiling Point | 125.7°C (258°F) | [17] |
| OSHA PEL (TWA) | 500 ppm (2350 mg/m³) | [4] |
| NIOSH REL (TWA) | 75 ppm (350 mg/m³) | [4] |
| ACGIH TLV (TWA) | 300 ppm | [4] |
| EPA Haz. Waste Code | D001 (Ignitability) | [6][7] |
This compound Waste Management Decision Workflow
The following diagram illustrates the decision-making process for handling this compound in a laboratory setting.
Caption: Decision workflow for this compound waste from generation to disposal.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. airgas.com [airgas.com]
- 5. carlroth.com [carlroth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. chemical.ushazmatrentals.com [chemical.ushazmatrentals.com]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. isustainrecycling.com [isustainrecycling.com]
- 15. triumvirate.com [triumvirate.com]
- 16. epa.gov [epa.gov]
- 17. This compound | Occupational Safety and Health Administration [osha.gov]
Mastering the Invisible Hazard: A Guide to Safely Handling Octane in the Laboratory
For the dedicated researcher, the hum of the laboratory is a symphony of discovery. Yet, within this controlled environment, unseen hazards demand our utmost respect and meticulous attention. Octane, a common solvent and component in many chemical processes, is one such hazard. While its utility is undeniable, its volatility and flammability necessitate a comprehensive understanding of safe handling protocols. This guide, designed for the discerning scientist, moves beyond mere checklists to provide a deep, procedural understanding of how to work with this compound safely and effectively, ensuring that your groundbreaking research is not overshadowed by preventable incidents.
The Nature of the Beast: Understanding this compound's Hazards
This compound is a colorless liquid with a characteristic gasoline-like odor.[1] It is a highly flammable liquid and vapor, posing a significant fire and explosion risk.[2][3] Vapors are heavier than air and can travel considerable distances to an ignition source, leading to a flashback fire.[1] Beyond its flammability, this compound also presents several health hazards.
Inhalation of this compound vapors can irritate the respiratory tract and may cause central nervous system depression, leading to symptoms such as headache, dizziness, drowsiness, and confusion.[2][3] Direct contact can cause skin irritation, and prolonged or repeated exposure can lead to drying and cracking of the skin.[2] Eye contact will cause irritation.[4] Aspiration of liquid this compound into the lungs, which can occur if swallowed, may be fatal.[3]
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The goal is to create a complete barrier between you and the chemical.
Eye and Face Protection:
-
Safety Glasses with Side Shields: These are the minimum requirement for any work involving this compound.
-
Chemical Splash Goggles: These should be worn whenever there is a risk of splashing.
-
Face Shield: In addition to goggles, a face shield provides full-face protection from splashes and is recommended when handling larger quantities of this compound.[5]
Hand Protection:
The choice of gloves is critical, as not all materials offer adequate protection against this compound.
-
Nitrile Gloves: These are a common and effective choice for protection against this compound, offering good resistance to fuels and many solvents.[6][7][8]
-
Neoprene and Butyl Rubber Gloves: These materials also provide good to excellent protection against this compound.[8]
Always inspect gloves for any signs of degradation or perforation before use.[2] It is also crucial to follow the proper technique for removing gloves to avoid contaminating your skin.[5]
Body Protection:
-
Flame-Resistant Laboratory Coat: A lab coat made of flame-resistant material is essential.[9] At a minimum, a 100% cotton lab coat should be worn, as synthetic materials can melt and adhere to the skin in a fire.[9]
-
Chemical-Resistant Apron: When dispensing larger volumes or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Closed-Toed Shoes: Always wear shoes that fully cover the feet.[9]
Respiratory Protection:
In most laboratory settings with proper engineering controls, such as a chemical fume hood, respiratory protection may not be necessary for routine handling of small quantities of this compound. However, a risk assessment should always be performed. If engineering controls are insufficient to maintain exposure below recommended limits, or in the event of a spill, appropriate respiratory protection is required.
-
Air-Purifying Respirator (APR) with Organic Vapor (OV) Cartridges: For situations with known concentrations of this compound vapor, an APR with the correct cartridges can be used.[10][11]
-
Supplied-Air Respirator (SAR) or Self-Contained Breathing Apparatus (SCBA): In emergency situations, for entry into areas with unknown concentrations, or where oxygen levels may be deficient, a higher level of respiratory protection is necessary.[11]
A formal respiratory protection program, including fit testing and training, is required for all personnel who wear respirators.[12]
Operational Plan: A Step-by-Step Guide to Handling this compound
A systematic approach to every task involving this compound is crucial for safety.
Preparation and Planning:
-
Conduct a Risk Assessment: Before any new procedure, thoroughly assess the risks involved. Identify potential hazards and determine the necessary control measures.
-
Consult the Safety Data Sheet (SDS): Always review the SDS for this compound before use. The SDS provides critical information on hazards, handling, storage, and emergency procedures.
-
Work in a Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]
-
Eliminate Ignition Sources: Ensure that all potential ignition sources are removed from the work area. This includes open flames, hot plates, spark-producing equipment, and static electricity.[1][13]
-
Assemble all Necessary Materials: Have all necessary equipment, including PPE, spill cleanup materials, and waste containers, readily available before you begin.
Handling and Use:
-
Grounding and Bonding: When transferring this compound from a large container (e.g., a drum) to a smaller one, it is imperative to ground and bond the containers to prevent the buildup of static electricity, which could ignite the vapors.[1]
-
Use Appropriate Containers: Store and handle this compound in approved, properly labeled containers.[9] Keep containers tightly closed when not in use.[13]
-
Dispense Carefully: When dispensing this compound, do so slowly and carefully to minimize splashing and vapor generation.
-
Maintain Good Housekeeping: Keep the work area clean and free of clutter. Clean up any minor drips or spills immediately.
Spill Response Plan:
Even with the best precautions, spills can occur. A swift and appropriate response is critical.
For a Minor Spill (manageable by laboratory personnel):
-
Alert others in the area.
-
If flammable vapors are present, extinguish all ignition sources if it is safe to do so. [14]
-
Don the appropriate PPE, including respiratory protection if necessary. [14]
-
Contain the spill by creating a dike around it with an absorbent material. [14]
-
Apply a solvent absorbent material, working from the outside in. [15]
-
Once the liquid is absorbed, use non-sparking tools to collect the material into a designated, sealable container. [14]
-
Wipe the spill area with a damp cloth and decontaminate it.
-
Label the waste container and dispose of it as hazardous waste. [16]
For a Major Spill (poses an immediate fire or health hazard):
-
Evacuate the area immediately. [17]
-
Alert your institution's emergency response team.
-
Close the doors to the affected area to contain the vapors. [14]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Disposal Plan:
This compound waste is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
-
Collect all this compound-containing waste (liquid, contaminated solids, etc.) in a properly labeled, sealed, and compatible container. [9]
-
Do not mix this compound waste with other incompatible waste streams.
-
Store waste containers in a designated, well-ventilated area away from ignition sources.
-
Arrange for pickup and disposal by your institution's hazardous waste management service.
Quantitative Data for Safe Handling
| Parameter | Value | Source |
| Flash Point | 13 °C (55.4 °F) | [18] |
| Boiling Point | 125.7 °C (258.2 °F) | [4] |
| Lower Explosive Limit (LEL) | 1.0% | [19] |
| Upper Explosive Limit (UEL) | 6.5% | [18] |
| OSHA Permissible Exposure Limit (PEL) | 500 ppm (8-hour TWA) | [2] |
| NIOSH Recommended Exposure Limit (REL) | 75 ppm (10-hour TWA); 385 ppm (15-minute Ceiling) | [2] |
| ACGIH Threshold Limit Value (TLV) | 300 ppm (8-hour TWA) | [2] |
Visualizing the Workflow for Safe this compound Handling
References
- 1. nj.gov [nj.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. gustavus.edu [gustavus.edu]
- 6. harmonycr.com [harmonycr.com]
- 7. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. toolup.com [toolup.com]
- 11. multimedia.3m.com [multimedia.3m.com]
- 12. 3m.com [3m.com]
- 13. coral.washington.edu [coral.washington.edu]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. Spills: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. westlab.com [westlab.com]
- 19. N-OCTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
